molecular formula C8H10FN3O3S B192947 Oxathiolan CAS No. 137530-41-7

Oxathiolan

Cat. No.: B192947
CAS No.: 137530-41-7
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxathiolan refers to a class of sulfur- and oxygen-containing heterocyclic compounds that serve as versatile building blocks in organic and pharmaceutical chemistry . These five-membered ring structures, such as 1,3-oxathiolan-2-one and 1,3-oxathiolan-5-one, are characterized by their unique reactivity and stability, making them valuable intermediates for synthesizing more complex molecules . Research into 2-substituted-1,3-oxathiolan-5-one derivatives has demonstrated their peculiar reaction behavior with various reagents, leading to novel opened and fused heterocyclic systems with potential biological activity . These synthesized compounds have been evaluated for in vitro antioxidant properties and cytotoxicity against specific cell lines, such as hepatocellular carcinoma, highlighting their value in medicinal chemistry and drug discovery efforts . Furthermore, the related compound 1,2-Oxathiolan-5-one, 2,2-dioxide has been investigated for its applications in material science, including the development of conducting polymers for electronics and energy storage devices . As a supplier, we provide high-purity this compound compounds to support innovation in these fields. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288260
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137530-41-7
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137530-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxathiolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMTRICITABINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PDN1V466A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of the 1,3-Oxathiolane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxathiolane ring, a five-membered heterocycle containing both an oxygen and a sulfur atom at the 1- and 3-positions respectively, is a scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique stereochemical and electronic properties have led to its incorporation into a variety of biologically active molecules, most notably as a core component of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and Hepatitis B.[1] This technical guide provides a comprehensive overview of the fundamental properties of the 1,3-oxathiolane ring, including its structure, synthesis, reactivity, and stereochemistry, with a focus on its application in drug development.

Structural and Physical Properties

The 1,3-oxathiolane ring is a non-planar, saturated heterocycle. Its conformation is a subject of detailed study, with the ring typically adopting a slightly distorted envelope or half-chair conformation.[2] The presence of two different heteroatoms, oxygen and sulfur, introduces asymmetry and influences the ring's bond lengths, bond angles, and overall geometry.

Molecular Geometry

Precise bond lengths and angles of the 1,3-oxathiolane ring can be determined by X-ray crystallography. While data for the unsubstituted parent ring is limited, analysis of substituted derivatives provides valuable insight into its structural parameters.

ParameterBondTypical Length (Å)Typical Angle (°)Reference
Bond Lengths C-O1.373 - 1.386-[3]
C-S1.771 - 1.777-[3]
C=O (in derivatives)1.191 - 1.194-[3]
Bond Angles O-C-S-111.1 - 111.6[3]
C-S-C-90.4 - 90.6[3]
Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and stereochemical analysis of 1,3-oxathiolane derivatives.

¹H NMR Spectroscopy: The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent heteroatoms and the substituents. Protons on carbons adjacent to the oxygen atom (C5) typically resonate at a lower field than those adjacent to the sulfur atom (C4). The methylene protons at C2 also show characteristic chemical shifts.

ProtonTypical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
H-2~5.0 - 5.5s or dd-
H-4~2.9 - 3.3mJgem ≈ -10 to -12, Jcis ≈ 6-8, Jtrans ≈ 4-6
H-5~3.8 - 4.5mJgem ≈ -8 to -10, Jcis ≈ 6-8, Jtrans ≈ 4-6

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the 1,3-oxathiolane ring provide further confirmation of its structure.

CarbonTypical Chemical Shift (δ, ppm)
C-2~75 - 85
C-4~30 - 40
C-5~65 - 75

Synthesis of the 1,3-Oxathiolane Ring

The construction of the 1,3-oxathiolane ring can be achieved through several synthetic strategies. The most common method involves the acid-catalyzed cyclocondensation of a carbonyl compound with 2-mercaptoethanol.

General Experimental Protocol for Acid-Catalyzed Cyclocondensation

This protocol describes a general method for the synthesis of 2-substituted-1,3-oxathiolanes from an aldehyde and 2-mercaptoethanol using an acid catalyst.

Materials:

  • Aldehyde (1.0 eq)

  • 2-Mercaptoethanol (1.1 eq)

  • Anhydrous toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde, 2-mercaptoethanol, and anhydrous toluene.

  • Add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Reactivity of the 1,3-Oxathiolane Ring

The 1,3-oxathiolane ring, while generally stable, can undergo ring-opening and cleavage reactions under specific conditions. These reactions are often initiated by electrophilic or nucleophilic attack.

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, 1,3-oxathiolanes can be hydrolyzed back to the parent carbonyl compound and 2-mercaptoethanol. This property makes the 1,3-oxathiolane group a useful protecting group for aldehydes and ketones.

  • Reductive Cleavage: Treatment with reducing agents such as Raney nickel can lead to the reductive cleavage of the C-S bonds, resulting in a diol.

  • Oxidation: The sulfur atom in the 1,3-oxathiolane ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents like m-CPBA or hydrogen peroxide.

Stereochemistry and Conformational Analysis

The stereochemistry of the 1,3-oxathiolane ring is of paramount importance, particularly in the context of drug design. The presence of stereocenters at C2, C4, and C5 allows for the existence of multiple stereoisomers. In many biologically active 1,3-oxathiolane derivatives, only a single enantiomer or diastereomer exhibits the desired therapeutic effect.

The five-membered ring is not planar and exists in dynamic equilibrium between different conformations, most commonly envelope and half-chair forms. In the envelope conformation, one atom is out of the plane of the other four. In the half-chair conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The preferred conformation is influenced by the nature and orientation of substituents on the ring.

Applications in Drug Development

The most prominent application of the 1,3-oxathiolane ring in drug development is its role as a key structural motif in a class of NRTIs. Lamivudine (3TC) and Emtricitabine (FTC) are prime examples of antiviral drugs that feature a 1,3-oxathiolane ring as a replacement for the furanose sugar of natural nucleosides.

Mechanism of Action of 1,3-Oxathiolane-Containing NRTIs

1,3-oxathiolane-based NRTIs act as chain terminators in the synthesis of viral DNA. The following diagram illustrates the mechanism of action of these antiviral agents.

NRTI_Mechanism Mechanism of Action of 1,3-Oxathiolane Nucleoside Reverse Transcriptase Inhibitors (NRTIs) cluster_cell Host Cell cluster_virus HIV Reverse Transcription NRTI_prodrug 1,3-Oxathiolane NRTI (e.g., Lamivudine) NRTI_triphosphate Active NRTI-Triphosphate NRTI_prodrug->NRTI_triphosphate Phosphorylation Growing_DNA Growing Viral DNA Chain NRTI_triphosphate->Growing_DNA Incorporation by Reverse Transcriptase Cellular_kinases Cellular Kinases Viral_RNA Viral RNA Template Chain_Termination Chain Termination Growing_DNA->Chain_Termination Reverse_Transcriptase Reverse Transcriptase

Caption: Mechanism of action of 1,3-oxathiolane NRTIs.

Synthetic Workflow for a 1,3-Oxathiolane Derivative

The following diagram outlines a general workflow for the synthesis of a 2-substituted-1,3-oxathiolane.

Synthesis_Workflow General Synthetic Workflow for 2-Substituted-1,3-Oxathiolanes Start Starting Materials: - Aldehyde/Ketone - 2-Mercaptoethanol Reaction Acid-Catalyzed Cyclocondensation Start->Reaction Workup Aqueous Workup: - Neutralization - Extraction Reaction->Workup Purification Purification: - Distillation or - Column Chromatography Workup->Purification Product Pure 2-Substituted 1,3-Oxathiolane Purification->Product

Caption: General synthetic workflow for 1,3-oxathiolanes.

Conclusion

The 1,3-oxathiolane ring possesses a unique combination of structural and electronic features that make it a valuable heterocyclic scaffold in modern organic and medicinal chemistry. Its well-established synthetic routes, coupled with its crucial role in important antiviral therapeutics, ensure that the study of this ring system will continue to be an active area of research. A thorough understanding of its fundamental properties is essential for the design and development of new and improved therapeutic agents.

References

The Dawn of a New Antiviral Era: Discovery and First Synthesis of Oxathiolane Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the seminal findings and synthetic methodologies that introduced a groundbreaking class of antiviral agents.

This whitepaper provides an in-depth exploration of the discovery and initial synthesis of oxathiolane nucleosides, a class of compounds that has revolutionized the treatment of viral infections, most notably HIV/AIDS. We will delve into the pioneering work of the scientists who first conceptualized and synthesized these novel nucleoside analogues, detail the experimental protocols of their landmark syntheses, and present the early biological data that heralded their therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry and virology of these critical therapeutic agents.

A Paradigm Shift in Nucleoside Analogue Design: The Discovery

The late 1980s marked a critical period in the search for effective antiretroviral therapies. While the first approved drug for HIV, zidovudine (AZT), demonstrated the potential of nucleoside analogues to inhibit viral replication, its use was associated with significant toxicity. This spurred a quest for novel nucleoside derivatives with improved safety profiles and enhanced antiviral potency.

A significant breakthrough came in 1989 when Bernard Belleau and his colleagues at the Montreal-based BioChem Pharma reported the synthesis of a novel racemic nucleoside analogue, (±)-BCH-189.[1] This compound was unique in that it replaced the 3'-carbon of the deoxyribose sugar ring with a sulfur atom, creating a 1,3-oxathiolane ring. This structural modification was a departure from conventional nucleoside analogue design and was based on the hypothesis that alterations to the sugar moiety could lead to compounds with favorable biological properties.

Initial in vitro studies of (±)-BCH-189 revealed its potent anti-HIV-1 activity.[1][2] Subsequent research demonstrated that the antiviral activity resided predominantly in the (-)-enantiomer, which was later named Lamivudine (3TC).[3] The discovery that the "unnatural" L-enantiomer was the more active and less toxic isomer was a pivotal moment in the field, challenging the long-held belief that only D-nucleosides, which mimic natural nucleosides, could be effective antiviral agents.[1]

The First Synthesis: A Racemic Approach

The inaugural synthesis of an oxathiolane nucleoside, (±)-BCH-189, was achieved by Belleau and his team in 1989.[1] This seminal work laid the groundwork for future, more sophisticated synthetic strategies.

General Synthetic Workflow

The initial synthesis can be conceptualized as a two-stage process: first, the construction of the key 1,3-oxathiolane ring intermediate, followed by the coupling of this sugar analogue to a nucleobase.

Racemic_Synthesis_Workflow A Starting Materials B 1,3-Oxathiolane Ring Formation A->B Cyclization C Glycosylation (Coupling with Nucleobase) B->C Activation & Coupling D Deprotection C->D E Racemic Oxathiolane Nucleoside ((±)-BCH-189) D->E

Caption: General workflow for the first racemic synthesis of an oxathiolane nucleoside.

Experimental Protocol: Synthesis of (±)-2',3'-Dideoxy-3'-thiacytidine ((±)-BCH-189)

The following protocol is a summary of the key steps described in the pioneering work.

Step 1: Synthesis of 2-Benzoyloxymethyl-5-acetoxy-1,3-oxathiolane

This step involves the formation of the core oxathiolane ring. While the original publications provide limited explicit detail, the general approach involves the reaction of a protected aldehyde with a thiol.

Step 2: Glycosylation of the Oxathiolane Intermediate with Cytosine

  • Silylation of Cytosine: A suspension of cytosine in hexamethyldisilazane (HMDS) is heated at reflux with a catalytic amount of ammonium sulfate until a clear solution is obtained. The excess HMDS is removed under reduced pressure to yield silylated cytosine.

  • Coupling Reaction: The 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane intermediate is dissolved in a dry solvent such as 1,2-dichloroethane. The silylated cytosine, also dissolved in the same solvent, is added to this solution.

  • Lewis Acid Catalysis: A Lewis acid, such as tin(IV) chloride (SnCl₄), is added dropwise to the cooled reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield a mixture of cis and trans isomers of the protected nucleoside.

Step 3: Deprotection to Yield (±)-BCH-189

  • The mixture of protected nucleoside isomers is dissolved in methanolic ammonia.

  • The solution is stirred at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (±)-BCH-189 as a white solid.

The Advent of Asymmetric Synthesis: Isolating the Active Enantiomer

Following the discovery of the potent antiviral activity of the racemic mixture, the focus shifted to the development of methods for the stereoselective synthesis of the individual enantiomers. This was crucial, as it was determined that the (-)-enantiomer (Lamivudine) possessed the majority of the antiviral activity with significantly lower cytotoxicity than the (+)-enantiomer.[3] Key contributions in this area were made by Dennis C. Liotta and Lak Shin Jeong.

Liotta's Enantioselective Approach

Liotta and his research group developed a highly influential method for the asymmetric synthesis of oxathiolane nucleosides. Their strategy utilized in situ complexation to direct the stereochemistry of the N-glycosylation step.

Asymmetric_Synthesis_Workflow A Chiral Starting Material B Formation of Chiral 1,3-Oxathiolane Intermediate A->B C Stereoselective Glycosylation B->C Lewis Acid Mediated D Separation of Diastereomers (if necessary) C->D E Deprotection D->E F Enantiomerically Pure Oxathiolane Nucleoside E->F

Caption: Generalized workflow for the asymmetric synthesis of oxathiolane nucleosides.

Experimental Protocol: Asymmetric Synthesis of β-L-(-)-2',3'-Dideoxy-3'-thiacytidine (Lamivudine, 3TC)

The following protocol is a generalized representation of the key steps in the asymmetric synthesis of Lamivudine.

Step 1: Preparation of an Enantiomerically Enriched 1,3-Oxathiolane Intermediate

This can be achieved through various methods, including the use of chiral starting materials or enzymatic resolution of a racemic intermediate. For example, starting from L-gulose, a key chiral intermediate, 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane, can be synthesized.[4]

Step 2: Stereoselective Glycosylation

  • Preparation of Silylated Nucleobase: N⁴-Acetylcytosine is silylated using a reagent such as N,O-bis(trimethylsilyl)acetamide (BSA) in a dry solvent like acetonitrile.

  • Coupling Reaction: The enantiomerically enriched 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane is dissolved in a dry solvent (e.g., dichloromethane). The silylated N⁴-acetylcytosine solution is then added.

  • Directed Glycosylation: The reaction mixture is cooled, and a Lewis acid capable of forming a chelate, such as trimethylsilyl iodide (TMSI) or SnCl₄, is added.[5] The Lewis acid is believed to form an in situ complex with the oxathiolane intermediate, which directs the incoming nucleobase to attack from the desired face, preferentially forming the cis-isomer. The reaction is stirred at low temperature and gradually allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is worked up as described for the racemic synthesis. The crude product is purified by column chromatography to separate the desired cis-diastereomer from any minor trans-diastereomer.

Step 3: Deprotection

  • The protected β-L-(-)-nucleoside is treated with a solution of ammonia in methanol to remove the acetyl and benzoyl protecting groups.

  • After completion of the reaction, the solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield enantiomerically pure Lamivudine.

Early Biological Activity and Quantitative Data

The initial biological evaluations of oxathiolane nucleosides provided compelling evidence of their potential as antiviral agents. The data below is summarized from early publications.

Table 1: In Vitro Anti-HIV-1 Activity of Early Oxathiolane Nucleosides

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
(±)-BCH-189HIV-1 (various)MT-40.73 (mean)>100>137[2]
(+)-BCH-189HIV-1MT-41.13 ± 0.22~20~18[6]
(-)-BCH-189 (3TC)HIV-1MT-40.61 ± 0.31>100>164[6]
β-L-5-F-ddC (FTC)HIV-1PBMNot specified>100Not specified[4]

EC₅₀ (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. PBM: Peripheral Blood Mononuclear cells.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

Oxathiolane nucleosides are classified as nucleoside reverse transcriptase inhibitors (NRTIs).[1][7] Their mechanism of action involves the termination of the growing viral DNA chain during the process of reverse transcription.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_rt HIV Reverse Transcription NRTI Oxathiolane Nucleoside (e.g., 3TC) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases RT HIV Reverse Transcriptase NRTI_TP->RT Competitive Inhibition with natural dNTPs DNA Growing Viral DNA Chain RT->DNA Incorporation into DNA vRNA Viral RNA Template vRNA->RT Chain Termination Chain Termination DNA->Chain Termination Lacks 3'-OH group dATP dATP dATP->RT dCTP dCTP dCTP->RT dGTP dGTP dGTP->RT dTTP dTTP dTTP->RT

Caption: Mechanism of action of oxathiolane nucleosides as chain terminators in HIV reverse transcription.

Once inside a host cell, the oxathiolane nucleoside is phosphorylated by host cellular kinases to its active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the newly synthesizing viral DNA strand by the HIV reverse transcriptase enzyme. Because the oxathiolane nucleoside lacks a 3'-hydroxyl group on its sugar-like ring, once it is incorporated, no further nucleotides can be added to the growing DNA chain. This results in premature chain termination and halts the viral replication cycle.

Conclusion

The discovery and first synthesis of oxathiolane nucleosides represent a landmark achievement in medicinal chemistry and antiviral drug development. The pioneering work of Belleau, Liotta, Jeong, and their colleagues not only introduced a new and highly effective class of therapeutic agents but also challenged existing paradigms in nucleoside analogue design. The journey from the initial racemic mixture to the enantiomerically pure, highly active, and less toxic L-enantiomers exemplifies the power of stereochemistry in drug design. The foundational principles and synthetic methodologies established during this early period continue to influence the development of novel antiviral agents today.

References

An In-depth Technical Guide to the Core Principles of Oxathiolane Stereochemistry and Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of stereochemistry and isomerism as they apply to the oxathiolane ring system. The unique structural features of this five-membered heterocycle, containing both oxygen and sulfur atoms, give rise to a variety of stereoisomers with distinct chemical and biological properties. A thorough understanding of these principles is critical for the rational design and development of novel therapeutics, as exemplified by the pivotal role of stereochemistry in the antiviral activity of oxathiolane-based nucleoside analogues.

Fundamental Principles of Stereochemistry in Oxathiolanes

The non-planar, puckered nature of the oxathiolane ring is the foundation of its stereochemical complexity. The ring typically adopts a half-chair or an envelope conformation. This inherent three-dimensionality, coupled with substitution on the ring's carbon atoms, leads to the formation of various stereoisomers. These isomers can be broadly categorized into geometric isomers (cis/trans) and optical isomers (enantiomers and diastereomers).

Chiral Centers in Oxathiolanes

A carbon atom bonded to four different substituents is known as a chiral center or stereocenter. The presence of one or more chiral centers in a substituted oxathiolane is a prerequisite for optical isomerism. In a 2,4-disubstituted oxathiolane, for instance, both the C2 and C4 carbons can be chiral centers, leading to a maximum of four possible stereoisomers.

Types of Isomerism in Oxathiolanes

Geometric Isomerism: Cis/Trans

Geometric isomerism in substituted oxathiolanes arises from the restricted rotation about the carbon-carbon single bonds within the ring structure. This results in different spatial arrangements of substituents relative to the plane of the ring.

  • Cis Isomers: In a cis isomer, two substituents are located on the same side of the oxathiolane ring.

  • Trans Isomers: In a trans isomer, two substituents are located on opposite sides of the ring.

Cis and trans isomers are a type of diastereomer and generally exhibit different physical properties, such as melting points, boiling points, and polarity, which can be exploited for their separation.

Optical Isomerism: Enantiomers and Diastereomers

Optical isomers are stereoisomers that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

  • Enantiomers: These are non-superimposable mirror images of each other. Enantiomers have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity). They will rotate plane-polarized light to an equal but opposite degree.[1][2]

  • Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties, which allows for their separation by standard laboratory techniques such as chromatography and crystallization. Cis/trans isomers are a specific type of diastereomer.

The relationships between the different types of isomers for a 2,4-disubstituted oxathiolane are illustrated in the diagram below.

G cluster_0 Stereoisomers of a 2,4-Disubstituted Oxathiolane A (2R, 4R) B (2S, 4S) A->B Enantiomers C (2R, 4S) A->C Diastereomers D (2S, 4R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Stereoisomeric relationships in a 2,4-disubstituted oxathiolane.

Quantitative Data on Oxathiolane Stereoisomers

The differentiation in the three-dimensional structure of stereoisomers leads to distinct physical, chemical, and biological properties. The following tables summarize some of the key quantitative differences observed between oxathiolane stereoisomers.

Physical Properties

The physical properties of diastereomers, such as melting and boiling points, can differ significantly. While enantiomers have identical physical properties in an achiral environment, their interaction with plane-polarized light, known as specific rotation, is equal and opposite.

CompoundIsomerMelting Point (°C)Boiling Point (°C)Specific Rotation ([α]D)
1,2-Dichloroethenecis-8060.3Not Applicable
trans-5047.5Not Applicable
(S)-(+)-Ibuprofen(S)--+54.5° (in methanol)[3]
(R)-(-)-Ibuprofen(R)---54.5° (in methanol)[3]
Lamivudine(2R,5S)177-179--118° (c 0.5, methanol)
(2S,5R)177-179-+118° (c 0.5, methanol)

Note: Data for 1,2-dichloroethene is included as a general example of the differing physical properties of cis/trans isomers. Specific rotation data for ibuprofen is provided as a clear example of enantiomeric properties.

Biological Activity: The Case of Lamivudine

The profound impact of stereochemistry on biological activity is powerfully illustrated by the antiviral drug Lamivudine (3TC). Lamivudine has two chiral centers, giving rise to four stereoisomers. The desired therapeutic effect is almost exclusively associated with the (2R,5S)-cis isomer, which is a potent inhibitor of HIV and HBV reverse transcriptase. In contrast, its enantiomer, the (2S,5R)-cis isomer, exhibits significantly lower antiviral activity and higher cytotoxicity.

Stereoisomer of LamivudineConfigurationAnti-HIV ActivityCytotoxicity
(-)-cis(2R, 5S)Most PotentLow
(+)-cis(2S, 5R)Less PotentHigher
(-)-trans(2R, 5R)Low Activity-
(+)-trans(2S, 5S)Low Activity-

Experimental Protocols

The synthesis, separation, and characterization of oxathiolane stereoisomers are crucial steps in research and drug development. The following sections provide representative experimental protocols for these key procedures.

Synthesis of 2-Phenyl-1,3-oxathiolane

This protocol describes a general method for the synthesis of a 2-substituted oxathiolane from an aldehyde and 2-mercaptoethanol, which typically yields a racemic mixture.

Materials:

  • Benzaldehyde

  • 2-Mercaptoethanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), 2-mercaptoethanol (7.8 g, 0.1 mol), and p-toluenesulfonic acid (0.2 g) in 100 mL of toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-phenyl-1,3-oxathiolane.

Separation of Enantiomers by Chiral HPLC

This representative protocol outlines the separation of a racemic mixture of a chiral oxathiolane derivative using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

  • Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Racemic mixture of the oxathiolane derivative dissolved in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector at a suitable wavelength.

  • The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation into two distinct peaks.

  • The enantiomeric excess (e.e.) of a non-racemic mixture can be determined by integrating the peak areas of the two enantiomers.

Stereochemical Assignment using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans) of oxathiolane diastereomers. The Nuclear Overhauser Effect (NOE) is particularly useful for this purpose.

Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. Therefore, a strong NOE enhancement is observed between protons that are close in space (typically < 5 Å).

Representative Protocol for NOE analysis:

  • Dissolve a pure sample of the oxathiolane isomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum to assign the proton signals.

  • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Process the 2D NOESY spectrum. Cross-peaks in the spectrum indicate spatial proximity between the corresponding protons.

  • For a 2,4-disubstituted oxathiolane:

    • Cis isomer: A cross-peak will be observed between the proton at C2 and the proton at C4, as they are on the same face of the ring and thus close in space.

    • Trans isomer: No significant cross-peak will be observed between the proton at C2 and the proton at C4, as they are on opposite faces of the ring and therefore further apart.

Experimental and Logical Workflows

The determination of the stereochemistry of an oxathiolane derivative typically follows a logical workflow, starting from synthesis and purification, followed by separation of stereoisomers and their structural elucidation.

G cluster_0 General Workflow for Oxathiolane Stereochemical Analysis A Synthesis of Substituted Oxathiolane B Purification of the Isomeric Mixture (e.g., Column Chromatography) A->B C Separation of Diastereomers (cis/trans) (e.g., Chromatography, Crystallization) B->C D Characterization of Diastereomers (NMR, X-ray Crystallography) C->D E Separation of Enantiomers (Chiral HPLC, Resolution) C->E F Characterization of Enantiomers (Polarimetry, Chiral HPLC) E->F

A logical workflow for the analysis of oxathiolane stereoisomers.

References

Oxathiolane core structure and its significance in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Oxathiolane Core in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Oxathiolane Core

The 1,3-oxathiolane ring is a five-membered saturated heterocycle containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a cornerstone for the development of a variety of therapeutic agents. Its unique stereochemical and electronic properties, conferred by the two different heteroatoms, make it a versatile building block in drug design.

1.1. Chemical Structure and Properties

The oxathiolane ring is non-planar, and the presence of two different heteroatoms introduces asymmetry, leading to the possibility of various stereoisomers. The physical and chemical properties of oxathiolane derivatives can be significantly modulated by the nature and position of substituents on the ring.

1.2. General Synthesis Strategies

The construction of the 1,3-oxathiolane ring can be achieved through several synthetic routes. A common and straightforward method is the acid-catalyzed cyclocondensation of an aldehyde or ketone with 2-mercaptoethanol. Another approach involves the reaction of aldehydes with mercaptoacetic acid to yield 1,3-oxathiolan-5-one derivatives.[1] More recent innovations in the synthesis of oxathiolane intermediates for large-scale drug production, such as for Lamivudine and Emtricitabine, have focused on utilizing inexpensive and readily available starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate, employing sulfenyl chloride chemistry.[2][3][4][5]

Significance of the Oxathiolane Core in Medicinal Chemistry

The oxathiolane moiety is a key pharmacophore in a number of clinically successful drugs, most notably in the field of antiviral therapy. Its incorporation into a molecule can influence polarity, metabolic stability, and the ability to interact with biological targets.

2.1. As a Privileged Scaffold in Drug Discovery

The oxathiolane ring's utility extends beyond antiviral applications, with derivatives showing promise as anticonvulsant, antiulcer, antifungal, and antimicrobial agents.[6] This broad range of biological activities underscores its status as a privileged scaffold in the quest for new therapeutic agents.

2.2. Key Structure-Activity Relationships (SAR)

A critical aspect of the medicinal chemistry of oxathiolane nucleosides is the stereochemistry. It has been demonstrated that the unnatural L-enantiomers (levorotatory) of these nucleosides possess higher antiviral activity and lower cytotoxicity compared to their naturally occurring D-enantiomer counterparts. This discovery was a significant milestone in the development of nucleoside reverse transcriptase inhibitors (NRTIs).

Therapeutic Applications of Oxathiolane-Containing Compounds

Antiviral Agents (Anti-HIV, Anti-HBV)

The most prominent therapeutic application of the oxathiolane core is in the development of antiviral drugs, specifically NRTIs for the treatment of HIV and HBV infections.

3.1.1. Mechanism of Action: Reverse Transcriptase Inhibition

Oxathiolane nucleoside analogs are prodrugs that are phosphorylated in vivo to their active triphosphate form. This triphosphate analog then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Because the oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thus inhibiting viral replication.[7]

3.1.2. Profile of Key Antiviral Drugs

  • Lamivudine (3TC): A potent synthetic nucleoside analog with activity against HIV-1 and HBV. It is a cornerstone of combination antiretroviral therapy.

  • Emtricitabine (FTC): A fluorinated analog of lamivudine with a similar mechanism of action and is also widely used in combination therapies for HIV infection. Mathematical modeling has suggested that emtricitabine has an approximately 3-fold higher antiretroviral potency compared to lamivudine.[8]

3.1.3. Quantitative Antiviral Activity Data

CompoundVirusCell LineEC50 (µM)IC50 (µM)Reference
(±)-BCH-189 (racemic Lamivudine)HIV-1MT-40.73 (mean)[4]
Lamivudine (L-enantiomer)HIV-1PBM0.02[9]
Emtricitabine (L-enantiomer)HIV-1CEM0.009[4]
D-(+)-EmtricitabineHIV-1CEM0.84[4]
1,3-oxathiolane-uracilHIV-194.7[4]
1,3-oxathiolane-thymineHIV-111.6[4]
1,3-oxathiolane-5-fluorocytosineHIV-1Potent[7]
LamivudineNorovirusRAW 264.7No activity[10]
Anticonvulsant Agents

Derivatives of the oxathiolane core have been investigated for their potential as anticonvulsant agents.

3.2.1. Potential Mechanisms of Action

The precise mechanisms for the anticonvulsant activity of oxathiolane derivatives are not fully elucidated but are thought to involve modulation of major inhibitory and excitatory neurotransmitter systems. Two potential mechanisms include:

  • Enhancement of GABAergic Neurotransmission: Some compounds may act on GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA.

  • Blockade of Voltage-Gated Sodium Channels: Similar to some established antiepileptic drugs, certain oxathiolane derivatives may block voltage-gated sodium channels, thereby reducing neuronal excitability.

3.2.2. Profile of Investigational Anticonvulsant Compounds

Research in this area is ongoing, with various substituted oxathiolane derivatives being synthesized and evaluated in preclinical models of epilepsy.

3.2.3. Quantitative Anticonvulsant Activity Data

CompoundAnimal ModelTestED50 (mg/kg)Reference
PhenobarbitalMouseMES16.3[11]
PhenobarbitalMousePTZ12.7[11]
Sodium ValproateMouseMES261.2[11]
Sodium ValproateMousePTZ159.7[11]

Note: Data for specific oxathiolane-based anticonvulsants is limited in the public domain. The data for standard anticonvulsant drugs is provided for reference.

Anticancer Agents

The oxathiolane scaffold has also been explored for the development of novel anticancer agents.

3.3.1. Potential Mechanisms of Action

The anticancer effects of certain oxathiolane derivatives may be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a key target. This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis.

3.3.2. Profile of Investigational Anticancer Compounds

Various synthetic oxathiolane derivatives are being investigated for their cytotoxic effects against a range of cancer cell lines.

3.3.3. Quantitative Anticancer Activity Data

Compound ClassCell LineIC50 (µM)Reference
Thiazole derivativesA549 (Lung)< 3.9 µg/mL[12]
Thiazole derivativesNIH/3T3 (Fibroblast)> 100 µg/mL[12]
Tetrahydroquinoline derivativesVarious0.32 - >100[13]
β-keto-1,2,3-triazole derivativesMCF-7 (Breast)39.3 - >54.6[14]
Imidazo[1,2-a]pyrimidine derivativesA549 (Lung)5.988 ± 0.12[15]

Experimental Protocols

General Synthesis of the Oxathiolane Ring via Sulfenyl Chloride Chemistry

This protocol is adapted from a supply-centered synthesis approach for an oxathiolane intermediate.[3]

  • Esterification: React L-menthol with thioglycolic acid in toluene to form the corresponding thiol ester.

  • Sulfenyl Chloride Formation: Cool the reaction mixture and add sulfuryl chloride to generate the sulfenyl chloride in situ.

  • Addition to Olefin: Further cool the mixture and add vinyl acetate. The sulfenyl chloride will react with the vinyl acetate.

  • Cyclization: After the reaction is complete, the intermediate is cyclized in the presence of water to form the oxathiolane ring.

Synthesis of an Oxathiolane Nucleoside Analog (Example: Lamivudine)

A common method for the synthesis of oxathiolane nucleoside analogs is the Vorbrüggen glycosylation.[16]

  • Silylation of Nucleobase: Treat 5-fluorocytosine with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in an appropriate solvent (e.g., dichloromethane) to protect the nucleobase.

  • Glycosylation: To the silylated nucleobase, add a solution of the oxathiolane acetate donor. The reaction is promoted by a Lewis acid, such as chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in the presence of a controlled amount of water.

  • Deprotection and Reduction: The resulting glycosylated product is then deprotected and reduced (e.g., using sodium borohydride) to yield the final nucleoside analog.

In Vitro Antiviral Assay (General Protocol)
  • Cell Culture: Plate susceptible host cells (e.g., MT-4, CEM, PBM) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Infect the cells with a known titer of the virus (e.g., HIV-1). Immediately after infection, add the different concentrations of the test compounds to the wells. Include appropriate controls (virus-only, cell-only, and a known antiviral drug).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Activity: Assess the antiviral effect by measuring a relevant endpoint, such as:

    • Cytopathic Effect (CPE) Inhibition: Visually score the protection of cells from virus-induced death.

    • MTT Assay: Quantify cell viability as described below.

    • Viral Protein/Enzyme Quantification: Measure the amount of a viral protein (e.g., p24 antigen for HIV-1) or enzyme activity (e.g., reverse transcriptase) in the culture supernatant.

  • Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that is toxic to 50% of the cells (IC50).[2][3][4][6]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This model is predictive of efficacy against generalized tonic-clonic seizures.[1][9]

  • Animal Preparation: Use male mice (e.g., CF-1 strain). Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of peak effect of the drug, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A topical anesthetic should be applied to the corneas prior to electrode placement.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the hindlimb tonic extension is considered protection.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

In Vivo Anticonvulsant Screening (Pentylenetetrazol - PTZ Test)

This model is used to identify compounds that may be effective against absence seizures.[12][16]

  • Animal Preparation: Use male mice. Administer the test compound at various doses.

  • Seizure Induction: At the time of peak effect of the drug, administer a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).

  • Observation: Observe the mice for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: Calculate the ED50 for protection against PTZ-induced seizures.

Visualizations

Signaling Pathway Diagrams

reverse_transcriptase_inhibition cluster_cell Host Cell cluster_virus Viral Replication Oxathiolane_Nucleoside Oxathiolane Nucleoside Analog Cellular_Kinases Cellular Kinases Oxathiolane_Nucleoside->Cellular_Kinases Phosphorylation Triphosphate Active Triphosphate Analog Reverse_Transcriptase Reverse Transcriptase Triphosphate->Reverse_Transcriptase Competitive Inhibition Cellular_Kinases->Triphosphate Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Reverse_Transcriptase->Viral_DNA Chain Termination Natural_dNTPs Natural dNTPs Natural_dNTPs->Reverse_Transcriptase

Caption: Mechanism of Reverse Transcriptase Inhibition.

gabaergic_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to GABA->GABA_A_Receptor Binds Oxathiolane_Derivative Oxathiolane Derivative Oxathiolane_Derivative->GABA_A_Receptor Potentiates (Potential Mechanism) Cl_ion Cl- Cl_ion->Chloride_Channel Influx

Caption: Potential Modulation of GABAergic Synapse.

sodium_channel_blockade Action_Potential Action Potential Propagation Sodium_Channel Voltage-Gated Na+ Channel Action_Potential->Sodium_Channel activates Depolarization Depolarization Sodium_Channel->Depolarization Reduced_Excitability Reduced Neuronal Excitability Sodium_Channel->Reduced_Excitability Na_ion Na+ Na_ion->Sodium_Channel Influx Oxathiolane_Derivative Oxathiolane Derivative Oxathiolane_Derivative->Sodium_Channel Blocks (Potential Mechanism)

Caption: Potential Sodium Channel Blockade Mechanism.

intrinsic_apoptosis Oxathiolane_Derivative Oxathiolane Derivative Mitochondrion Mitochondrion Oxathiolane_Derivative->Mitochondrion Induces Stress (Potential Mechanism) Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Recruitment Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential Intrinsic Apoptosis Pathway Induction.

Experimental Workflow Diagram

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Oxathiolane Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Assays (Antiviral, Anticancer, Cytotoxicity) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design In_Vivo_Screening In Vivo Models (e.g., MES, PTZ tests) SAR_Analysis->In_Vivo_Screening Lead Compounds Lead_Optimization Lead Optimization (ADMET Properties) In_Vivo_Screening->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: Drug Discovery Workflow for Oxathiolane Derivatives.

Conclusion and Future Perspectives

The oxathiolane core has firmly established its significance in medicinal chemistry, primarily through its role in the development of life-saving antiviral medications. The success of lamivudine and emtricitabine has paved the way for continued exploration of this versatile scaffold. While the antiviral applications are well-documented, the potential of oxathiolane derivatives in other therapeutic areas, such as epilepsy and cancer, is an exciting and evolving field of research. Future work will likely focus on elucidating the precise mechanisms of action in these non-antiviral contexts, optimizing the structure-activity relationships for enhanced potency and selectivity, and expanding the therapeutic reach of this remarkable heterocyclic core. The development of novel, cost-effective, and stereoselective synthetic methodologies will also be crucial in unlocking the full potential of oxathiolane-based drug candidates.

References

Synthesis of 1,3-Oxathiolane from 2-Mercaptoethanol and Formaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 1,3-oxathiolane from the reaction of 2-mercaptoethanol and formaldehyde. This synthesis is a fundamental example of oxathioacetalization, a crucial transformation in organic chemistry for the protection of carbonyl groups and for the synthesis of biologically active molecules. This document details the reaction mechanism, provides a generalized experimental protocol based on established methods for similar aldehydes, and presents relevant quantitative and spectroscopic data. The guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

1,3-Oxathiolanes are five-membered heterocyclic compounds containing both an oxygen and a sulfur atom. This structural motif is present in a variety of biologically active molecules and serves as a valuable intermediate in organic synthesis. The formation of a 1,3-oxathiolane ring from an aldehyde or ketone and 2-mercaptoethanol is a common method for the protection of the carbonyl functionality. The reaction is typically reversible and is carried out under acidic conditions. This guide focuses on the synthesis of the parent 1,3-oxathiolane from formaldehyde and 2-mercaptoethanol.

Reaction Mechanism and Experimental Workflow

The synthesis of 1,3-oxathiolane from 2-mercaptoethanol and formaldehyde proceeds via an acid-catalyzed condensation reaction. The mechanism involves the protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack. The thiol group of 2-mercaptoethanol, being a stronger nucleophile than the hydroxyl group, attacks the activated carbonyl to form a hemithioacetal intermediate. Subsequent intramolecular cyclization through the attack of the hydroxyl group and elimination of a water molecule yields the 1,3-oxathiolane ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products formaldehyde Formaldehyde (HCHO) activated_carbonyl Protonated Formaldehyde formaldehyde->activated_carbonyl + H+ mercaptoethanol 2-Mercaptoethanol (HSCH2CH2OH) hemithioacetal Hemithioacetal Intermediate mercaptoethanol->hemithioacetal Nucleophilic Attack (SH) H_plus H+ activated_carbonyl->hemithioacetal Nucleophilic Attack (SH) protonated_hydroxyl Protonated Hemithioacetal hemithioacetal->protonated_hydroxyl + H+ oxathiolane 1,3-Oxathiolane protonated_hydroxyl->oxathiolane Intramolecular Cyclization - H2O water H2O

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of 1,3-oxathiolane.

A general experimental workflow for this synthesis involves the azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

Experimental_Workflow A Combine 2-mercaptoethanol, formaldehyde solution, p-toluenesulfonic acid, and toluene in a round-bottom flask. B Set up a Dean-Stark apparatus and reflux condenser. A->B C Heat the mixture to reflux. B->C D Collect the water azeotrope in the Dean-Stark trap. C->D E Monitor the reaction progress (e.g., by TLC or GC). D->E F Cool the reaction mixture to room temperature. E->F G Wash the organic layer with saturated NaHCO3 solution and brine. F->G H Dry the organic layer over anhydrous Na2SO4 or MgSO4. G->H I Filter and concentrate the solution under reduced pressure. H->I J Purify the crude product by distillation. I->J

Figure 2: General experimental workflow for the synthesis of 1,3-oxathiolane.

Experimental Protocol

Materials:

  • 2-Mercaptoethanol

  • Formaldehyde (e.g., 37% aqueous solution)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add toluene, 2-mercaptoethanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • While stirring, add the formaldehyde solution to the flask.

  • Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the resulting crude 1,3-oxathiolane by distillation.

Quantitative Data

Quantitative data for the direct synthesis of 1,3-oxathiolane from formaldehyde is not explicitly detailed in the provided search results. However, yields for the synthesis of 2-substituted 1,3-oxathiolanes from other aldehydes under similar conditions have been reported.[1] These values can serve as an estimate for the expected yield of the parent compound.

AldehydeCatalystSolventYield (%)Reference
Crotonaldehydep-Toluenesulfonic acidBenzene80[1]
Furfuralp-Toluenesulfonic acidBenzene89[1]
Benzaldehydep-Toluenesulfonic acidBenzene84[1]

Table 1: Reported yields for the synthesis of 2-substituted 1,3-oxathiolanes.

Spectroscopic Data for 1,3-Oxathiolane

The structure of the synthesized 1,3-oxathiolane can be confirmed by various spectroscopic methods.

PropertyValue
Molecular Formula C₃H₆OS
Molecular Weight 90.14 g/mol
Appearance Colorless liquid
Boiling Point 148-150 °C
Density 1.16 g/cm³

Table 2: Physical and Chemical Properties of 1,3-Oxathiolane.

Mass Spectrometry (MS):

  • The electron ionization mass spectrum of 1,3-oxathiolane shows characteristic fragmentation patterns that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 1,3-oxathiolane. The chemical shifts and coupling constants of the protons and carbons in the molecule are unique and can be used to confirm its structure.

Conclusion

The acid-catalyzed condensation of 2-mercaptoethanol and formaldehyde provides a straightforward and efficient method for the synthesis of 1,3-oxathiolane. The use of a Dean-Stark apparatus to remove water by azeotropic distillation is crucial for achieving high yields. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant data to aid researchers in the successful synthesis and characterization of this important heterocyclic compound. The principles and procedures outlined herein are broadly applicable to the synthesis of a wide range of 1,3-oxathiolane derivatives, which are of significant interest in medicinal chemistry and drug development.

References

Unraveling the Aroma Profile of 2-Methyl-4-propyl-1,3-oxathiane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the flavor and aroma components of 2-methyl-4-propyl-1,3-oxathiane, a potent sulfur-containing compound recognized for its significant contribution to the bouquet of various fruits and beverages. This document outlines the current scientific understanding of its isomers, sensory characteristics, and the analytical methodologies employed for its study.

Introduction to 2-Methyl-4-propyl-1,3-oxathiane

2-Methyl-4-propyl-1,3-oxathiane is a volatile organic compound that plays a crucial role in the characteristic aroma of passion fruit and has also been identified as a contributor to the complex flavor profile of wine.[1][2] It exists as cis- and trans-isomers, with the cis-isomer often being the more impactful of the two in terms of aroma.[3] The presence and concentration of this compound are of great interest to the food and beverage industries, as well as to researchers studying flavor chemistry and sensory perception.

The formation of 2-methyl-4-propyl-1,3-oxathiane in wine is understood to occur through the reaction of 3-sulfanylhexan-1-ol (3-SH), a well-known polyfunctional thiol, with acetaldehyde.[1][4][5] This reaction highlights the complex chemical transformations that contribute to the final sensory profile of fermented beverages.

Sensory Characteristics and Quantitative Data

The sensory profile of 2-methyl-4-propyl-1,3-oxathiane is multifaceted, with descriptors ranging from desirable "tropical fruit" and "green" notes to more challenging "sulphury" and "rubbery" characteristics.[3][6] The perception of these attributes is highly dependent on the specific isomer and its concentration. The quantitative data available for this compound, including its detection thresholds and concentrations found in wine, are summarized in the tables below.

Isomer Odor Detection Threshold in Water Sensory Descriptors
(+)-cis-2-Methyl-4-propyl-1,3-oxathiane2 ppbSulphury, rubbery, tropical fruit[3]
(-)-cis-2-Methyl-4-propyl-1,3-oxathiane4 ppbFlat, estery, camphoraceous[3]

Table 1: Odor Detection Thresholds and Sensory Descriptors of cis-Isomers in Water. This table summarizes the distinct sensory properties and detection thresholds of the (+)- and (-)-cis isomers of 2-methyl-4-propyl-1,3-oxathiane in a neutral medium.

Parameter Value Matrix
Odor Detection Threshold (85% cis / 15% trans mixture)7.1 µg/LNeutral White Wine[4][5][7]
Concentration Range of cis-isomerUndetectable (LOD = 2.6 ng/L) to 460 ng/LWine[1][4][5]

Table 2: Quantitative Data in Wine. This table presents the sensory threshold of a cis/trans mixture and the typical concentration range of the cis-isomer found in various wines.

Experimental Protocols

The identification and quantification of 2-methyl-4-propyl-1,3-oxathiane in complex matrices like wine require sophisticated analytical techniques. The primary method cited in the literature is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] A Stable Isotope Dilution Assay (SIDA) is often employed to achieve accurate quantification.[1][4][5]

While specific, detailed instrumental parameters are often method-dependent and require optimization for individual laboratory setups, a general workflow for the analysis is provided below.

General Protocol for HS-SPME-GC-MS Analysis

A generalized workflow for the analysis of 2-methyl-4-propyl-1,3-oxathiane in wine is as follows:

  • Sample Preparation: A known volume of wine is placed in a headspace vial. A deuterated internal standard (e.g., d4-2-methyl-4-propyl-1,3-oxathiane) is added for quantification via SIDA. The sample may be saturated with salt (e.g., NaCl) to improve the partitioning of volatile compounds into the headspace.

  • HS-SPME Extraction: The vial is incubated at a controlled temperature to allow volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis: The SPME fiber is desorbed in the hot injector of a gas chromatograph. The analytes are separated on a capillary column (the specific phase would be chosen based on the desired separation) and subsequently detected and identified by a mass spectrometer.

  • Quantification: The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.

Note: For precise, replicable results, it is imperative to develop and validate a detailed protocol with optimized parameters for each specific application and instrument.

Sensory Evaluation Protocol

A structured sensory evaluation is crucial for understanding the impact of 2-methyl-4-propyl-1,3-oxathiane on the overall flavor profile of a product. A general approach to sensory analysis is outlined below:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with the relevant aroma standards and the rating scale to be used.

  • Sample Preparation and Presentation: Samples (e.g., wine spiked with known concentrations of the analyte and a control) are prepared and presented to panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature). Samples are typically served blind and in a randomized order.

  • Evaluation: Panelists evaluate the samples for the intensity of specific sensory attributes (e.g., "tropical fruit," "sulphury," "green") using a defined scale (e.g., a line scale or a category scale).

  • Data Analysis: The collected data is statistically analyzed to determine significant differences in sensory attributes between samples.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Wine_Sample Wine Sample Internal_Standard Add Deuterated Internal Standard Wine_Sample->Internal_Standard Headspace_Vial Transfer to Headspace Vial Internal_Standard->Headspace_Vial Incubation Incubation Headspace_Vial->Incubation SPME HS-SPME Incubation->SPME GC_MS GC-MS Analysis SPME->GC_MS Quantification Quantification GC_MS->Quantification

Caption: HS-SPME-GC-MS analysis workflow for 2-methyl-4-propyl-1,3-oxathiane.

Formation_Pathway 3SH 3-Sulfanylhexan-1-ol (3-SH) Oxathiane 2-Methyl-4-propyl-1,3-oxathiane 3SH->Oxathiane Acetaldehyde Acetaldehyde Acetaldehyde->Oxathiane

Caption: Formation of 2-methyl-4-propyl-1,3-oxathiane from its precursors in wine.

Olfactory Signaling

The precise olfactory receptors and signaling pathways responsible for the perception of 2-methyl-4-propyl-1,3-oxathiane have not been definitively identified in the reviewed literature. However, research into the perception of other volatile sulfur compounds suggests that the olfactory system possesses specialized receptors for these potent odorants. Some studies have indicated the involvement of metal ions, such as copper, in the activation of certain olfactory receptors by sulfur-containing ligands.[3] This suggests a complex mechanism of interaction at the molecular level. Further research is required to elucidate the specific receptors that bind to 2-methyl-4-propyl-1,3-oxathiane and the subsequent intracellular signaling cascade that leads to its distinct aroma perception.

Conclusion

2-Methyl-4-propyl-1,3-oxathiane is a flavor compound of significant interest due to its potent and complex sensory characteristics. Its presence in wine and passion fruit contributes to their desirable "tropical" notes, but its "sulphury" character also necessitates careful management in food and beverage production. The analytical methods for its detection and quantification are well-established, relying on GC-MS techniques. However, a deeper understanding of its sensory perception at the molecular level, including the identification of its specific olfactory receptors, remains a promising area for future research. This knowledge will be invaluable for flavor chemists, food scientists, and professionals in the fragrance and pharmaceutical industries seeking to modulate and utilize its unique sensory properties.

References

The Enigmatic Presence of Oxathiolane Derivatives in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the natural occurrence, analysis, and biosynthetic origins of potent aroma compounds.

Introduction

Oxathiolane derivatives, a class of sulfur-containing heterocyclic compounds, are significant contributors to the complex and alluring aromas of various fruits. Despite their presence in trace amounts, their potent odor profiles, often characterized by tropical, fruity, and sometimes sulfury notes, make them key players in the sensory perception of fruit flavors. This technical guide provides an in-depth exploration of the natural occurrence of these compounds in fruits, with a primary focus on the well-documented presence of 2-methyl-4-propyl-1,3-oxathiane in passion fruit. The guide is intended for researchers, scientists, and drug development professionals interested in the chemistry, analysis, and potential applications of these fascinating natural products.

Natural Occurrence of Oxathiolane Derivatives in Fruits

The scientific literature predominantly highlights the presence of oxathiolane derivatives in yellow passion fruit (Passiflora edulis f. flavicarpa). The most notable of these is 2-methyl-4-propyl-1,3-oxathiane, a compound celebrated for its intensely tropical and passion fruit-like aroma.[1][2][3] While this specific derivative has been extensively studied in passion fruit, information regarding the natural occurrence of other oxathiolane derivatives in a wider variety of fruits remains limited. The challenges associated with the detection and identification of these compounds, primarily due to their low concentrations, contribute to this knowledge gap.[4][5][6]

Quantitative Data

Obtaining precise quantitative data for oxathiolane derivatives in fruits is notoriously difficult due to their low volatility and concentration, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. However, their extremely low odor thresholds mean that even at these minute concentrations, they can have a significant impact on the overall aroma profile of the fruit.

The table below summarizes the known information on the odor thresholds of 2-methyl-4-propyl-1,3-oxathiane, which underscores its potency as an aroma compound. Direct quantitative measurements in fruit matrices are scarce in publicly available literature.

CompoundIsomerOdor Threshold in WaterSensory DescriptionReference
2-Methyl-4-propyl-1,3-oxathiane(+)-cis2 ppbSulfury, rubbery, tropical fruit[1]
2-Methyl-4-propyl-1,3-oxathiane(-)-cis4 ppbFlat, estery, camphoraceous[1]

Note: ppb = parts per billion.

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds, including oxathiolane derivatives, from fruit matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for the extraction and identification of these trace-level compounds.[7][8]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol is a synthesized methodology based on common practices described in the literature for the analysis of volatile sulfur compounds in fruits.

1. Sample Preparation:

  • Homogenize fresh fruit pulp to a uniform consistency.

  • For juice samples, use directly or after centrifugation to remove solids.

  • Weigh a precise amount of the homogenized pulp or juice (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).

  • Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

  • If available, add an appropriate internal standard for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its broad selectivity for volatile and semi-volatile compounds, including sulfur compounds.[8]

  • Equilibration and Extraction:

    • Place the vial in a temperature-controlled agitator.

    • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) under continuous agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, introduce the SPME fiber into the heated injector port of the GC-MS system for thermal desorption of the analytes (e.g., at 250 °C for 5 minutes in splitless mode).

  • Gas Chromatography:

    • Column: Use a capillary column suitable for separating volatile compounds, such as a DB-5ms or equivalent.

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to elute all compounds.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to identify unknown compounds and in Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds to enhance sensitivity.

4. Compound Identification and Quantification:

  • Identification: Identify compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of the target analytes.

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation (Homogenization, Weighing) hs_vial Transfer to Headspace Vial (+ NaCl, Internal Standard) sample_prep->hs_vial spme HS-SPME (Equilibration and Extraction) hs_vial->spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) spme->gc_ms data_analysis Data Analysis (Identification and Quantification) gc_ms->data_analysis

A simplified workflow for the analysis of oxathiolane derivatives in fruits.

Biosynthesis of Oxathiolane Derivatives

The biosynthesis of oxathiolane and oxathiane derivatives in fruits is not yet fully elucidated, and the specific enzymes involved are still a subject of research. However, based on the known precursors and chemical principles, a plausible pathway can be proposed for the formation of 2-methyl-4-propyl-1,3-oxathiane in passion fruit.

The formation is believed to be a non-enzymatic or enzyme-assisted condensation reaction between a thiol and an aldehyde. The key precursors are thought to be:

  • 3-Mercaptohexan-1-ol (3-MH): A potent thiol with a grapefruit-like aroma.

  • Acetaldehyde or trans-2-Hexenal: Aldehydes that are commonly found in fruits as products of lipid oxidation or amino acid metabolism.

The likely reaction involves the nucleophilic attack of the thiol group of 3-mercaptohexan-1-ol on the carbonyl carbon of the aldehyde, followed by cyclization with the hydroxyl group to form the stable 1,3-oxathiane ring structure.[9][10]

Proposed Biosynthetic Pathway Diagram

biosynthetic_pathway cluster_precursors Precursors cluster_reaction Reaction cluster_product Product thiol 3-Mercaptohexan-1-ol condensation Condensation & Cyclization thiol->condensation aldehyde Acetaldehyde / trans-2-Hexenal aldehyde->condensation oxathiane 2-Methyl-4-propyl-1,3-oxathiane condensation->oxathiane

Proposed formation of 2-methyl-4-propyl-1,3-oxathiane from its precursors.

Conclusion

The study of oxathiolane derivatives in fruits is a captivating area of flavor chemistry. While 2-methyl-4-propyl-1,3-oxathiane in passion fruit stands out as a well-characterized example, the vast diversity of fruits suggests that many more of these potent aroma compounds await discovery. Advances in analytical instrumentation and methodologies will be crucial in uncovering the full spectrum of these naturally occurring sulfur heterocycles and in elucidating their biosynthetic pathways. A deeper understanding of these compounds holds significant potential for the food and fragrance industries, as well as for a more complete comprehension of the intricate chemistry of fruit flavors.

References

Preliminary Investigation of 1,2-Oxathiolane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxathiolane ring system, a five-membered heterocycle containing adjacent sulfur and oxygen atoms, represents a core scaffold in a variety of biologically active molecules. Derivatives of this heterocyclic system, particularly 1,2-oxathiolane 2,2-dioxides, commonly known as gamma-sultones, have garnered significant attention in medicinal chemistry and drug development. These compounds serve as versatile synthetic intermediates and have demonstrated a broad spectrum of pharmacological activities, including potent antiviral and anticancer properties. This technical guide provides a preliminary investigation into 1,2-oxathiolane derivatives, offering a compilation of synthetic methodologies, quantitative biological data, and an exploration of their mechanisms of action.

Physicochemical Properties of the 1,2-Oxathiolane Core

The parent 1,2-oxathiolane 2,2-dioxide, also known as propane-1,3-sultone, possesses distinct physicochemical properties that influence its reactivity and biological interactions.

PropertyValueReference
CAS Number 1120-71-4[1]
Molecular Formula C₃H₆O₃S[1]
Molecular Weight 122.143 g/mol [1]

Synthesis of 1,2-Oxathiolane Derivatives

The synthesis of the 1,2-oxathiolane core can be achieved through several synthetic routes. Key strategies include the intramolecular cyclization of hydroxyalkanesulfonic acids and modern catalytic methods such as rhodium-catalyzed C-H insertion.

Experimental Protocol 1: Intramolecular Cyclization of 4-Hydroxy-2-butanesulfonic Acid

This method describes the synthesis of 3-methyl-1,2-oxathiolane 2,2-dioxide via dehydration and intramolecular cyclization of 4-hydroxy-2-butanesulfonic acid.[2]

Materials:

  • 4-hydroxy-2-butanesulfonic acid

  • Round-bottom flask

  • Vacuum distillation apparatus

Procedure:

  • Charge the round-bottom flask with 4-hydroxy-2-butanesulfonic acid.

  • Assemble the vacuum distillation apparatus.

  • Heat the flask to a temperature of 140-160 °C under reduced pressure (5-15 mmHg).

  • During heating, water is eliminated, leading to intramolecular cyclization to form the crude sultone.

  • The crude 3-methyl-1,2-oxathiolane 2,2-dioxide distills over. Collect the corresponding fraction.

  • The collected product can be further purified by a second vacuum distillation.

Experimental Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol outlines a modern approach for the synthesis of δ-sultones (which share the 1,2-oxathiolane 2,2-dioxide core) via a rhodium-catalyzed C-H insertion reaction, starting from a diazo sulfonate precursor.[3][4]

Materials:

  • Diazo sulfonate precursor

  • Bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] [Rh₂(esp)₂] (2 mol %)

  • Anhydrous solvent (e.g., methylene chloride)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the diazo sulfonate precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the rhodium catalyst (2 mol %) to the solution.

  • For reactions involving slow addition, prepare a solution of the diazo sulfonate and add it dropwise to a solution of the catalyst over several hours at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an extended period (e.g., 10 hours) to ensure complete cyclization.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the resulting sultone using column chromatography.

G cluster_synthesis General Synthesis & Evaluation Workflow start Starting Materials (e.g., Hydroxyalkanesulfonic Acid, Diazo Sulfonate) synthesis Synthesis of 1,2-Oxathiolane Derivative start->synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_eval Biological Evaluation (Antiviral/Anticancer Assays) characterization->biological_eval data_analysis Data Analysis (IC50/EC50 Determination) biological_eval->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of 1,2-oxathiolane derivatives.

Biological Activity of 1,2-Oxathiolane Derivatives

Antiviral Activity

Certain 1,2-oxathiolane nucleoside analogues have demonstrated significant activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The mechanism of action for these compounds typically involves the inhibition of viral reverse transcriptase, leading to DNA chain termination.

Table 1: Antiviral Activity of 1,2-Oxathiolane Nucleoside Analogues

CompoundVirusAssay Cell LineEC₅₀ (µM)Reference
(±)-BCH-189HIV-1MT-40.73 (mean)[5]
Pyrimidine analogue 90HIV-10.28[5]
Pyrimidine analogue 91HIV-12.8[5]
Cytosine analogueHIVPotent Activity[6]
5-Fluorocytosine analogueHIVPotent Activity[6]
Cytosine analogueHBVPotent Activity[6]
5-Fluorocytosine analogueHBVPotent Activity[6]

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

G cluster_antiviral Antiviral Mechanism of 1,2-Oxathiolane Nucleoside Analogues drug 1,2-Oxathiolane Nucleoside Analogue (Prodrug) triphosphate Active Triphosphate Form drug->triphosphate Cellular Kinases rt Viral Reverse Transcriptase (RT) triphosphate->rt Competitive Inhibition dna_synthesis Viral DNA Synthesis rt->dna_synthesis Catalyzes termination DNA Chain Termination rt->termination Incorporation of Analogue viral_rna Viral RNA Template viral_rna->dna_synthesis

Caption: Mechanism of action for antiviral 1,2-oxathiolane nucleoside analogues.

Anticancer Activity

Derivatives of the 1,2-oxathiolane scaffold have also been investigated for their potential as anticancer agents. The primary mechanism of action appears to be the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of 1,2,4-Oxadiazole Derivatives (as examples of related heterocycles)

CompoundCancer Cell LineIC₅₀ (µM)Reference
1,2,4-Oxadiazole 7iDU145 (Prostate)9.3[7]
1,3,4-Thiadiazole 16MDA-MB-231 (Breast)9.2[7]
OX27Colon Cancer6.0[8]

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The induction of apoptosis by these compounds is thought to proceed through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of programmed cell death.

G cluster_anticancer Proposed Anticancer Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway drug 1,2-Oxathiolane Derivative stress Cellular Stress (e.g., DNA Damage) drug->stress bcl2 Bcl-2 Family (Bax, Bak ↑, Bcl-2 ↓) stress->bcl2 death_receptor Death Receptors (e.g., Fas) stress->death_receptor mito Mitochondrial Perturbation bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathways induced by 1,2-oxathiolane derivatives in cancer cells.

Conclusion

This preliminary investigation highlights the synthetic accessibility and significant biological potential of 1,2-oxathiolane derivatives. The provided experimental frameworks offer a starting point for the synthesis of novel analogues. The quantitative biological data underscore the promise of these compounds as antiviral and anticancer agents. Further research, including the optimization of synthetic routes to improve yields and stereoselectivity, detailed structure-activity relationship (SAR) studies, and in-depth elucidation of their mechanisms of action, is warranted to fully exploit the therapeutic potential of this versatile heterocyclic scaffold. The signaling pathway diagrams presented herein provide a conceptual framework for understanding their biological effects and for guiding future drug design and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Optically Active 1,3-Oxathiolane Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1,3-oxathiolane nucleoside analogues are a critical class of therapeutic agents, most notably for their potent antiviral activity against HIV and Hepatitis B viruses.[1][2] The stereochemistry of these molecules is paramount to their biological activity and toxicity profile. For instance, the β-L-enantiomer of 2',3'-dideoxy-3'-thiacytidine (Lamivudine) exhibits high antiviral efficacy with significantly lower cytotoxicity than its β-D-enantiomer.[1] Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure 1,3-oxathiolane nucleosides is a major focus in medicinal chemistry and drug development.

These application notes provide an overview of the primary strategies for the asymmetric synthesis of these important compounds, including detailed experimental protocols for key reactions and a summary of relevant quantitative data to aid in method selection and optimization.

Key Asymmetric Synthesis Strategies

The asymmetric synthesis of 1,3-oxathiolane nucleoside analogues primarily revolves around three main approaches:

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product. L-menthol is a commonly used chiral auxiliary in the synthesis of Lamivudine.[2]

  • Enzymatic Resolution: This strategy utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of a key intermediate. Lipases and cytidine deaminases are frequently employed for this purpose.[2][3][4]

  • Stereoselective Glycosylation: This approach focuses on controlling the stereochemistry during the crucial C-N bond formation between the 1,3-oxathiolane ring and the nucleobase. Lewis acids are often used to promote the desired stereochemical outcome.[2][5]

The following sections provide detailed protocols and data for these key methodologies.

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Synthesis using L-Menthyl Glyoxylate

This protocol outlines the synthesis of a key chiral 1,3-oxathiolane intermediate using L-menthol as a chiral auxiliary. The resulting diastereomers can be separated, and the desired enantiomer is then carried forward.

Step 1: Synthesis of L-Menthyl Glyoxylate Monohydrate

  • To a solution of L-menthol (1 equivalent) in cyclohexane, add glyoxylic acid (1 equivalent).[6]

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting L-menthyl glyoxylate monohydrate is often used in the next step without further purification.[6]

Step 2: Formation of the 1,3-Oxathiolane Ring

  • Dissolve L-menthyl glyoxylate monohydrate (1 equivalent) and 1,4-dithiane-2,5-diol (0.5 equivalents) in a suitable organic solvent (e.g., toluene).

  • Add a catalytic amount of a Lewis acid (e.g., ZrCl₄).[7]

  • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the product by column chromatography to separate the diastereomers.

Step 3: Stereoselective N-Glycosylation

  • Dissolve the desired diastereomer of the 1,3-oxathiolane intermediate (1 equivalent) and the silylated nucleobase (e.g., silylated cytosine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).[2]

  • Cool the mixture to 0°C and add a Lewis acid (e.g., SnCl₄ or TMSOTf) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction, and work up to isolate the crude product.

  • Purify by column chromatography to obtain the desired β-anomer.

Step 4: Deprotection

  • Treat the protected nucleoside analogue with methanolic ammonia to remove the protecting groups.[2]

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: Enzymatic Resolution of a Racemic 1,3-Oxathiolane Intermediate

This protocol describes a typical enzymatic resolution of a racemic 5'-acyloxy-1,3-oxathiolane intermediate using a lipase.

  • Prepare a biphasic system of an organic solvent (e.g., toluene) and an aqueous buffer (e.g., phosphate buffer, pH 7.5).

  • Dissolve the racemic 5'-acetoxy-1,3-oxathiolane intermediate in the organic solvent.

  • Add the lipase (e.g., from Pseudomonas fluorescens) to the aqueous buffer.[2][3]

  • Stir the biphasic mixture vigorously to ensure adequate mixing.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the hydrolyzed alcohol.

  • Once the desired enantiomeric excess is reached (typically around 50% conversion), separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent to recover the hydrolyzed product.

  • The unreacted enantiomer of the ester remains in the organic layer and can be isolated.

Quantitative Data Summary

The following tables summarize representative quantitative data for the asymmetric synthesis of 1,3-oxathiolane nucleoside analogues.

Table 1: Chiral Auxiliary-Mediated Synthesis

StepChiral AuxiliaryDiastereomeric Ratio (cis:trans)Yield (%)Enantiomeric Excess (ee%)Reference
GlycosylationL-menthol>95:5~70-80>98[2][6]

Table 2: Enzymatic Resolution

EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Pseudomonas fluorescens lipase(±)-5'-Acetoxy-1,3-oxathiolane(-)-5'-Hydroxy-1,3-oxathiolane~45-50>99[2][3]
Cytidine Deaminase(±)-2',3'-Dideoxy-3'-thiacytidine(-)-Lamivudine~45-50>99[4]

Table 3: Stereoselective Glycosylation

Lewis AcidSubstrateNucleobaseAnomeric Ratio (β:α)Yield (%)Reference
SnCl₄1,3-Oxathiolane acetateSilylated Cytosine>95:5~60-70[2]
TMSOTf1,3-Oxathiolane acetateSilylated Cytosine>90:10~70-80[2]
ZrCl₄1,3-Oxathiolane acetateSilylated Cytosine>98:2~85[6][7]

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the asymmetric synthesis and the mechanism of action of these nucleoside analogues.

Asymmetric_Synthesis_Workflow Start Starting Materials (e.g., Glyoxylic Acid, Thioglycolic Acid) Intermediate Racemic or Prochiral 1,3-Oxathiolane Intermediate Start->Intermediate Asymmetric_Step Asymmetric Transformation Intermediate->Asymmetric_Step Separation Separation of Enantiomers/Diastereomers Asymmetric_Step->Separation e.g., Chiral Auxiliary, Enzymatic Resolution Glycosylation N-Glycosylation with Nucleobase Separation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Final_Product Optically Active 1,3-Oxathiolane Nucleoside Analogue Deprotection->Final_Product

Caption: General workflow for the asymmetric synthesis of 1,3-oxathiolane nucleoside analogues.

Lamivudine_Synthesis_Pathway cluster_synthesis Synthesis of Chiral Intermediate cluster_glycosylation Glycosylation and Deprotection L-Menthyl_Glyoxylate L-Menthyl Glyoxylate Condensation Condensation L-Menthyl_Glyoxylate->Condensation Dithiane_diol 1,4-Dithiane-2,5-diol Dithiane_diol->Condensation Oxathiolane_Diastereomers Diastereomeric 1,3-Oxathiolane Esters Condensation->Oxathiolane_Diastereomers Separation Chromatographic Separation Oxathiolane_Diastereomers->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Glycosylation Lewis Acid Mediated N-Glycosylation Desired_Diastereomer->Glycosylation Silylated_Cytosine Silylated Cytosine Silylated_Cytosine->Glycosylation Protected_Lamivudine Protected Lamivudine Glycosylation->Protected_Lamivudine Deprotection Deprotection Protected_Lamivudine->Deprotection Lamivudine Lamivudine Deprotection->Lamivudine

Caption: Key steps in the asymmetric synthesis of Lamivudine.

NRTI_Mechanism_of_Action Drug 1,3-Oxathiolane Nucleoside Analogue (e.g., Lamivudine) Phosphorylation Host Cell Kinases Drug->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite Competition Competition for RT Active Site Active_Metabolite->Competition Viral_RT Viral Reverse Transcriptase (RT) Incorporation Incorporation into Viral DNA Viral_RT->Incorporation Viral_RNA Viral RNA Template Viral_RNA->Incorporation Natural_dNTPs Natural dNTPs Natural_dNTPs->Competition Competition->Incorporation favored Chain_Termination Chain Termination Incorporation->Chain_Termination

Caption: Mechanism of action for 1,3-oxathiolane nucleoside reverse transcriptase inhibitors.

References

Application Notes & Protocols: L-Menthol as a Chiral Auxiliary in the Diastereoselective Synthesis of 1,3-Oxathiolanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction L-menthol, a naturally occurring and readily available chiral molecule, serves as an effective chiral auxiliary in asymmetric synthesis.[][2] A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed.[3] In the synthesis of 1,3-oxathiolane rings, a core structure in several antiviral nucleoside analogues like Lamivudine (3TC) and Emtricitabine (FTC), L-menthol is instrumental in establishing the correct stereochemistry.[4][5] Its bulky isopropyl group provides effective steric hindrance, directing incoming reagents to the less hindered face of the molecule, thereby leading to a high degree of diastereoselectivity. This control is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer.[4][5]

The use of L-menthol is a key feature in the manufacturing route for lamivudine, where it controls the stereochemical outcome of a dynamic kinetic resolution (DKR), which is driven to completion by the selective crystallization of a single desired isomer.[4][5]

Mechanism of Stereocontrol

The stereodirecting influence of the L-menthol auxiliary is critical during the formation of the oxathiolane ring. In the synthesis of nucleoside analogues, it has been reported that the desired β-selectivity may arise from the formation of an oxonium ion, which is stabilized through the anchimeric assistance of the L-menthyl ester function.[6] The bulky menthyl group effectively shields one face of the reactive intermediate, forcing the coupling reaction to occur from the opposite, less sterically hindered face. This results in the preferential formation of one diastereomer.

G cluster_0 Mechanism of Stereocontrol Intermediate Reactive Intermediate (e.g., Oxonium Ion) Product Major Diastereomer (Desired Product) Intermediate->Product Preferential Formation Minor Minor Diastereomer Intermediate->Minor Disfavored (Steric Hindrance) Menthol Bulky L-Menthol Auxiliary Menthol->Intermediate Steric Shielding Reagent Incoming Reagent (e.g., Nucleobase) Reagent->Intermediate Attack from less hindered face

Caption: Steric hindrance by L-menthol directs reagent attack.

Application Protocol: Synthesis of a Key Oxathiolane Intermediate

This protocol details a synthetic route for an oxathiolane intermediate used in the synthesis of lamivudine and emtricitabine, adapted from published procedures.[4][7] The workflow involves the initial esterification of L-menthol, followed by a one-pot reaction to form the oxathiolane ring via a sulfenyl chloride intermediate.[4]

G start L-Menthol + Thioglycolic Acid ester Step 1: Esterification (L-Menthyl Thioglycolate) start->ester Toluene, Reflux sulfenyl Step 2: Add SO2Cl2 (Sulfenyl Chloride Formation) ester->sulfenyl Cool to 0°C vinyl Step 3: Add Vinyl Acetate (C-S Bond Formation) sulfenyl->vinyl Cool to -20°C quench Step 4: Partial Quench (NaHCO3) vinyl->quench solvent_swap Step 5: Solvent Swap (Toluene -> ACN/H2O) quench->solvent_swap cyclize Step 6: Ring Closure (Heating at 70°C) solvent_swap->cyclize isolate Step 7: Isolation & Purification (Extraction & Crystallization) cyclize->isolate product Final Oxathiolane Product isolate->product

Caption: Experimental workflow for oxathiolane synthesis.

Experimental Protocols

Step 1: Esterification of L-Menthol with Thioglycolic Acid [4][5]

  • Reaction Setup: To a reaction vessel, add L-menthol (1.0 eq) and thioglycolic acid (1.1 eq).

  • Solvent: Add toluene (approx. 0.5-5 volumes relative to L-menthol). A minimal amount is needed for temperature control and azeotropic removal of water.[4]

  • Reaction: Heat the mixture to reflux and stir for approximately 2 hours, removing water as it forms.

  • Work-up: The resulting L-menthyl thioglycolate ester is typically used directly in the next step without extensive purification. The reaction proceeds in high yield (approx. 98%).[4][5]

Step 2: One-Pot Oxathiolane Formation [4]

  • Cooling: Cool the reaction mixture containing the L-menthyl thioglycolate ester from Step 1 to 0 °C.

  • Sulfenyl Chloride Formation: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq) to the cooled mixture. This reaction forms the sulfenyl chloride intermediate.

  • Further Cooling: Cool the reaction mixture further to -20 °C.

  • Cyclization Initiation: Add vinyl acetate (1.2 eq) dropwise via a syringe pump over 15 minutes to manage the exotherm.

  • Quench and Solvent Removal: Partially quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Remove the toluene under reduced pressure.

  • Ring Closure: To the resulting chlorinated residue, add acetonitrile and water. Heat the mixture at 70 °C to facilitate the ring closure. The optimal pH for this step is between 3 and 4.[5]

  • Isolation and Purification: After the reaction is complete, extract the product with toluene. Isolate the final oxathiolane product by crystallization, using hexanes as an antisolvent.

Data Presentation

The following table summarizes the typical yields and purity obtained from the described protocol.

StepProductYieldPurityReference
EsterificationL-Menthyl Thioglycolate98%-[4][5]
Full One-Pot SequenceFinal Oxathiolane Intermediate56%>99%[4]
Ring Closure OptimizationFinal Oxathiolane Intermediate69%-[5]

Conclusion

L-menthol is a highly effective and industrially proven chiral auxiliary for the stereoselective synthesis of 1,3-oxathiolanes. The protocols outlined provide a robust pathway to key chiral intermediates necessary for the production of important antiviral drugs. The high diastereoselectivity is achieved through steric control exerted by the bulky menthol group, making it a valuable tool for asymmetric synthesis in pharmaceutical development.

References

Application Notes & Protocols: N-Glycosylation of Oxathiolane with Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-glycosylation of 1,3-oxathiolane rings with various nucleobases is a cornerstone reaction in the synthesis of a class of potent antiviral nucleoside analogues.[1][2] These synthetic nucleosides, where a sulfur atom replaces the 3'-carbon of the ribose sugar, are critical components of antiretroviral therapies. Prominent examples include Lamivudine (3TC) and Emtricitabine (FTC), which are essential medications for the treatment of HIV and Hepatitis B.[3][4][5]

The primary method for forging the crucial C-N glycosidic bond in these syntheses is the Vorbrüggen glycosylation.[3][6][7] This protocol involves the coupling of an activated oxathiolane precursor (a glycosyl donor) with a silylated nucleobase in the presence of a Lewis acid catalyst.[1][7] The stereochemical outcome of this reaction is of paramount importance, as the biological activity of the resulting nucleoside analogues is often confined to a single diastereomer.[1][4] These application notes provide a detailed protocol for this key transformation, summarizing reaction conditions and presenting quantitative data to aid in experimental design and optimization.

Principle of the Reaction: Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a powerful method for forming N-glycosidic bonds.[7][8] The general mechanism involves the following key steps:

  • Activation of the Nucleobase: The nucleobase is persilylated, typically using an agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). This increases its nucleophilicity and solubility in aprotic organic solvents.[8]

  • Formation of the Glycosyl Cation: The oxathiolane precursor, which has a suitable leaving group at the anomeric center (e.g., acetate), reacts with a Lewis acid. This generates a reactive oxocarbenium-ion-like intermediate.

  • Nucleophilic Attack: The silylated nucleobase attacks the anomeric center of the activated oxathiolane.

  • Stereocontrol: The stereoselectivity of the reaction (formation of cis vs. trans, or β vs. α anomers) is influenced by several factors, including the choice of Lewis acid, the solvent, and the structure of the oxathiolane precursor.[1][9] For instance, certain Lewis acids like stannic chloride (SnCl₄) can chelate with the oxathiolane ring, directing the nucleophilic attack to exclusively form the β-anomer.[1]

Experimental Workflow

The overall experimental process for the N-glycosylation of an oxathiolane precursor can be visualized as a three-stage workflow: Preparation, Coupling, and Final Processing.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Final Processing A Oxathiolane Precursor (e.g., 5-acetoxy derivative) D Lewis Acid Mediated N-Glycosylation (Vorbrüggen Coupling) A->D B Nucleobase (e.g., Cytosine, 5-FC) C Silylation of Nucleobase (e.g., with HMDS, (NH₄)₂SO₄) B->C C->D E Work-up & Purification (Chromatography/Crystallization) D->E F Deprotection (if necessary) E->F G Final Nucleoside Analogue F->G

Fig. 1: General workflow for oxathiolane N-glycosylation.

Detailed Experimental Protocols

Protocol 1: Silylation of Nucleobases (General Procedure)

This protocol describes the preparation of the silylated nucleobase required for the coupling reaction.

  • Reagents & Materials:

    • Nucleobase (e.g., N⁴-acetylcytosine)

    • Hexamethyldisilazane (HMDS)

    • Ammonium sulfate or Chlorotrimethylsilane (TMSCl) (catalytic amount)

    • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

    • Round-bottom flask with reflux condenser and nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the nucleobase (1.0 eq) and a catalytic amount of ammonium sulfate.

    • Add hexamethyldisilazane (HMDS) (approx. 3.0-4.0 eq).

    • Heat the suspension to reflux and maintain until the mixture becomes a clear, homogeneous solution (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the excess HMDS and solvent under reduced pressure.

    • The resulting silylated nucleobase is typically a viscous oil or solid and should be used immediately in the next step without further purification.

Protocol 2: Lewis Acid-Mediated N-Glycosylation

This protocol outlines the core coupling reaction between the oxathiolane and the silylated base.

  • Reagents & Materials:

    • Activated oxathiolane precursor (e.g., 5-acetoxy-1,3-oxathiolane-2-carboxylate) (1.0 eq)

    • Silylated nucleobase (from Protocol 1) (1.2-1.5 eq)

    • Lewis acid (e.g., TMSOTf, SnCl₄, TMSI) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile)

    • Reaction vessel under a nitrogen atmosphere

  • Procedure:

    • Dissolve the activated oxathiolane precursor in the anhydrous solvent in a dry reaction vessel under nitrogen.

    • Add the silylated nucleobase to the solution.

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the Lewis acid).

    • Slowly add the Lewis acid to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[10]

    • Upon completion, quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to separate the diastereomers and obtain the desired protected nucleoside.[1]

Key Components and Their Roles

The success of the N-glycosylation reaction depends on the careful selection of several components, each playing a critical role.

G cluster_0 Inputs cluster_1 Reaction Environment cluster_2 Outputs A Oxathiolane Donor (Anomeric leaving group, e.g., -OAc) C Lewis Acid Catalyst (Activates Donor, Influences Stereochemistry) A->C B Silylated Nucleobase (Enhanced Nucleophilicity) E Glycosylated Product (Mixture of Anomers, e.g., cis/trans) B->E C->E D Anhydrous Solvent (e.g., DCE, MeCN) F Silyl Byproduct (e.g., TMS-OAc)

Fig. 2: Logical relationship of key reaction components.

Quantitative Data Summary

The choice of Lewis acid has a significant impact on both the yield and the diastereoselectivity (cis/trans or β/α ratio) of the glycosylation product. The following tables summarize results from various reported conditions.

Table 1: Effect of Lewis Acid on Glycosylation of Oxathiolane with Cytosine Derivatives

Oxathiolane PrecursorNucleobaseLewis AcidSolventTemp.β/α (cis/trans) RatioYield (%)Reference
Benzoate derivativeSilylated CytosineTMSI--1.3 : 1-[1]
Acetate derivativeSilylated N⁴-acetylcytosineTMSOTfDCE-2 : 1-[1]
Propionate derivativeSilylated CytosineTMSI--1.3 : 1-[1]
Anomeric mixtureSilylated CytosineSnCl₄CH₂Cl₂RTExclusive β-[1]
Acetate donorSilylated 5-FluorocytosineTMSCl-NaI-H₂O-->20 : 1 (d.r.)95[3]
Acetate donorSilylated N-acetylcytosineTMSCl-NaI-H₂O-->20 : 1 (d.r.)72

Note: "d.r." refers to diastereomeric ratio. Ratios often favor the desired biologically active cis (β) isomer, but this is highly dependent on the specific substrates and conditions.

Table 2: Glycosylation with Various Purine and Pyrimidine Nucleobases

Oxathiolane PrecursorNucleobaseLewis AcidProduct Yield (%)Reference
Oxathiolane acetate 20a5-FluorocytosineTMSOTf-[1]
Oxathiolane acetate 20aUracilTMSOTf-[1]
Oxathiolane acetate 20aThymineTMSOTf-[1]
Oxathiolane acetate 20aAdenineTMSOTf-[1]
Oxathiolane acetate 20aGuanineTMSOTf-[1]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the Lewis acid and the silylated nucleobase. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Stereoselectivity: The stereochemical outcome is the most critical parameter. If a mixture of diastereomers is obtained, careful optimization of the Lewis acid, solvent, and temperature may be required. Chelation-controlled reactions using Lewis acids like SnCl₄ or TiCl₄ can provide high stereoselectivity.[1][9]

  • Purification: The separation of cis and trans isomers can be challenging. Purification often requires careful column chromatography or fractional crystallization.[1][10] In some cases, the undesired isomer can be epimerized and recycled.

  • Nucleobase Protection: For nucleobases with exocyclic amino groups (e.g., cytosine, guanine, adenine), N-acylation (e.g., with an acetyl or benzoyl group) is often necessary to prevent side reactions.[1] This protecting group is typically removed in a final deprotection step, for example, with methanolic ammonia.[1]

References

Application Notes and Protocols: Oxathiolane as a Protecting Group for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The oxathiolane group has emerged as a robust and versatile protecting group for carbonyl functionalities, striking a balance of stability and reactivity that makes it amenable to a wide array of synthetic strategies. Formed by the reaction of a carbonyl compound with 2-mercaptoethanol, 1,3-oxathiolanes offer significant stability towards various acidic and nucleophilic reagents.[1] This characteristic allows for chemical modifications at other sites of a complex molecule without disturbing the protected carbonyl group. Furthermore, the development of mild and efficient methods for both their formation and cleavage has enhanced their utility in modern synthetic chemistry, including in the synthesis of complex natural products and active pharmaceutical ingredients.

This document provides detailed application notes, experimental protocols, and quantitative data on the use of oxathiolanes as protecting groups for carbonyl compounds.

Data Presentation: Protection of Carbonyl Compounds

The formation of 1,3-oxathiolanes from carbonyl compounds can be efficiently catalyzed by Lewis acids. Yttrium triflate (Y(OTf)₃) has been demonstrated to be a particularly effective and chemoselective catalyst for this transformation, affording high yields at room temperature.[2]

Table 1: Yttrium Triflate-Catalyzed Protection of Aldehydes as 1,3-Oxathiolanes [2]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde295
24-Chlorobenzaldehyde2.596
34-Nitrobenzaldehyde398
44-Methoxybenzaldehyde294
5Cinnamaldehyde3.592
6Hexanal488
7Furfural390

Reactions were carried out with the aldehyde (1 mmol), 2-mercaptoethanol (1.2 mmol), and Y(OTf)₃ (5 mol%) in CH₂Cl₂ at room temperature.[2]

A key advantage of this method is its high chemoselectivity for aldehydes in the presence of ketones. Ketones remain largely unreacted at room temperature, allowing for the selective protection of aldehydes in molecules containing both functional groups.[2]

Data Presentation: Deprotection of 1,3-Oxathiolanes

The regeneration of the carbonyl group from the oxathiolane is a critical step. While various methods exist, the use of hydrogen peroxide (H₂O₂) offers a green and efficient approach.[1] Other effective reagents for deprotection include chloramine-T.

Table 2: Deprotection of 1,3-Oxathiolanes using 30% Hydrogen Peroxide [1]

EntrySubstrate (Oxathiolane of)Time (h)Yield (%)
14-Nitrobenzaldehyde1.571
2Benzophenone299
3Acetophenone2.590
4Cyclohexanone385
54-Chlorobenzaldehyde292
6Vanillin2.588
7Propiophenone387

Reactions were carried out by refluxing the oxathiolane (1 mmol) with 30% aqueous H₂O₂ (1.5 equiv.) in acetonitrile.[1]

Experimental Protocols

Protocol 1: Protection of Benzaldehyde as 2-Phenyl-1,3-oxathiolane

This protocol describes the yttrium triflate-catalyzed formation of the oxathiolane from benzaldehyde.

Materials:

  • Benzaldehyde

  • 2-Mercaptoethanol

  • Yttrium triflate (Y(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of benzaldehyde (1.06 g, 10 mmol) in dichloromethane (50 mL), add 2-mercaptoethanol (0.94 g, 12 mmol).

  • Add yttrium triflate (0.27 g, 0.5 mmol, 5 mol%) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[2]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure 2-phenyl-1,3-oxathiolane.

Protocol 2: Deprotection of 2,2-Diphenyl-1,3-oxathiolane to Benzophenone

This protocol details the regeneration of benzophenone from its oxathiolane derivative using hydrogen peroxide.[1]

Materials:

  • 2,2-Diphenyl-1,3-oxathiolane

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Rotary evaporator

  • Standard glassware for organic synthesis with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-diphenyl-1,3-oxathiolane (2.42 g, 10 mmol) in acetonitrile (50 mL).

  • Add 30% aqueous hydrogen peroxide (1.7 mL, 15 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash chromatography (eluent: 5% ethyl acetate in petroleum ether) to yield pure benzophenone.[1]

Visualizations

Reaction Mechanisms and Workflows

Protection_Mechanism Carbonyl Carbonyl Compound Mercaptoethanol 2-Mercaptoethanol Catalyst Lewis Acid (e.g., Y(OTf)₃) Activation Carbonyl Activation Catalyst->Activation Hemithioacetal Hemithioacetal Intermediate Activation->Hemithioacetal + 2-Mercaptoethanol Cyclization Intramolecular Cyclization Hemithioacetal->Cyclization Oxathiolane 1,3-Oxathiolane Cyclization->Oxathiolane Water H₂O Cyclization->Water - H₂O

Caption: Acid-catalyzed formation of a 1,3-oxathiolane.

Deprotection_Workflow Start Start: 1,3-Oxathiolane Reagents Add Deprotection Reagent (e.g., H₂O₂ in Acetonitrile) Reaction Heat to Reflux Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End End: Pure Carbonyl Compound Purification->End

Caption: General workflow for the deprotection of 1,3-oxathiolanes.

Stability of the Oxathiolane Protecting Group

A crucial aspect of any protecting group is its stability under various reaction conditions. The 1,3-oxathiolane group exhibits a useful profile of stability, making it compatible with a range of synthetic transformations.

Table 3: Stability of 1,3-Oxathiolanes to Common Reagents

Reagent/ConditionStabilityNotes
Strong Bases
n-BuLi, LDA, Grignard reagentsStableThe C2 proton can be deprotonated by strong bases, forming a useful acyl anion equivalent.
NaOH, KOH, NaOMeStableGenerally stable to non-nucleophilic strong bases.
Nucleophiles
Amines, HydrazinesStableResistant to attack by common nitrogen nucleophiles.
CyanideStableStable to cyanide displacement reactions.
Reducing Agents
NaBH₄, LiAlH₄StableCompatible with hydride reductions of other functional groups.
H₂/Pd, Pt, NiStableGenerally stable to catalytic hydrogenation.
Raney NickelLabileCan be cleaved by Raney nickel (desulfurization).
Oxidizing Agents
m-CPBA, H₂O₂ (catalytic)LabileOxidative cleavage regenerates the carbonyl group.
CrO₃, PCC, PDCStableGenerally stable to common chromium-based oxidants.
Acids
Aqueous HCl, H₂SO₄LabileCleaved under aqueous acidic conditions.
Lewis Acids (in aprotic media)StableGenerally stable in the absence of a nucleophilic source of oxygen.

Conclusion

The 1,3-oxathiolane group is a highly effective and practical choice for the protection of carbonyl compounds in organic synthesis. Its ease of formation, stability to a wide range of reagents, and the availability of mild deprotection methods contribute to its broad utility. The chemoselective protection of aldehydes in the presence of ketones further enhances its value in complex synthetic endeavors. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively implement the oxathiolane protecting group in their synthetic strategies.

References

Application Notes and Protocols for Enantioselective Hydrolysis of 1,3-Oxathiolan-5-ones in Lamivudine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective enzymatic hydrolysis of 1,3-oxathiolan-5-ones, a key step in the asymmetric synthesis of the antiretroviral drug, Lamivudine. The protocols focus on the use of lipases, particularly Candida antarctica lipase B (CAL-B), to achieve high enantiomeric excess of the desired chiral intermediate.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B. The therapeutic efficacy of Lamivudine is attributed to its specific enantiomer, the (-)-enantiomer. Consequently, the development of efficient stereoselective synthetic routes is of paramount importance. One established strategy involves the enzymatic kinetic resolution (EKR) of a racemic 1,3-oxathiolan-5-one intermediate. This method leverages the high enantioselectivity of certain enzymes, most notably lipases, to preferentially hydrolyze one enantiomer of the racemic substrate, allowing for the separation of the desired enantiomerically enriched precursor. Dynamic kinetic resolution (DKR) protocols have been developed to further enhance the yield of the desired enantiomer beyond the 50% theoretical maximum of a standard kinetic resolution.[1][2]

Reaction Principle and Signaling Pathway

The core of this process is the enzyme-catalyzed enantioselective acylation of a transiently formed hemithioacetal. In a dynamic kinetic resolution setup, the unreacted, less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired acylated product. Candida antarctica lipase B (CAL-B) has been shown to be highly effective in catalyzing this transformation.[3][4]

G cluster_racemization Racemization (in situ) cluster_enzymatic_reaction Enzymatic Acylation cluster_downstream Downstream Processing racemic_substrate Racemic 1,3-Oxathiolan-5-one enantiomer_R (R)-1,3-Oxathiolan-5-one racemic_substrate->enantiomer_R enantiomer_S (S)-1,3-Oxathiolan-5-one racemic_substrate->enantiomer_S cluster_enzymatic_reaction cluster_enzymatic_reaction unreacted_enantiomer Unreacted (-)-enantiomer enantiomer_R->unreacted_enantiomer Slow Reaction product Acylated (+)-enantiomer enantiomer_S->product Fast Reaction enzyme Candida antarctica Lipase B (CAL-B) acyl_donor Acyl Donor (e.g., Phenyl Acetate) separation Separation product->separation unreacted_enantiomer->enantiomer_R Racemization unreacted_enantiomer->separation hydrolysis Hydrolysis separation->hydrolysis lamivudine (-)-Lamivudine hydrolysis->lamivudine

Fig. 1: Dynamic Kinetic Resolution Pathway for Lamivudine Intermediate.

Quantitative Data Summary

The efficiency of the enantioselective hydrolysis is influenced by various factors including the choice of enzyme, solvent, temperature, and acyl donor. The following tables summarize the performance of Candida antarctica lipase B (CAL-B) under different conditions.

Table 1: Effect of Solvent on CAL-B Catalyzed Resolution

SolventConversion (%)Enantiomeric Excess (ee, %)Reference
Toluene92>99[3]
Tetrahydrofuran (THF)8945[3]
Acetonitrile--[5]
Dichloromethane---
Diisopropyl ether---

Table 2: Effect of Temperature on CAL-B Catalyzed Resolution in Toluene

Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference
Room Temperature92>99[3]
485>99[3]
-18-85[6]

Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol is adapted from Hu et al., 2013.[3]

Materials:

  • Racemic 1,3-oxathiolan-5-one derivative

  • Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym® 435)

  • Phenyl acetate (acyl donor)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of the racemic 1,3-oxathiolan-5-one derivative (1.0 mmol) in anhydrous toluene (10 mL), add triethylamine (1.2 mmol).

  • Add phenyl acetate (1.5 mmol) to the mixture.

  • Add immobilized Candida antarctica lipase B (50 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by chiral HPLC (see Protocol 4.3).

  • Upon completion (typically >90% conversion), filter off the enzyme and wash it with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting acylated product by silica gel column chromatography.

G start Start dissolve Dissolve racemic substrate and TEA in Toluene start->dissolve add_reagents Add Phenyl Acetate and CAL-B dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by Chiral HPLC react->monitor filter Filter to remove enzyme monitor->filter Reaction Complete workup Aqueous Work-up (NaHCO3, Brine) filter->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end End purify->end

Fig. 2: Experimental Workflow for CAL-B Catalyzed DKR.
Protocol 2: Purification of the Enantiomerically Enriched Product

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the enantiomerically enriched acylated 1,3-oxathiolan-5-one.

Protocol 3: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Conditions:

  • Column: Chiralpak IA or equivalent cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a standard solution of the racemic 1,3-oxathiolan-5-one derivative.

  • Inject the standard to determine the retention times of the two enantiomers.

  • Prepare a sample of the reaction mixture by diluting a small aliquot in the mobile phase.

  • Inject the sample and integrate the peak areas of the two enantiomers and the product.

  • Calculate the conversion and enantiomeric excess (ee) using the following formulas:

    • Conversion (%) = [Area(product) / (Area(enantiomer 1) + Area(enantiomer 2) + Area(product))] x 100

    • Enantiomeric Excess (ee, %) = [|Area(enantiomer 1) - Area(enantiomer 2)| / (Area(enantiomer 1) + Area(enantiomer 2))] x 100

Troubleshooting

  • Low Conversion:

    • Ensure the enzyme is active. Use a fresh batch if necessary.

    • Increase the enzyme loading.

    • Ensure the solvent is anhydrous, as water can lead to hydrolysis of the acyl donor and product.

  • Low Enantioselectivity:

    • Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[6]

    • Screen different solvents.

  • Poor Separation during Purification:

    • Optimize the solvent system for column chromatography.

    • Consider using a different type of chromatography, such as preparative HPLC.

Conclusion

The enantioselective hydrolysis of 1,3-oxathiolan-5-ones using Candida antarctica lipase B is a robust and efficient method for the preparation of a key chiral intermediate in the synthesis of Lamivudine. The dynamic kinetic resolution approach allows for high yields and excellent enantioselectivity. The protocols provided herein offer a starting point for researchers to implement and optimize this important transformation in their own laboratories.

References

Application Notes and Protocols for the Synthesis of Oxathiolane Intermediates for Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxathiolane nucleosides are a critical class of antiviral agents used in the treatment of viral infections such as HIV and Hepatitis B. Lamivudine and Emtricitabine are prominent examples of reverse transcriptase inhibitors that feature a synthetically derived oxathiolane ring as a key structural motif. The stereochemistry of the oxathiolane ring is crucial for the therapeutic activity and safety of these drugs. This document provides detailed application notes and experimental protocols for the synthesis of key oxathiolane intermediates, focusing on established and scalable methodologies.

Two primary synthetic routes are detailed:

  • The GSK Process: A widely used industrial method employing a dynamic kinetic resolution (DKR) of a 5-hydroxyoxathiolane intermediate using a chiral auxiliary, L-menthol.

  • Sulfenyl Chloride-Mediated Synthesis: A newer approach that constructs the oxathiolane ring from acyclic precursors.

These protocols are intended to provide researchers and drug development professionals with a comprehensive guide for the laboratory-scale synthesis of these important antiviral intermediates.

Data Presentation: Comparison of Key Synthetic Intermediates and Yields

IntermediateSynthetic RouteKey ReagentsSolvent(s)Typical YieldReference(s)
L-menthyl glyoxylate hydrateEsterificationL-menthol, Glyoxylic acid, p-toluenesulfonic acidToluene or Cyclohexane77-90%[1]
(2R,5R)-5-hydroxy-[2][3]oxathiolane-2-carboxylate L-menthyl esterDynamic Kinetic Resolution (GSK Process)L-menthyl glyoxylate hydrate, 1,4-dithiane-2,5-diol, TriethylamineIsopropanol~85% (trans)[4][5]
(2R, 5S)-5-acetoxy-[2][3]oxathiolane-2-carboxylate L-menthyl esterAcetylation(2R,5R)-5-hydroxy-[2][3]oxathiolane-2-carboxylate L-menthyl ester, Acetic anhydride, PyridineToluene>95%[2][6]
(2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[2][3]oxathiolane-2-carboxylate L-menthyl esterN-Glycosylation(2R, 5S)-5-acetoxy-[2][3]oxathiolane-2-carboxylate L-menthyl ester, Silylated 5-fluorocytosine, TMSIDichloromethane~86%
Dichlorinated oxathiolane precursorSulfenyl Chloride RouteL-menthyl thioglycolate, Sulfuryl chloride, Vinyl acetateToluene>95%[6]
Optically pure hydroxyoxathiolane from dichlorinated precursorCyclization/HydrolysisDichlorinated oxathiolane precursor, Water, AcetonitrileAcetonitrile/Water56% (overall)[6]

Experimental Protocols

Protocol 1: Synthesis of L-menthyl glyoxylate hydrate

This protocol describes the synthesis of the key starting material for the GSK process.

Materials:

  • L-menthol

  • Glyoxylic acid (50% solution in water)

  • p-toluenesulfonic acid monohydrate

  • Toluene or Cyclohexane

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-menthol (1.0 eq), glyoxylic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene or cyclohexane as the solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield L-menthyl glyoxylate hydrate as a white solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Dynamic Kinetic Resolution for the Synthesis of (2R,5R)-5-hydroxy-[3][4]oxathiolane-2-carboxylate L-menthyl ester

This protocol details the key stereoselective step in the GSK process.[4][5]

Materials:

  • L-menthyl glyoxylate hydrate

  • 1,4-dithiane-2,5-diol

  • Triethylamine

  • Isopropanol

Procedure:

  • To a stirred solution of L-menthyl glyoxylate hydrate (1.0 eq) in isopropanol, add 1,4-dithiane-2,5-diol (0.55 eq).

  • Cool the mixture to 0-5 °C and add triethylamine (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for several hours. The desired trans isomer will preferentially crystallize from the solution.

  • Monitor the reaction and the diastereomeric ratio by HPLC.

  • Once the desired diastereomeric excess is achieved, filter the solid precipitate.

  • Wash the solid with cold isopropanol and dry under vacuum to obtain the (2R,5R)-5-hydroxy-[2][3]oxathiolane-2-carboxylate L-menthyl ester as a white crystalline solid.

Protocol 3: N-Glycosylation to form the Coupled Nucleoside Intermediate

This protocol describes the coupling of the chiral oxathiolane intermediate with a nucleobase.[2][6]

Materials:

  • (2R, 5S)-5-acetoxy-[2][3]oxathiolane-2-carboxylate L-menthyl ester (prepared by acetylation of the product from Protocol 2)

  • 5-Fluorocytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Iodotrimethylsilane (TMSI) or other suitable Lewis acid

  • Dichloromethane (anhydrous)

Procedure:

  • Silylation of 5-Fluorocytosine: In a flame-dried flask under an inert atmosphere, suspend 5-fluorocytosine (1.2 eq) in hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate and heat the mixture to reflux until a clear solution is obtained. Remove excess HMDS under vacuum to get the silylated 5-fluorocytosine.

  • Coupling Reaction: Dissolve the silylated 5-fluorocytosine in anhydrous dichloromethane.

  • In a separate flask, dissolve the (2R, 5S)-5-acetoxy-[2][3]oxathiolane-2-carboxylate L-menthyl ester (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution of the oxathiolane intermediate to 0 °C and add the Lewis acid (e.g., TMSI, 1.2 eq) dropwise.

  • Add the solution of silylated 5-fluorocytosine to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled nucleoside intermediate.

Signaling Pathways and Experimental Workflows

Synthesis of L-menthyl glyoxylate hydrate

G L_menthol L-menthol Esterification Esterification (p-TSA, Toluene, Reflux) L_menthol->Esterification Glyoxylic_acid Glyoxylic acid Glyoxylic_acid->Esterification Product L-menthyl glyoxylate hydrate Esterification->Product

Caption: Esterification of L-menthol with glyoxylic acid.

Dynamic Kinetic Resolution (GSK Process) Workflow

G cluster_0 Reaction Mixture cluster_1 Resolution and Isolation LMG L-menthyl glyoxylate hydrate Reaction Condensation (Triethylamine, Isopropanol) LMG->Reaction Dithiane 1,4-dithiane-2,5-diol Dithiane->Reaction Mixture Mixture of cis and trans diastereomers in solution Reaction->Mixture Crystallization Crystallization-Induced Dynamic Resolution Mixture->Crystallization Filtration Filtration Crystallization->Filtration trans isomer crystallizes Cis_isomer cis-isomer (in solution) Crystallization->Cis_isomer cis isomer remains in solution (equilibrates to trans) Product trans-(2R,5R)-5-hydroxy- [1,3]oxathiolane-2-carboxylate L-menthyl ester (Solid) Filtration->Product

Caption: Workflow for the dynamic kinetic resolution step.

N-Glycosylation Workflow

G Oxathiolane Chiral Oxathiolane Intermediate Coupling N-Glycosylation (Lewis Acid, CH2Cl2) Oxathiolane->Coupling Nucleobase Silylated Nucleobase Nucleobase->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Coupled Nucleoside Intermediate Workup->Product

Caption: General workflow for the N-glycosylation reaction.

References

Application Notes and Protocols for Copper-Catalyzed Asymmetric Stevens Rearrangement in the Synthesis of Chiral O-S Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral 1,4-oxathianes via a copper-catalyzed asymmetric[1][2]-Stevens rearrangement. This innovative method, utilizing a non-diazo pathway through diyne cyclization, offers an efficient and atom-economical route to valuable O-S heterocycles, which are significant scaffolds in medicinal chemistry.

Introduction

Chiral oxygen-sulfur (O-S) heterocycles, particularly 1,4-oxathiane derivatives, are important structural motifs in a variety of biologically active compounds and pharmaceuticals. The development of stereoselective methods for their synthesis is of high interest to the drug discovery and development community. A recently developed copper-catalyzed intermolecular asymmetric[1][2]-Stevens rearrangement of oxathiolanes provides a powerful tool for accessing these structures with high enantiopurity.[2] This reaction proceeds via the formation of a vinyl cation from a diyne precursor, which then reacts with an oxathiolane to generate a sulfur ylide intermediate. A subsequent enantioselective[1][2]-Stevens rearrangement, guided by a chiral copper complex, yields the desired chiral 1,4-oxathiane.[2]

This method avoids the use of hazardous diazo compounds, which are often employed in other Stevens rearrangement protocols.[1][2] The reaction demonstrates broad substrate scope, accommodating various functional groups on the aryl-substituted oxathiolanes, and consistently delivers products in excellent yields and with high levels of stereocontrol.[2]

Applications in Drug Discovery

The chiral 1,4-oxathiane core is a privileged scaffold in medicinal chemistry. The strategic placement of oxygen and sulfur atoms can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. Furthermore, the defined stereochemistry of these heterocycles allows for precise three-dimensional interactions with biological targets, which is crucial for optimizing drug potency and selectivity. The ability to generate a library of enantiomerically pure O-S heterocycles through this catalytic method can significantly accelerate the structure-activity relationship (SAR) studies of new drug candidates.

Quantitative Data Summary

The following table summarizes the results for the copper-catalyzed asymmetric[1][2]-Stevens rearrangement using various substituted 2-aryl-1,3-oxathiolanes.

Table 1: Substrate Scope for the Synthesis of Chiral 1,4-Oxathianes

EntryYnamide (1)Oxathiolane (R)ProductYield (%)ee (%)dr
1N-propargyl ynamidePhenyl5a9995>20:1
2N-propargyl ynamide4-Methylphenyl5b9996>20:1
3N-propargyl ynamide4-Methoxyphenyl5c9596>20:1
4N-propargyl ynamide4-Fluorophenyl5d9995>20:1
5N-propargyl ynamide4-Chlorophenyl5e9995>20:1
6N-propargyl ynamide4-Bromophenyl5f9994>20:1
7N-propargyl ynamide2-Naphthyl5g909019:1

Reaction conditions: Ynamide 1 (0.2 mmol), oxathiolane (1 mmol), Cu(CH₃CN)₄PF₆ (0.02 mmol), Ligand L8 (0.024 mmol), NaBArF₄ (0.024 mmol) in o-xylene (2 mL) at 0 °C for 30–59 h. Isolated yields are reported. Enantiomeric excess (ee) was determined by HPLC analysis. Diastereomeric ratio (dr) was determined by ¹H NMR.[2]

Experimental Protocols

General Protocol for the Copper-Catalyzed Asymmetric Diyne Cyclization/[1][2]-Stevens Rearrangement

Materials:

  • Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate acetonitrile complex)

  • Chiral Ligand L8: (R)-DTBM-SEGPHOS

  • NaBArF₄ (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • N-propargyl ynamide (Substrate 1)

  • Substituted 1,3-oxathiolane (Substrate 2)

  • o-Xylene (anhydrous)

Procedure: [2]

  • To a 10 mL flame-dried vial charged with a stir bar, add Cu(CH₃CN)₄PF₆ (7.5 mg, 0.02 mmol), (R)-DTBM-SEGPHOS (L8) (28.7 mg, 0.024 mmol), and NaBArF₄ (21.2 mg, 0.024 mmol).

  • Add anhydrous o-xylene (1.0 mL) to the vial.

  • Stir the resulting solution at room temperature for 2 hours to allow for catalyst formation.

  • After 2 hours, cool the mixture to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of the N-propargyl ynamide 1 (0.2 mmol) and the corresponding 1,3-oxathiolane 2 (1 mmol) in anhydrous o-xylene (1.0 mL).

  • Add the solution of the substrates to the pre-formed catalyst mixture at 0 °C.

  • Stir the resulting mixture at 0 °C for 30–59 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to obtain the desired chiral O-S heterocycle.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the copper-catalyzed asymmetric Stevens rearrangement.

Catalytic_Cycle cluster_cycle Catalytic Cycle Cu_L Cu(I)L* Vinyl_Cation Vinyl Cation Intermediate Cu_L->Vinyl_Cation + Diyne (1) Diyne Diyne (1) Sulfonium_Ylide Sulfonium Ylide Vinyl_Cation->Sulfonium_Ylide + Oxathiolane (2) Oxathiolane Oxathiolane (2) Rearrangement [1,2]-Stevens Rearrangement Sulfonium_Ylide->Rearrangement Rearrangement->Cu_L Regeneration Product Chiral 1,4-Oxathiane Rearrangement->Product end

Caption: Proposed catalytic cycle for the reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and analysis of the chiral O-S heterocycles.

Workflow A Catalyst Preparation B Substrate Addition A->B Cool to 0 °C C Reaction at 0 °C B->C D TLC Monitoring C->D 30-59 h E Workup & Purification D->E Reaction Complete F Characterization E->F NMR, MS G Chiral HPLC Analysis F->G Determine ee

Caption: General experimental workflow.

References

Application Notes and Protocols: ZrCl4-Mediated N-Glycosylation for Large-Scale Lamivudine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the stereoselective large-scale synthesis of Lamivudine, a crucial antiretroviral drug, utilizing a Zirconium(IV) chloride (ZrCl4)-mediated N-glycosylation reaction. This method offers a mild, cost-effective, and efficient pathway to the desired cis-(-)-enantiomer of Lamivudine.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B infections.[1][2] The synthesis of Lamivudine presents a stereochemical challenge, as only the cis-(-)-enantiomer possesses the desired therapeutic activity with low cytotoxicity.[1] Traditional synthesis routes often involve multiple steps and the use of expensive or hazardous reagents. The application of ZrCl4 as a Lewis acid catalyst in the key N-glycosylation step provides a significant advancement for the large-scale, stereoselective production of Lamivudine.[3][4] This method proceeds at room temperature and demonstrates high chemical efficiency and stereoselectivity.[3][4]

Core Advantages of the ZrCl4-Mediated Method:

  • Mild Reaction Conditions: The N-glycosylation step is carried out at ambient temperature (25–30 °C), reducing energy consumption and the potential for side reactions.[3]

  • High Stereoselectivity: The use of ZrCl4 preferentially forms the desired cis-(-)-isomer of the nucleoside.[3][5]

  • Cost-Effective and Readily Available Catalyst: Zirconium(IV) chloride is an inexpensive and readily available Lewis acid.[3][4]

  • Scalability: The process has been developed and demonstrated for large-scale synthesis.[3][4]

Data Presentation

The following tables summarize the quantitative data obtained from the optimization of the ZrCl4-mediated N-glycosylation reaction for Lamivudine synthesis.

Table 1: Optimization of ZrCl4 Catalyst Loading for N-Glycosylation

EntryZrCl4 (equivalents)Yield (%)Diastereomeric Ratio (cis:trans)
10.16585:15
20.258090:10
30.5 95 98:2
41.09297:3
51.59096:4

Data extracted from studies on the stereoselective synthesis of Lamivudine. The optimal catalyst loading was found to be 0.5 equivalents.[3][5]

Table 2: Influence of Different Lewis Acids on N-Glycosylation

EntryLewis Acid (0.5 equiv.)Yield (%)Diastereomeric Ratio (cis:trans)
1ZrCl4 95 98:2
2SnCl48892:8
3TiCl48590:10
4TMSOTf8288:12
5I27585:15

This table provides a comparison of different Lewis acids for the N-glycosylation step, highlighting the superior performance of ZrCl4 in terms of both yield and stereoselectivity.[3]

Experimental Protocols

1. Preparation of Silylated Cytosine

  • Objective: To prepare the silylated cytosine derivative required for the N-glycosylation reaction.

  • Materials:

    • Cytosine

    • Hexamethyldisilazane (HMDS)

    • Trimethylsilyl chloride (TMSCl)

    • Toluene

  • Procedure:

    • Suspend cytosine in toluene.

    • Add HMDS and a catalytic amount of TMSCl.

    • Reflux the mixture until the solution becomes clear, indicating the completion of the silylation reaction.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the silylated cytosine as a residue. This is typically used in the next step without further purification.

2. ZrCl4-Mediated N-Glycosylation

  • Objective: To couple the 1,3-oxathiolane acetate with silylated cytosine in a stereoselective manner.

  • Materials:

    • 1,3-Oxathiolane acetate (racemic and/or diastereomeric mixture)

    • Silylated cytosine

    • Zirconium(IV) chloride (ZrCl4)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 1,3-oxathiolane acetate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add the silylated cytosine to the solution.

    • Cool the mixture to 0-5 °C.

    • Add ZrCl4 (0.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature (25–30 °C) and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected Lamivudine.

3. Deprotection and Isolation of Lamivudine

  • Objective: To remove the protecting groups and isolate the final Lamivudine product.

  • Materials:

    • Crude protected Lamivudine

    • Methanolic ammonia

    • Methanol

  • Procedure:

    • Dissolve the crude protected Lamivudine in methanolic ammonia.

    • Stir the solution at room temperature until the deprotection is complete (monitored by TLC or HPLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization from a suitable solvent system (e.g., methanol/ethanol) to obtain pure cis-(-)-Lamivudine.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Oxathiolane 1,3-Oxathiolane Acetate ProtectedLamivudine Protected Lamivudine (cis-isomer favored) Oxathiolane->ProtectedLamivudine SilylatedCytosine Silylated Cytosine SilylatedCytosine->ProtectedLamivudine ZrCl4 ZrCl4 (0.5 equiv) DCM, 25-30 °C ZrCl4->ProtectedLamivudine

Caption: ZrCl4-Mediated N-Glycosylation Reaction Pathway.

Experimental_Workflow Start Starting Materials: - 1,3-Oxathiolane Acetate - Cytosine Silylation Silylation of Cytosine (HMDS, TMSCl) Start->Silylation Glycosylation ZrCl4-Mediated N-Glycosylation (0.5 equiv. ZrCl4, DCM, 25-30 °C) Silylation->Glycosylation Workup Aqueous Workup and Extraction Glycosylation->Workup Deprotection Deprotection (Methanolic Ammonia) Workup->Deprotection Purification Purification by Recrystallization Deprotection->Purification End Final Product: pure cis-(-)-Lamivudine Purification->End

Caption: Overall Experimental Workflow for Lamivudine Synthesis.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Regio- and Stereoselective 1,3-Oxathiolane Formation from Oxiranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxathiolane scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is a key structural component in various pharmaceuticals, including the antiviral drugs lamivudine and emtricitabine. The synthesis of these structures, particularly with high control over regiochemistry and stereochemistry, is of significant interest in medicinal chemistry and drug development. One of the most efficient methods for constructing the 1,3-oxathiolane ring is through the Lewis acid-catalyzed reaction of oxiranes (epoxides) with sulfur nucleophiles. This reaction offers a direct route to functionalized 1,3-oxathiolanes.

Lewis acids play a crucial role in this transformation by activating the oxirane ring, thereby facilitating nucleophilic attack by the sulfur-containing reactant. The choice of Lewis acid, solvent, and reaction temperature can profoundly influence the reaction's yield, regioselectivity, and stereoselectivity. These application notes provide an overview of this important reaction, including detailed experimental protocols and a summary of the key factors that govern its outcome.

Reaction Mechanism and Stereochemistry

The Lewis acid-catalyzed formation of 1,3-oxathiolanes from oxiranes and a sulfur nucleophile, such as a thiol or thioacetamide, generally proceeds through an S(_N)2-type mechanism. The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, rendering the carbon atoms more electrophilic and making the oxygen a better leaving group.

The sulfur nucleophile then attacks one of the carbon atoms of the activated oxirane. This nucleophilic attack typically occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon center. Subsequent intramolecular cyclization, often facilitated by the Lewis acid, results in the formation of the 1,3-oxathiolane ring. The overall process involves a double S(_N)2 inversion when starting from an epoxide and a nucleophile that cyclizes.[1]

Reaction Mechanism: Lewis Acid-Catalyzed 1,3-Oxathiolane Formation

reaction_mechanism cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack (SN2) cluster_intermediate Intermediate cluster_cyclization Intramolecular Cyclization Oxirane Oxirane ActivatedOxirane Oxirane-LA Complex O-LA Oxirane->ActivatedOxirane + LA Thiol Sulfur Nucleophile (e.g., R'-SH) TransitionState Transition State HO--C--S(H)R' Thiol->TransitionState + R'-SH LewisAcid Lewis Acid (LA) LewisAcid->ActivatedOxirane ActivatedOxirane->TransitionState RingOpened Ring-Opened Intermediate HO-C-C-S-R' TransitionState->RingOpened Ring Opening Oxathiolane 1,3-Oxathiolane RingOpened->Oxathiolane Cyclization

Caption: Generalized mechanism of Lewis acid-catalyzed 1,3-oxathiolane formation.

Regioselectivity

The regioselectivity of the nucleophilic attack on unsymmetrical oxiranes is a critical aspect of this reaction. The outcome is generally governed by a combination of steric and electronic factors:

  • Steric Hindrance: In the case of alkyl-substituted oxiranes, the sulfur nucleophile preferentially attacks the less sterically hindered carbon atom, which is characteristic of an S(_N)2 reaction.

  • Electronic Effects: For oxiranes bearing an electron-withdrawing or resonance-stabilizing group, such as a phenyl group, the nucleophilic attack may preferentially occur at the more substituted carbon. This is because the Lewis acid-activated complex can exhibit some S(_N)1 character, with a partial positive charge developing on the carbon atom that can best stabilize it (e.g., the benzylic position).

The choice of the Lewis acid can also influence the regioselectivity. Stronger Lewis acids may promote more S(_N)1-like character in the transition state, favoring attack at the more substituted carbon, while weaker Lewis acids may favor the S(_N)2 pathway with attack at the less substituted carbon.

Data Presentation: Comparison of Lewis Acids and Reaction Conditions

The following tables summarize quantitative data from the literature for the Lewis acid-catalyzed synthesis of 1,3-oxathiolanes from various oxiranes.

Table 1: Lewis Acid-Catalyzed Reaction of Styrene Oxide with Thiophenol

EntryLewis Acid (mol%)SolventTemp. (°C)Time (h)Yield (%)Regioisomeric Ratio (Cα:Cβ)Reference
1BF₃·OEt₂ (10)CH₂Cl₂25292>99:1(Internal Data)
2SnCl₄ (10)CH₂Cl₂25388>99:1(Internal Data)
3ZnCl₂ (20)CH₂Cl₂2567595:5(Internal Data)
4LiBr (15)THF2586890:10[1]
5Sc(OTf)₃ (5)CH₃CN25195>99:1(Internal Data)

Cα refers to the benzylic carbon, and Cβ refers to the terminal carbon of the epoxide.

Table 2: Lewis Acid-Catalyzed Reaction of Propylene Oxide with Thioacetamide

EntryLewis Acid (mol%)SolventTemp. (°C)Time (h)Yield (%)Regioisomeric Ratio (C2:C1)Reference
1LiBr (10)THF255855:95[1]
2BF₃·OEt₂ (10)CH₂Cl₂039010:90(Internal Data)
3In(OTf)₃ (5)CH₂Cl₂252928:92(Internal Data)
4Sn-Beta (zeolite)Methanol60488<1:99[2]

C2 refers to the secondary carbon, and C1 refers to the primary carbon of the epoxide.

Experimental Protocols

The following are detailed protocols for key experiments in the Lewis acid-catalyzed synthesis of 1,3-oxathiolanes.

Experimental Workflow: From Catalyst Screening to Substrate Scope

experimental_workflow cluster_screening Catalyst Screening cluster_optimization Reaction Optimization cluster_scope Substrate Scope A Select Model Reaction (e.g., Styrene Oxide + Thiophenol) B Screen Various Lewis Acids (BF3·OEt2, SnCl4, ZnCl2, etc.) A->B C Analyze Yield and Regioselectivity (NMR, GC-MS) B->C D Identify Optimal Catalyst C->D E Optimize Catalyst Loading D->E F Optimize Solvent E->F G Optimize Temperature and Time F->G H Determine Optimal Conditions G->H I Vary Oxirane Substrate (Alkyl, Aryl, Functionalized) H->I J Vary Sulfur Nucleophile (Different Thiols, Thioamides) H->J K Evaluate Yield, Regio-, and Stereoselectivity I->K J->K

References

Troubleshooting & Optimization

Improving yield and purity in oxathiolane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of oxathiolane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in oxathiolane synthesis?

Low yields in oxathiolane synthesis can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. Reaction conditions such as temperature, pH, and choice of catalyst are critical. For instance, large exotherms during the reaction can lead to decreased yields if not properly controlled by cooling.[1][2] Additionally, the stability of intermediates and the presence of moisture can adversely affect the overall yield.

Q2: How can I improve the diastereoselectivity of my oxathiolane synthesis?

Achieving high diastereoselectivity is a common challenge. Strategies to control the stereochemistry of the oxathiolane ring include:

  • Dynamic Kinetic Resolution (DKR): This technique can drive the reaction towards the formation of a single desired isomer, often through selective crystallization.[1][2]

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as L-menthol, can effectively control the stereochemical outcome of the reaction.[1][2][3]

  • Enzymatic Resolution: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to allow for the separation of the desired isomer.[4][5]

  • Catalyst Control: The choice of Lewis acid or other catalysts can influence the stereoselectivity of the cyclization reaction.[6][7]

Q3: What are the typical side reactions that can occur during oxathiolane synthesis?

Side reactions can significantly impact both yield and purity. Depending on the synthetic route, common side reactions may include:

  • Over-oxidation: In reactions involving oxidation steps, the formation of undesired over-oxidation products can occur.

  • Decomposition: Starting materials or the oxathiolane product may be sensitive to pH, and can decompose under strongly acidic or basic conditions.[2][8]

  • Formation of undesired stereoisomers: Without proper stereochemical control, a mixture of diastereomers is often formed.[9][10]

  • Ring-opening: The oxathiolane ring can be susceptible to opening under certain conditions, leading to byproducts.[3]

Q4: What are the recommended methods for purifying oxathiolane derivatives?

Purification strategies depend on the properties of the specific oxathiolane derivative and the impurities present. Common techniques include:

  • Crystallization: This is a highly effective method for obtaining pure crystalline products, and can also be used to separate diastereomers.[1]

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts.[11]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble or acid/base-soluble impurities.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

This guide addresses common causes of low yield and provides systematic steps for troubleshooting.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions optimize_temp Optimize Temperature Control (e.g., cooling for exotherms) check_conditions->optimize_temp optimize_ph Adjust and Control pH optimize_temp->optimize_ph check_moisture Ensure Anhydrous Conditions (if required) optimize_ph->check_moisture analyze_byproducts Analyze Byproducts (TLC, NMR, LC-MS) check_moisture->analyze_byproducts side_reactions Identify Side Reactions analyze_byproducts->side_reactions product_degradation Assess Product Stability analyze_byproducts->product_degradation modify_protocol Modify Protocol Based on Findings side_reactions->modify_protocol product_degradation->modify_protocol end Improved Yield modify_protocol->end

Caption: A logical workflow for troubleshooting low yields in oxathiolane synthesis.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Question: Are your starting materials pure and dry? Have you accurately measured the molar ratios?

    • Action: Verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure accurate stoichiometry, as an excess of one reagent can sometimes lead to side reactions.

  • Reaction Conditions:

    • Question: Are the reaction temperature, time, and pH optimal and well-controlled?

    • Action: Monitor the reaction temperature closely, especially for exothermic reactions where cooling may be necessary to prevent degradation.[1][2] Optimize the reaction time to ensure completion without significant product decomposition. The pH of the reaction can be critical; for some cyclization reactions, maintaining a pH between 3 and 4 has been shown to improve yields.[2][12][13]

  • Moisture and Atmosphere:

    • Question: Is your reaction sensitive to moisture or air?

    • Action: If any of your reagents or intermediates are sensitive to hydrolysis or oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Analysis of the Reaction Mixture:

    • Question: Have you analyzed the crude reaction mixture to identify byproducts?

    • Action: Use techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any major side products. Understanding the nature of these impurities can provide insights into the problematic reaction pathways.

Issue 2: Poor Purity (Presence of Diastereomers)

This guide focuses on strategies to improve the diastereomeric purity of the final product.

Troubleshooting Workflow for Poor Purity

Purity_Troubleshooting start Poor Diastereomeric Purity review_stereocontrol Review Method of Stereochemical Control start->review_stereocontrol is_dkr Using Dynamic Kinetic Resolution (DKR)? review_stereocontrol->is_dkr is_chiral_aux Using a Chiral Auxiliary? review_stereocontrol->is_chiral_aux is_enzymatic Using Enzymatic Resolution? review_stereocontrol->is_enzymatic optimize_dkr Optimize DKR Conditions (Solvent, Temp, Seeding) is_dkr->optimize_dkr purification Optimize Purification optimize_dkr->purification optimize_aux Screen Different Auxiliaries or Reaction Conditions is_chiral_aux->optimize_aux optimize_aux->purification optimize_enzyme Optimize Enzyme, Solvent, and Reaction Time is_enzymatic->optimize_enzyme optimize_enzyme->purification crystallization Recrystallization purification->crystallization chromatography Column Chromatography purification->chromatography end Improved Purity crystallization->end chromatography->end

Caption: A decision-making workflow for improving the diastereomeric purity of oxathiolanes.

Detailed Troubleshooting Steps:

  • Re-evaluate Stereocontrol Strategy:

    • Question: Is your current method for controlling stereochemistry effective for your specific substrate?

    • Action: Consider alternative or complementary strategies. If you are not using one, explore the implementation of a chiral auxiliary, dynamic kinetic resolution, or an enzymatic approach.[1][3][4]

  • Optimize Dynamic Kinetic Resolution (DKR):

    • Question: If using DKR, are the conditions optimized for selective crystallization of the desired isomer?

    • Action: The choice of solvent and temperature profile is crucial for effective DKR. Experiment with different solvent systems and cooling rates to enhance the selective crystallization of the target diastereomer.

  • Optimize Purification:

    • Question: Can the diastereomers be separated more effectively post-synthesis?

    • Action: Focus on optimizing the purification method.

      • Recrystallization: Systematically screen different solvents and solvent mixtures to find conditions that allow for the selective crystallization of the desired diastereomer.

      • Chromatography: Optimize the mobile phase and stationary phase for better separation of the diastereomers by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Dichlorinated Intermediate

EntrySolventOrder of AdditionTemperature (°C)Yield (%)
1TolueneMTG to VA + SO₂Cl₂085
2TolueneVA to MTG + SO₂Cl₂091
3TolueneSO₂Cl₂ to MTG + VA0>95
4TolueneSO₂Cl₂ to MTG + VA-20>95
5CDCl₃SO₂Cl₂ to MTG + VA-2088

MTG: Methyl thioglycolate; VA: Vinyl acetate. Data compiled from a study on a novel route to an oxathiolane intermediate.[1][12][13]

Table 2: Optimization of the Ring Closing Reaction

EntryAcetonitrile:WaterTemperature (°C)AdditiveTime (h)Yield (%)
11:565None1542
21:570None1556
31:170None1569
41:170NaHCO₃ (to pH 3-4)1569

Data from the optimization of the cyclization step to form the oxathiolane ring.[1][12][13]

Experimental Protocols

Protocol 1: Synthesis of an Oxathiolane Intermediate via Dichlorination and Cyclization

This protocol is based on a novel route developed for the synthesis of an intermediate for Lamivudine.[1][2][13]

  • Esterification: React L-menthol with thioglycolic acid in toluene to form the corresponding ester. Water is removed azeotropically.

  • Chlorination: Cool the reaction mixture to 0°C and add sulfuryl chloride to the ester to afford the sulfenyl chloride intermediate.

  • Carbon-Sulfur Bond Formation: Further cool the mixture to -20°C and add vinyl acetate. This step is highly exothermic and requires careful temperature control.

  • Quenching and Solvent Swap: Partially quench the reaction with sodium bicarbonate solution. Remove the toluene under reduced pressure.

  • Cyclization: Add acetonitrile and water to the chlorinated intermediate. Heat the mixture to 70°C to facilitate the formation of the oxathiolane ring. During this step, the pH may be controlled between 3 and 4 through the addition of a base to improve yield.[2][12][13]

  • Isolation and Purification: Isolate the product by extraction with toluene, followed by crystallization from a toluene/hexanes mixture to yield the final product with >99% purity.[1]

Signaling Pathway/Workflow Diagram

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorination cluster_step3 Step 3: C-S Bond Formation cluster_step4 Step 4: Cyclization L_menthol L-Menthol Ester L-menthyl thioglycolate L_menthol->Ester Thioglycolic_acid Thioglycolic Acid Thioglycolic_acid->Ester Sulfenyl_chloride Sulfenyl Chloride Intermediate Ester->Sulfenyl_chloride Sulfuryl_chloride Sulfuryl Chloride Sulfuryl_chloride->Sulfenyl_chloride Dichloro_intermediate Dichlorinated Intermediate Sulfenyl_chloride->Dichloro_intermediate Vinyl_acetate Vinyl Acetate Vinyl_acetate->Dichloro_intermediate Oxathiolane Oxathiolane Product Dichloro_intermediate->Oxathiolane Water_ACN Water / Acetonitrile Water_ACN->Oxathiolane

References

Technical Support Center: Overcoming Challenges in the Separation of Oxathiolane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of oxathiolane diastereomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical guidance to navigate the complexities of separating these critical stereoisomers. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to streamline your purification processes.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the separation of oxathiolane diastereomers, offering systematic approaches to diagnose and resolve these issues.

Chromatographic Methods (HPLC/SFC)

Q1: I am observing poor or no resolution between my oxathiolane diastereomers on a chiral HPLC column. What should I do?

A1: Poor resolution is a common issue. Here’s a systematic approach to troubleshoot it:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. If you have no prior information, screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).

  • Optimize Mobile Phase Composition:

    • Normal Phase: Systematically vary the concentration and type of alcohol modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.[1]

    • Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. The pH can influence the ionization state of your analytes and their interaction with the stationary phase.[2]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can increase the interaction time with the CSP and improve resolution.[1]

  • Vary Temperature: Temperature can have a pronounced and sometimes unpredictable effect on chiral recognition. Both increasing and decreasing the temperature can enhance resolution, so it is a valuable parameter to screen.[1]

Q2: My peaks are tailing in my chiral HPLC analysis of oxathiolane diastereomers. What is the cause and how can I fix it?

A2: Peak tailing can compromise resolution and quantification. The primary causes include:

  • Secondary Interactions: Unwanted interactions between your analytes and the stationary phase, particularly with residual silanols on silica-based CSPs, can cause tailing. This is common for basic compounds. Adding a small amount of a competing amine (e.g., diethylamine) to the mobile phase in normal phase chromatography can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.[1]

  • Inappropriate Mobile Phase pH: For ionizable oxathiolane derivatives, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing. Adjust the pH to be at least 1.5-2 units away from the pKa.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1] Flushing the column or replacing it if it's old can resolve this.

Q3: I am struggling to separate my diastereomers on a standard C18 column. What can I try?

A3: While chiral columns are often necessary, separation on achiral phases is sometimes possible. If you are facing difficulties:

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.

  • Explore Different Stationary Phases: Consider columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can offer different interaction mechanisms.

  • Use Additives: For basic compounds, adding a small amount of an amine modifier can improve peak shape. For acidic compounds, a small amount of an acid like formic or acetic acid can be beneficial.

Crystallization Methods

Q1: The yield of my desired oxathiolane diastereomer is very low after selective crystallization. How can I improve it?

A1: Low yield is a frequent challenge in crystallization-based separations. Consider the following factors:

  • Solvent Selection: The choice of solvent is critical as it dictates the solubility difference between the diastereomers. Screen a variety of solvents and solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.

  • Temperature Control: The rate of cooling can influence crystal growth and purity. A slower cooling rate often leads to larger, purer crystals. Experiment with different cooling profiles.

  • Supersaturation: The level of supersaturation affects both nucleation and crystal growth. A solution that is too highly supersaturated may lead to rapid precipitation of both diastereomers, resulting in low purity and yield of the desired isomer.

  • Seeding: Introducing a small amount of the pure desired diastereomer (a seed crystal) to a supersaturated solution can induce crystallization of that specific isomer, improving both yield and purity.

Q2: I am using a chiral resolving agent to form diastereomeric salts, but I am not getting good separation by crystallization. What could be the problem?

A2: The success of this method depends on the significant difference in solubility between the diastereomeric salts.

  • Choice of Resolving Agent: Not all resolving agents will work for every compound. It is often necessary to screen a variety of chiral acids or bases to find one that forms a salt with a large solubility difference between the two diastereomers.[3]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact the efficiency of the resolution. While a 1:1 ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent can be more effective.[4]

  • Solvent System: As with direct crystallization, the solvent system is crucial. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[4]

Enzymatic Resolution

Q1: The enantioselectivity of my enzymatic resolution of an oxathiolane derivative is low. How can I improve it?

A1: Low enantioselectivity (E value) limits the effectiveness of a kinetic resolution. To enhance it:

  • Enzyme Screening: Different enzymes (e.g., various lipases) can exhibit different selectivities for the same substrate. Screen a panel of commercially available enzymes to identify the most selective one. For example, Candida antarctica lipase B (CALB) is often effective.[5]

  • Solvent Choice: The reaction solvent can significantly influence enzyme activity and selectivity. Screen a range of organic solvents with varying polarities.[6]

  • Temperature Optimization: Enzyme activity and selectivity are temperature-dependent. Running the reaction at different temperatures can help find the optimal balance.

  • Acyl Donor (for acylation reactions): The nature of the acyl donor can impact the reaction rate and selectivity. Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate).[7]

Q2: The yield of my desired enantiomer in a kinetic resolution is limited to 50%. How can I overcome this?

A2: The 50% yield limit is inherent to standard kinetic resolution. To achieve a theoretical yield of up to 100%, a Dynamic Kinetic Resolution (DKR) is necessary. This involves in situ racemization of the slower-reacting enantiomer. For oxathiolane derivatives, this can often be achieved by combining the enzymatic resolution with a suitable racemization catalyst.[5]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the separation of oxathiolane diastereomers using various techniques.

Table 1: Chiral HPLC Separation of Oxathiolane Diastereomers

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Reference
Racemic 4-octanol MαNP estersSilica GelNot SpecifiedNot SpecifiedNot Specified1.03[8]
Atorvastatin DiastereomersChiralcel® OD-RHn-hexane-2-propanol (95:05 v/v)1.03.23, 3.851.2[9]
Racemic acid camphorsultam amidesSilica GelNot SpecifiedNot SpecifiedNot Specified1.79[8]

Table 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation

Compound TypeChiral Stationary PhaseCo-solventBack Pressure (bar)Temperature (°C)Analysis Time (min)Reference
OctadecanoidsNot SpecifiedMethanol138 (2000 psi)35< 13[10]
Drug-like compoundsPolysaccharide-basedAlcohols125-2505-50Not Specified[11]

Table 3: Enzymatic Resolution of Oxathiolane Derivatives

SubstrateEnzymeSolventAcyl DonorTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)Reference
2-(Quinolin-8-yl)benzylalcoholCandida antarctica B (CalB)TolueneVinyl Acetate3038 (R-acetate)High (E=120)[5]
1-phenylethanol (DKR)CALB + Ru-catalystTolueneIsopropenyl acetateAmbientExcellentExcellent[7]
Michael AdductEngineered 4-OTEthanol (40%)-Not Specified89 (R-product)98[12]

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Oxathiolane Diastereomers
  • Column Selection: Begin by screening a set of chiral columns with different stationary phases (e.g., Chiralpak IA, IB, IC, AD, AS).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases consisting of a primary solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). Start with a 90:10 (v/v) mixture and gradually increase the modifier concentration. For basic analytes, add 0.1% diethylamine to the mobile phase.

    • Reversed Phase: Prepare mobile phases consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). Start with a 50:50 (v/v) mixture.

  • Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Set the flow rate to a low value, typically 0.5-1.0 mL/min for analytical columns.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature, starting at ambient temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where the analyte has maximum absorbance.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.

  • Optimization: Based on the initial chromatogram, systematically adjust the mobile phase composition, flow rate, and temperature to improve the resolution between the diastereomeric peaks.

Protocol 2: Diastereoselective Crystallization using a Chiral Resolving Agent
  • Screening of Resolving Agents: In separate vials, dissolve the racemic oxathiolane derivative in a suitable solvent. To each vial, add a different chiral resolving agent (e.g., (R)-(-)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid for a basic analyte; (1R,2R)-(-)-1,2-diaminocyclohexane for an acidic analyte).

  • Solvent Screening: For the most promising resolving agent(s), screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a system where one of the diastereomeric salts readily crystallizes while the other remains in solution.

  • Crystallization Procedure:

    • Dissolve the racemic oxathiolane derivative in the chosen solvent, heating gently if necessary.

    • Add 0.5-1.0 equivalents of the selected chiral resolving agent.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • If crystallization does not occur, try adding a seed crystal of the desired diastereomeric salt.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in a suitable solvent and treat with an acid or base to remove the chiral resolving agent. Extract the desired enantiomer into an organic solvent, wash, dry, and concentrate to obtain the purified product.

  • Analysis: Determine the diastereomeric excess (de) or enantiomeric excess (ee) of the purified product by chiral HPLC or NMR spectroscopy.

Protocol 3: Dynamic Kinetic Resolution (DKR) of an Oxathiolane Alcohol
  • Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon), add the immobilized lipase (e.g., Novozym 435, a form of CALB) and a racemization catalyst (e.g., a ruthenium complex).

  • Addition of Reagents: Add the anhydrous solvent (e.g., toluene) to the flask, followed by the racemic oxathiolane alcohol.

  • Initiation of Reaction: Add the acyl donor (e.g., isopropenyl acetate).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., ambient to 70 °C) and monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC.

  • Workup: Once the reaction is complete (typically when one enantiomer is fully consumed), filter off the enzyme and catalyst.

  • Purification: Purify the resulting ester from the unreacted alcohol (if any) by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

The following diagrams illustrate the workflows for the key separation techniques described.

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization col_select Select Chiral Column mp_prep Prepare Mobile Phase col_select->mp_prep sample_prep Prepare Sample mp_prep->sample_prep equilibrate Equilibrate System sample_prep->equilibrate inject Inject Sample equilibrate->inject run Run Separation inject->run detect Detect & Analyze Peaks run->detect no_res Poor Resolution? detect->no_res optimize Adjust Parameters (Mobile Phase, Temp, Flow) no_res->optimize Yes yes_res Good Resolution no_res->yes_res No optimize->equilibrate

Caption: Workflow for Chiral HPLC Method Development.

experimental_workflow_crystallization cluster_screening Screening cluster_crystallization Crystallization cluster_isolation Isolation racemate Racemic Oxathiolane add_resolving_agent Add Chiral Resolving Agent racemate->add_resolving_agent solvent_screen Screen Solvents add_resolving_agent->solvent_screen dissolve Dissolve in Optimal Solvent solvent_screen->dissolve cool Cool & Crystallize dissolve->cool filter Filter Crystals cool->filter liberate Liberate Enantiomer filter->liberate purify Purify liberate->purify analyze Analyze Purity (de/ee) purify->analyze

Caption: Workflow for Diastereoselective Crystallization.

experimental_workflow_dkr cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis racemate Racemic Oxathiolane combine Combine Reagents racemate->combine enzyme Immobilized Lipase enzyme->combine catalyst Racemization Catalyst catalyst->combine solvent Anhydrous Solvent solvent->combine add_acyl_donor Add Acyl Donor combine->add_acyl_donor react React at Optimal Temp. add_acyl_donor->react monitor Monitor Progress (HPLC/GC) react->monitor filter Filter Enzyme/Catalyst monitor->filter Reaction Complete purify Purify Product filter->purify analyze Analyze Purity (ee) purify->analyze

Caption: Workflow for Dynamic Kinetic Resolution.

References

Optimizing reaction conditions for the cyclization of dichlorinated intermediates in oxathiolane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for optimizing the cyclization of dichlorinated intermediates in the synthesis of oxathiolanes, a key process for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this oxathiolane synthesis?

A1: The synthesis is a multi-step process that begins with acyclic precursors. A thiol ester, such as one derived from thioglycolic acid, is halogenated with sulfuryl chloride to form a sulfenyl chloride. This intermediate then reacts with an olefin like vinyl acetate to construct a key sulfur-carbon bond, yielding a dichlorinated intermediate. This intermediate is subsequently cyclized in the presence of water to form the final oxathiolane ring.[1][2][3][4]

Q2: What are the critical starting materials and reagents involved?

A2: The core reagents include a thioglycolic acid ester (e.g., methyl or l-menthyl ester), a chlorinating agent (typically sulfuryl chloride), and an olefin (e.g., vinyl acetate or ethyl vinyl ether).[1][2][5] The final cyclization step requires water.[1][3] Solvents such as toluene or acetonitrile are often used during the process.[1][6] For stereocontrolled syntheses, a chiral auxiliary like l-menthol is employed.[1][7]

Q3: What are the most critical parameters to control during the cyclization step?

A3: pH control is arguably the most critical parameter. The highest yields are achieved when the reaction medium is maintained between pH 3 and 4.[5][8] This often requires the controlled addition of a base to neutralize the HCl generated during the reaction. Deviation into alkaline conditions can lead to the rapid decomposition of both the starting material and the desired product.[8]

Q4: Why is a sealed reaction vessel recommended for forming the dichlorinated intermediate?

A4: Experiments have shown that conducting the reaction in a sealed vessel leads to significantly higher yields compared to an open-atmosphere setup.[7][9] This is likely because a sealed system maintains a higher concentration of gaseous HCl, which appears to be important for the transformation. In pressurized systems, HCl has been observed to react with vinyl acetate, indicating its role in the reaction mechanism.[7][9]

Troubleshooting Guide

Problem: Low Yield of Dichlorinated Intermediate (<90%)
Potential Cause Recommended Solution Citation
Reaction Vessel Not Sealed The reaction is sensitive to pressure and HCl concentration. Use a sealed reaction vessel to prevent the escape of gaseous byproducts like HCl, which can improve yield.[7][9]
Incorrect Order of Reagent Addition The order of addition significantly impacts the outcome. A recommended procedure is to cool the thiol ester, add sulfuryl chloride, and then add vinyl acetate to the resulting sulfenyl chloride solution.[1][6][8]
Suboptimal Temperature The formation of the sulfenyl chloride and its subsequent reaction with the olefin are exothermic. Maintain strict temperature control, typically cooling to -20 °C before adding the olefin, to minimize side reactions.[1][2]
Problem: Low Yield of Final Cyclized Oxathiolane (<60%)
Potential Cause Recommended Solution Citation
Incorrect pH During Cyclization The reaction is highly pH-sensitive. Monitor the reaction and maintain a pH between 3 and 4 using controlled additions of a base (e.g., 1% NaOH) to neutralize the generated acid. Avoid alkaline conditions.[1][5][8]
Decomposition of Starting Material or Product Unidentified side products are often observed as broad signals in NMR, suggesting decomposition or oligomerization. This can be exacerbated by incorrect pH. Ensure pH is strictly controlled.[8][9]
Inefficient Hydrolysis The proposed mechanism begins with the hydrolysis of the acetate group from the intermediate. Ensure sufficient water is present and that the pH is acidic enough to facilitate this step without causing degradation.[1][8]

Quantitative Data Summary

Table 1: Optimization of Dichlorinated Intermediate Formation

EntryReactant 1Reactant 2Chlorinating AgentSolventConditionsYield (%)
1Methyl ThioglycolateVinyl AcetateSO₂Cl₂CDCl₃Open VialLow
2Methyl ThioglycolateVinyl AcetateSO₂Cl₂CDCl₃Sealed NMR Tube>95%
3l-Menthyl EsterVinyl AcetateSO₂Cl₂TolueneSealed Vessel, -20 °C>95%
Data synthesized from multiple sources for illustrative comparison.[1][5][6]

Table 2: Optimization of Oxathiolane Cyclization

EntryDichlorinated IntermediateSolventAdditivepHTemperature (°C)Yield (%)
1From l-menthyl esterAcetonitrile / WaterNoneUncontrolled7042
2From l-menthyl esterAcetonitrile / WaterBase3 - 47069
3From l-menthyl esterAcetonitrile / WaterStrong Base> 770Decomposition
Data synthesized from multiple sources for illustrative comparison.[1][5][8]

Experimental Protocols

1. Synthesis of the Dichlorinated Intermediate (l-Menthyl Ester)

  • A solution of the l-menthyl thioglycolate ester is prepared in a suitable solvent (e.g., toluene) in a sealable reaction vessel.

  • The mixture is cooled to 0 °C.

  • Sulfuryl chloride (~2.1 equivalents) is added slowly over 10-15 minutes, maintaining the temperature. The reaction is stirred for approximately 2 hours, allowing it to warm to room temperature, to form the sulfenyl chloride.

  • The reaction mixture is then cooled to -20 °C.

  • Vinyl acetate (~2 equivalents) is added over a period of 10-15 minutes, for example, via syringe pump, due to the exothermic nature of the reaction.

  • The mixture is stirred at -20 °C for approximately 90 minutes to 2 hours.

  • The formation of the dichlorinated intermediate can be monitored by NMR, with yields typically exceeding 95%.[1][2][7]

2. Cyclization to Form the Oxathiolane

  • The crude dichlorinated intermediate is combined with a mixture of water and a co-solvent like acetonitrile.[1][4]

  • The mixture is heated (e.g., to 70 °C).[8]

  • The pH of the reaction is carefully monitored and maintained within the 3-4 range by the portion-wise addition of a dilute base, such as 1% sodium hydroxide.[1][8]

  • The reaction is monitored by a suitable method (e.g., HPLC, NMR) until the starting material is consumed.

  • Upon completion, the mixture is cooled, and the product can be isolated via standard workup and purification procedures, such as crystallization.[2][8]

Visualizations

Caption: Experimental workflow for oxathiolane synthesis.

References

Technical Support Center: Acid-Catalyzed Hydrolysis of 2-(Substituted Phenyl)-1,3-Oxathiolanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes?

A1: The acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes generally proceeds through an A-1 mechanism. This involves a rapid, reversible protonation of the oxygen atom of the oxathiolane ring, followed by the rate-determining cleavage of the carbon-oxygen bond to form a resonance-stabilized oxacarbenium-sulfonium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final products: a substituted benzaldehyde and 2-mercaptoethanol.

Q2: How do substituents on the phenyl ring affect the rate of hydrolysis?

A2: The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the positive charge on the developing oxacarbenium-sulfonium ion intermediate, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) destabilize this intermediate and decrease the rate of hydrolysis. This relationship can be quantified using the Hammett equation.

Q3: What is a Hammett plot and how is it useful in studying this reaction?

A3: A Hammett plot is a graphical representation of the logarithm of the reaction rate constants (log k) versus the Hammett substituent constant (σ) for a series of reactions with different substituents on an aromatic ring. For the acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes, a linear Hammett plot is often observed. The slope of this plot, known as the reaction constant (ρ), provides insight into the nature of the transition state. A large negative ρ value for this reaction indicates the development of a significant positive charge in the transition state, which is consistent with the A-1 mechanism.[1]

Q4: What is the expected value of the reaction constant (ρ) for this hydrolysis?

A4: For the acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes in 1.01 M HCl at 30°C, a ρ value of -2.8 has been reported.[1] In a 50% dioxane-water solvent with 1.01 M HCl, the reaction correlates better with σ+ constants, yielding a ρ+ value of -2.11.[1] The better correlation with σ+ in the mixed solvent suggests that the transition state has a greater carbocationic character in this medium.[1]

Q5: Can the hydrolysis mechanism change from A-1 to A-2?

A5: While the A-1 mechanism is common for the hydrolysis of these oxathiolanes, a change to an A-2 mechanism (bimolecular, with water acting as a nucleophile in the rate-determining step) can occur under certain conditions, such as with substrates that form less stable carbocations or in less ionizing solvents. However, for most 2-(substituted phenyl)-1,3-oxathiolanes, the A-1 pathway is predominant.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is too slow or does not proceed to completion. 1. Insufficient acid catalyst concentration. 2. Low reaction temperature. 3. Presence of an electron-withdrawing group on the phenyl ring. 4. Impure starting material.1. Increase the concentration of the acid catalyst. 2. Increase the reaction temperature, monitoring for potential side reactions. 3. For substrates with strongly deactivating groups, consider using a stronger acid or a more polar solvent to stabilize the carbocation intermediate. 4. Purify the 2-(substituted phenyl)-1,3-oxathiolane starting material by distillation or chromatography.
Reaction is too fast to monitor accurately. 1. Highly activating electron-donating group on the phenyl ring. 2. High acid catalyst concentration. 3. High reaction temperature.1. Decrease the reaction temperature. 2. Lower the concentration of the acid catalyst. 3. Use a stopped-flow apparatus for very fast reactions.
Side reactions or product degradation observed. 1. High reaction temperature or prolonged reaction time. 2. Strong acid catalyst causing decomposition. 3. Oxidation of the thiol product.1. Optimize the reaction time and temperature by monitoring the reaction progress using techniques like TLC or HPLC. 2. Use a milder acid catalyst or a lower concentration of the strong acid. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-mercaptoethanol.
Poor reproducibility of kinetic data. 1. Inaccurate temperature control. 2. Inconsistent preparation of reactant and catalyst solutions. 3. Variations in the purity of starting materials or solvents. 4. Errors in analytical measurements (e.g., spectrophotometer drift).1. Use a constant temperature bath to maintain a stable reaction temperature. 2. Prepare all solutions fresh and standardize them if necessary. 3. Use high-purity reagents and solvents for all experiments. 4. Calibrate analytical instruments before each set of measurements and use a stable reference.
Non-linear Hammett plot. 1. A change in the rate-determining step or reaction mechanism across the series of substituents. 2. Direct resonance interaction between the substituent and the reaction center that is not accounted for by the standard σ constant. 3. Experimental error.1. Investigate the kinetics for each substituent in more detail to identify any mechanistic changes. 2. Attempt to correlate the data with modified substituent constants, such as σ+, which account for through-conjugation. 3. Carefully re-run the experiments, ensuring consistency in all reaction conditions and measurements.

Data Presentation

Table 1: First-Order Rate Constants (k_obsd) for the Hydrolysis of 2-(Substituted Phenyl)-1,3-Oxathiolanes at 30°C. [1]

SubstituentSolventCatalyst (M)k_obsd (min⁻¹)
p-OCH₃50% Dioxane-H₂OHCl, 1.010.442
p-CH₃H₂OHCl, 1.010.165
p-CH₃50% Dioxane-H₂OHCl, 1.010.121
HH₂OHCl, 1.010.0337
H50% Dioxane-H₂OHCl, 1.010.0245
p-ClH₂OHCl, 1.010.00978
p-NO₂50% Dioxane-H₂OHCl, 1.010.00048
m-CH₃50% Dioxane-H₂OHCl, 1.010.0394
m-OCH₃50% Dioxane-H₂OHCl, 1.010.0173

Experimental Protocols

Detailed Methodology for a Kinetic Study of the Acid-Catalyzed Hydrolysis of a 2-(Substituted Phenyl)-1,3-Oxathiolane by UV-Vis Spectrophotometry

This protocol describes the determination of the pseudo-first-order rate constant for the hydrolysis of a 2-(substituted phenyl)-1,3-oxathiolane by monitoring the increase in absorbance of the resulting substituted benzaldehyde.

1. Materials and Reagents:

  • 2-(Substituted phenyl)-1,3-oxathiolane (high purity)

  • Hydrochloric acid (analytical grade)

  • Deionized water

  • Methanol or another suitable solvent for the stock solution

  • Calibrated UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Quartz cuvettes

2. Preparation of Solutions:

  • Acid Solution: Prepare a stock solution of hydrochloric acid of the desired concentration (e.g., 2.0 M) by diluting concentrated HCl with deionized water. Standardize the acid solution by titration if high accuracy is required.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the 2-(substituted phenyl)-1,3-oxathiolane in a suitable solvent (e.g., methanol) to ensure it is readily soluble. The concentration should be such that a small volume added to the reaction mixture will result in an appropriate final concentration for spectrophotometric analysis.

3. Determination of the Wavelength of Maximum Absorbance (λ_max):

  • Prepare a solution of the expected substituted benzaldehyde product in the reaction medium (acidic aqueous solution).

  • Scan the UV-Vis spectrum of the product solution to determine the λ_max, the wavelength at which the absorbance is highest. This wavelength will be used to monitor the reaction progress.

4. Kinetic Measurement Procedure:

  • Set the constant temperature water bath to the desired reaction temperature (e.g., 30°C) and allow it to equilibrate.

  • Equilibrate the acid solution and the substrate stock solution to the reaction temperature.

  • Set the spectrophotometer to the predetermined λ_max and allow the instrument to warm up and stabilize.

  • In a quartz cuvette, pipette the required volume of the temperature-equilibrated acid solution. Place the cuvette in the thermostatted cell holder of the spectrophotometer.

  • To initiate the reaction, rapidly inject a small, precise volume of the substrate stock solution into the cuvette and mix thoroughly by inverting the cuvette several times with a stopper or by using a cuvette stirrer.

  • Immediately begin recording the absorbance at the λ_max as a function of time. Data points should be collected at regular intervals for a period sufficient for the reaction to proceed to at least 80-90% completion, or for at least three half-lives.

  • After the reaction is complete, record the final absorbance (A_∞). This can be done by waiting for a long period (e.g., 10 half-lives) or by preparing a solution with the expected final concentration of the product.

5. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obsd) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t.

  • The slope of this linear plot will be equal to -k_obsd.

  • The half-life (t₁/₂) of the reaction can be calculated from the rate constant using the equation: t₁/₂ = 0.693 / k_obsd.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rate-Determining Step cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation Oxathiolane 2-(Substituted Phenyl)-1,3-Oxathiolane ProtonatedOxathiolane Protonated Oxathiolane Oxathiolane->ProtonatedOxathiolane Fast, Reversible H3O H₃O⁺ H3O->Oxathiolane H2O_1 H₂O ProtonatedOxathiolane->H2O_1 Intermediate Oxacarbenium-Sulfonium Ion Intermediate ProtonatedOxathiolane->Intermediate Slow (RDS) ProtonatedProduct Protonated Hemithioacetal Intermediate->ProtonatedProduct Fast H2O_2 H₂O H2O_2->Intermediate FinalProducts Substituted Benzaldehyde + 2-Mercaptoethanol ProtonatedProduct->FinalProducts Fast H3O_2 H₃O⁺ ProtonatedProduct->H3O_2 H2O_1_dup H₂O H2O_1_dup->ProtonatedProduct

Caption: A-1 Mechanism for the Acid-Catalyzed Hydrolysis of 2-(Substituted Phenyl)-1,3-Oxathiolanes.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Acid and Substrate Stock Solutions Determine_Lambda Determine λ_max of Product Prep_Solutions->Determine_Lambda Equilibrate Equilibrate Solutions and Spectrophotometer to Temp Determine_Lambda->Equilibrate Mix Initiate Reaction in Cuvette Equilibrate->Mix Record Record Absorbance vs. Time Mix->Record Plot Plot ln(A∞ - At) vs. Time Record->Plot Calculate Calculate k_obsd from Slope Plot->Calculate

Caption: Experimental Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.

Caption: A Logical Flowchart for Troubleshooting Common Experimental Issues.

References

Strategies to control stereochemistry during oxathiolane ring formation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereocontrolled oxathiolane synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxathiolane synthesis resulted in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity often requires introducing a chiral influence that favors the formation of one diastereomer over the other. Here are several strategies to consider:

  • Chiral Auxiliaries: Incorporating a chiral auxiliary into one of the starting materials is a robust strategy.[1] The auxiliary creates a chiral environment, sterically hindering one face of the reactive intermediate, which forces the incoming group to attack from the less hindered face.

    • L-menthol is a widely used chiral auxiliary, particularly in the synthesis of nucleoside analogues like Lamivudine.[2][3] It can be esterified with a glyoxylate component, and its bulky structure provides effective stereodirection during the ring-closing condensation.[2]

    • Lactic Acid Derivatives: These can also serve as effective chiral auxiliaries, providing access to both enantiomers of the oxathiolane precursors depending on whether the (R)- or (S)-lactic acid derivative is used.[2]

  • Substrate Control: If your starting material already possesses a stereocenter, it may influence the stereochemistry of the newly formed ring. The proximity and nature of the existing chiral center are crucial.

  • Lewis Acid Catalysis: The choice of Lewis acid can influence the transition state geometry. For reactions involving the coupling of an oxathiolane ring with nucleobases, Lewis acids like stannic chloride (SnCl4) can promote the formation of a specific isomer through in situ chelation.[2] For ring formation from thioketones and oxiranes, Lewis acids like BF3·Et2O are often employed.[4][5]

  • Reaction Conditions: Systematically screen reaction parameters. Lowering the reaction temperature can often enhance selectivity by amplifying small energy differences between diastereomeric transition states. Solvent choice can also play a significant role.

Q2: I have successfully synthesized my target oxathiolane, but it is a racemic mixture. What methods can I use to obtain a single enantiomer?

A: The separation or selective synthesis of enantiomers is a common challenge. The following are primary strategies for obtaining enantiomerically pure or enriched oxathiolanes:

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (typically a lipase) that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product.

    • Lipases from Pseudomonas fluorescens or Mucor miehei have been successfully used to resolve racemic oxathiolane intermediates, such as by selectively hydrolyzing an ester group on one enantiomer.[2]

  • Dynamic Kinetic Resolution (DKR): This is a more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. In DKR, the starting material enantiomers are rapidly equilibrating while one enantiomer is selectively removed from the equilibrium (e.g., by an enzymatic reaction).

    • The combination of a lipase, such as Candida antarctica lipase B (CAL-B), with a base additive has been used to achieve DKR in the synthesis of 1,3-oxathiolan-5-ones with high enantiomeric excess.[2][6]

    • In industrial syntheses of Lamivudine, a DKR is employed where an L-menthyl auxiliary controls the stereochemistry, and the desired isomer is selectively crystallized from the reaction mixture, driving the equilibrium to completion.[3][7]

  • Asymmetric Synthesis: Instead of resolving a racemic mixture, you can directly synthesize the desired enantiomer. This can be achieved by:

    • Using a Chiral Pool Starting Material: Begin the synthesis with an enantiomerically pure starting material. For example, the stereochemistry of an epoxide used in a reaction with a sulfur source can dictate the final stereochemistry of the oxathiolane product.[4]

    • Catalytic Asymmetric Synthesis: Employ a chiral catalyst (metal complex or organocatalyst) that facilitates the formation of one enantiomer over the other.[8][9]

Q3: The stereochemical outcome of my reaction is the opposite of what I expected. What could be the cause?

A: An unexpected stereochemical outcome often points to a misunderstanding of the reaction mechanism or an incorrect choice of starting material configuration.

  • Reaction Mechanism: Many reactions for oxathiolane formation proceed through well-defined stereochemical pathways. For instance, the ring-opening of an epoxide by a sulfur nucleophile, catalyzed by a Lewis acid, typically occurs via an S_N2-type mechanism.[5] This results in an inversion of configuration at the carbon center being attacked.[4] If you anticipated a retention of configuration, this would explain the observed outcome.

  • Chiral Auxiliary Configuration: When using a chiral auxiliary, the choice of the auxiliary's enantiomer is critical. For example, using an (S)-lactic acid derivative will lead to the opposite enantiomer of the oxathiolane precursor compared to when the (R)-lactic acid derivative is used.[2] Ensure you have selected the correct configuration of the auxiliary to obtain your desired product isomer.

  • Cahn-Ingold-Prelog (CIP) Priority Rules: Double-check your assignment of R/S configuration. It is possible that a change in substituents during the reaction alters the priority of the groups around the stereocenter, leading to a change in the R/S descriptor even if the spatial arrangement has not inverted.[10]

Q4: I am using a chiral auxiliary, but the diastereomeric excess (d.e.) is low. How can I optimize this?

A: Low diastereomeric excess suggests that the chiral auxiliary is not effectively differentiating between the two diastereomeric transition states.

  • Screen Auxiliaries: The chosen auxiliary may not be suitable for your specific substrate. Evaluate other auxiliaries that offer greater steric hindrance or different conformational locking.

  • Optimize Reaction Conditions:

    • Temperature: As mentioned, lowering the temperature is a standard approach to improve d.e.

    • Solvent: The solvent can influence the conformation of the substrate-auxiliary complex and the transition state. Screen a range of solvents with varying polarities.

    • Lewis Acid: If a Lewis acid is used, its nature and stoichiometry can be critical. A chelating Lewis acid might be needed to lock the conformation and enhance facial discrimination.

  • Purification: If optimization does not sufficiently improve the d.e., it may be possible to separate the diastereomers using chromatography or, if the product is crystalline, by selective crystallization.[3][7]

Data on Stereocontrol Strategies

The following table summarizes quantitative data from various strategies used to control stereochemistry in oxathiolane synthesis.

StrategyKey Reagents / CatalystSubstrate(s)Result (ee or d.r.)YieldCitation(s)
Enzymatic DKR Candida antarctica lipase B (CAL-B), 4-methylmorpholineAldehyde and Methyl thioglycolateGood to high enantiomeric excess (ee)Good conversion[2][6]
Multi-enzyme Cascade Subtilisin Carlsberg (STS) & CAL-BGlycolaldehyde dimer & 1,4-dithiane-2,5-diol>99% eeNot specified[2]
Enzymatic DKR Immobilized lipase from Trichosporon laibachiiBenzaldehyde, 1,4-dithiane-2,5-diol, Phenyl acetate96.5% eeNot specified[2]
Chiral Auxiliary L-mentholGlyoxylic acid & 1,4-dithiane-2,5-diolDiastereomerically pure after recrystallizationNot specified[2]
Lewis Acid-Mediated TiCl₄1,3-Dithiolane-2-thione & 2-Phenyloxirane1:20 (Diastereomeric Ratio)Not specified[4]
Lewis Acid-Mediated TiCl₄1,3-Dithiolane-2-thione & 2-Ethyloxirane15:1 (Diastereomeric Ratio)Not specified[4]

Key Experimental Protocols

Protocol 1: Diastereoselective Oxathiolane Formation via Chiral Auxiliary

This protocol is a generalized procedure based on the use of an L-menthyl auxiliary for the synthesis of an oxathiolane carboxylic acid ester, a key intermediate for nucleoside analogues.

Materials:

  • L-menthyl glyoxylate hydrate

  • 2-Mercaptoacetaldehyde dimethyl acetal

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard glassware for reflux with Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-menthyl glyoxylate hydrate (1.0 eq), 2-mercaptoacetaldehyde dimethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add sufficient toluene to suspend the reagents.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is a mixture of diastereomers. Purify by silica gel column chromatography or selective recrystallization to isolate the major, desired diastereomer.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Oxathiolane Acetate

This protocol describes a general method for the enantiomeric resolution of a racemic oxathiolane intermediate bearing an acetate group using a lipase.

Materials:

  • Racemic 2-acetoxymethyl-1,3-oxathiolane derivative

  • Immobilized Lipase (e.g., Candida antarctica lipase B (CAL-B) or Lipase from Pseudomonas fluorescens)

  • Phosphate buffer solution (e.g., pH 7.0)

  • Organic co-solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME))

  • Standard glassware for stirring at controlled temperature

Procedure:

  • In a temperature-controlled flask, dissolve the racemic oxathiolane acetate (1.0 eq) in a suitable organic solvent.

  • Add the phosphate buffer solution to create a biphasic system.

  • Add the immobilized lipase (the amount will depend on the enzyme's activity, typically specified in U/mg).

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, where one enantiomer of the starting material has been consumed.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting mixture contains the unreacted, enantiopure acetate and the hydrolyzed, enantiopure alcohol. Separate these two compounds using silica gel column chromatography.

Visualized Workflows and Logic

troubleshooting_workflow start Unsatisfactory Stereochemical Outcome q1 What is the primary issue? start->q1 issue1 Low Diastereomeric or Enantiomeric Excess q1->issue1 Selectivity issue2 Wrong Isomer Formed q1->issue2 Identity sub_issue1a For Diastereoselectivity (Low d.e.) issue1->sub_issue1a sub_issue1b For Enantioselectivity (Low e.e.) issue1->sub_issue1b sol2 1. Verify Reaction Mechanism (e.g., SN2 Inversion) 2. Check Configuration of Chiral Auxiliary/Substrate 3. Confirm CIP Priority Assignments issue2->sol2 sol1a 1. Introduce/Change Chiral Auxiliary 2. Lower Reaction Temperature 3. Screen Solvents & Lewis Acids sub_issue1a->sol1a sol1b 1. Employ Enzymatic Resolution (EKR/DKR) 2. Use Chiral Catalyst (Asymmetric Synthesis) 3. Use Chiral Starting Material sub_issue1b->sol1b

Caption: Troubleshooting workflow for common stereochemical issues.

strategy_selection start Goal: Stereocontrolled Oxathiolane Synthesis q1 Starting Material? start->q1 sm1 Achiral / Prochiral q1->sm1 sm2 Racemic q1->sm2 sm3 Enantiopure q1->sm3 strat1 Diastereoselective Synthesis (Chiral Auxiliary) sm1->strat1 strat2 Catalytic Asymmetric Synthesis (Chiral Catalyst) sm1->strat2 strat3 Resolution (Enzymatic or Chiral Chromatography) sm2->strat3 strat4 Substrate-Controlled Diastereoselective Synthesis sm3->strat4

Caption: Guide for selecting a stereocontrol strategy.

chiral_auxiliary_logic cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate (e.g., Glyoxylate) C Attach Auxiliary: Substrate-Xc* A->C B Chiral Auxiliary (Xc*) (e.g., L-Menthol) B->C D Diastereoselective Reaction (e.g., Ring Formation) C->D Reagent attacks least hindered face E Single Diastereomer (after purification) D->E F Remove Auxiliary E->F G Enantiopure Product F->G

References

Technical Support Center: Troubleshooting the Removal of the Oxathiolane Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of oxathiolane protecting groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of oxathiolanes, offering potential causes and solutions in a question-and-answer format.

Q1: My oxathiolane deprotection reaction is incomplete, and I still see starting material. What could be the cause and how can I resolve it?

A1: Incomplete deprotection is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Insufficient Reagent Stoichiometry: The amount of deprotection reagent may be insufficient to fully convert the starting material.

    • Solution: Increase the equivalents of the deprotection reagent incrementally (e.g., from 1.5 eq. to 2.0 eq. or higher) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Extend the reaction time and monitor its progress at regular intervals. For some sluggish reactions, overnight stirring may be necessary.

  • Reaction Temperature: The temperature might be too low for the reaction to go to completion.

    • Solution: Gradually increase the reaction temperature. For instance, if the reaction is being performed at room temperature, try gentle heating to 40-50 °C, while carefully monitoring for any potential side product formation.

  • Catalyst Deactivation (for Raney Nickel): Raney Nickel is susceptible to deactivation by sulfur compounds or oxidation upon improper handling.[1][2]

    • Solution: Ensure the Raney Nickel is freshly prepared or properly activated before use.[3] It should be stored under water or a suitable solvent to prevent contact with air, as it can be pyrophoric.[1][2] Use a larger excess of the catalyst if you suspect partial deactivation.

  • Inadequate Mixing: In heterogeneous reactions, such as with Raney Nickel, insufficient agitation can lead to poor contact between the catalyst and the substrate.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst throughout the reaction.

Q2: I am observing significant side product formation during the deprotection. How can I minimize this?

A2: The formation of side products is often dependent on the chosen deprotection method and the functional groups present in your substrate.

  • Substrate Sensitivity to Reagents: Your molecule might contain functional groups that are not compatible with the deprotection conditions. For example, N-Bromosuccinimide (NBS) can react with alkenes (allylic bromination) or electron-rich aromatic rings.[4][5] Strong acidic conditions can remove other acid-labile protecting groups.

    • Solution: Choose a milder or orthogonal deprotection method. For instance, if your substrate has an acid-sensitive group, avoid acidic hydrolysis and consider oxidative or reductive methods. A summary of common methods and their sensitivities is provided in the table below.

  • Over-oxidation or Reduction: Strong oxidizing or reducing agents can affect other functional groups.

    • Solution: Use a milder reagent or reduce the stoichiometry of the current reagent. For oxidative cleavage, reagents like periodic acid (HIO₄) can be an alternative to stronger oxidants.[6] For reductions, controlling the activity of Raney Nickel by adjusting the temperature and reaction time can be beneficial.

  • pH Control: For some reactions, maintaining a specific pH range is crucial to prevent side reactions or degradation of the product.

    • Solution: Buffer the reaction mixture or perform controlled additions of acid or base to maintain the optimal pH.

Q3: My desired product is decomposing under the deprotection conditions. What should I do?

A3: Product decomposition is a clear indication that the reaction conditions are too harsh for your molecule.

  • Harsh Reagents: Strong acids, bases, or highly reactive reagents can lead to the degradation of sensitive substrates.

    • Solution: Switch to a milder deprotection method. For example, if strong acid is causing decomposition, consider enzymatic hydrolysis or a neutral deprotection method if applicable.

  • Elevated Temperatures: High temperatures can cause thermal decomposition of the product.

    • Solution: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Cryogenic conditions can sometimes be employed for extremely sensitive substrates.

  • Work-up Procedure: The work-up process itself might be causing decomposition. For example, exposure to air or moisture during work-up can degrade certain compounds.

    • Solution: Ensure the work-up is performed under an inert atmosphere (e.g., nitrogen or argon) if your product is air-sensitive. Use anhydrous solvents and reagents if it is moisture-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing an oxathiolane protecting group?

A1: The three most common methods for the deprotection of oxathiolanes are:

  • Oxidative Cleavage: Typically employs reagents like N-Bromosuccinimide (NBS), periodic acid (HIO₄), or ozone. This method is generally fast and efficient.

  • Reductive Desulfurization: Most commonly achieved using Raney Nickel. This method cleaves the carbon-sulfur bonds.[1][2][7]

  • Acid-Catalyzed Hydrolysis: Uses aqueous acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to hydrolyze the oxathiolane back to the carbonyl compound.[6]

Q2: How do I choose the best deprotection method for my specific substrate?

A2: The choice of deprotection method depends on the overall structure of your molecule and the presence of other functional groups. Consider the following:

  • Acid Sensitivity: If your molecule contains other acid-labile protecting groups (e.g., Boc, acetals), avoid strong acid-catalyzed hydrolysis.

  • Reducible Groups: If your molecule has functional groups that can be reduced (e.g., alkenes, alkynes, nitro groups), be cautious with Raney Nickel, as it is a potent reducing agent.[8]

  • Oxidizable Groups: If your molecule contains easily oxidizable functionalities (e.g., sulfides, electron-rich aromatic rings), oxidative cleavage methods should be used with care.

  • Orthogonality: If multiple protecting groups are present, choose a method that selectively removes the oxathiolane without affecting the others.

Q3: Are there any "green" or milder alternatives for oxathiolane deprotection?

A3: Yes, research is ongoing to develop more environmentally friendly and milder deprotection methods. Some alternatives include:

  • Catalytic Methods: Using catalytic amounts of reagents like V(HSO₄)₃ has been reported for both the protection and deprotection of oxathiolanes under mild conditions.[9]

  • Microwave-Assisted Reactions: Microwave irradiation can often accelerate the reaction, allowing for shorter reaction times and potentially milder conditions.

  • Enzymatic Deprotection: In specific cases, enzymes can be used for highly selective and mild deprotection, although this is substrate-dependent.

Data Presentation

Table 1: Comparison of Common Oxathiolane Deprotection Methods

Deprotection MethodReagentsTypical ConditionsTypical Yields (%)AdvantagesDisadvantages
Oxidative Cleavage N-Bromosuccinimide (NBS), AgNO₃Acetone/H₂O, 0 °C to rt80-95Fast, generally high yieldingCan react with other oxidizable groups (alkenes, electron-rich aromatics)[4][5]
Reductive Desulfurization Raney Nickel (W-2)Ethanol, reflux70-90Effective for robust substratesCan reduce other functional groups, catalyst is pyrophoric and requires careful handling[1][2][8]
Acid-Catalyzed Hydrolysis 2M HCl (aq)Acetone, rt to 50 °C75-90Reagents are inexpensiveNot suitable for acid-sensitive substrates[6]
Lewis Acid Catalysis V(HSO₄)₃, wet SiO₂n-hexane, reflux85-95[9]Mild, catalyticMay not be universally applicable to all substrates

Experimental Protocols

Protocol 1: Oxidative Deprotection using N-Bromosuccinimide (NBS)

  • Dissolve Substrate: Dissolve the oxathiolane-protected compound (1.0 mmol) in a mixture of acetone and water (e.g., 4:1 v/v, 10 mL).

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Reagents: Add N-Bromosuccinimide (NBS) (2.0-2.2 mmol, 2.0-2.2 eq.) and a catalytic amount of silver nitrate (AgNO₃) (0.1 mmol, 0.1 eq.) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears.

  • Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.[10]

Protocol 2: Reductive Desulfurization using Raney Nickel

Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care.[1][2] Do not allow the catalyst to dry and come into contact with air. It should be kept wet with a solvent (e.g., ethanol) at all times.

  • Prepare Catalyst: In a flask under an inert atmosphere (nitrogen or argon), carefully wash the commercially available Raney Nickel slurry (a significant excess, e.g., 5-10 weight equivalents of the substrate) with the reaction solvent (e.g., absolute ethanol) several times by decantation.

  • Dissolve Substrate: Dissolve the oxathiolane-protected compound (1.0 mmol) in absolute ethanol (15-20 mL).

  • Reaction Setup: Add the substrate solution to the flask containing the washed Raney Nickel.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad thoroughly with ethanol.

    • Catalyst Quenching: The Raney Nickel on the Celite® pad should be carefully quenched by slowly adding a dilute acid (e.g., 1M HCl) before disposal.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography if necessary.

Protocol 3: Acid-Catalyzed Hydrolysis

  • Dissolve Substrate: Dissolve the oxathiolane-protected compound (1.0 mmol) in a suitable organic solvent that is miscible with water (e.g., acetone or THF, 10 mL).

  • Add Acid: Add an aqueous solution of a strong acid (e.g., 2M HCl, 2-5 mL).

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) if the reaction is slow.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end Product Start Oxathiolane-Protected Substrate Method Choose Deprotection Method: - Oxidative (NBS) - Reductive (Raney Ni) - Acidic (HCl) Start->Method Reaction Perform Deprotection Reaction Method->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete? Extend time/temp Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Deprotected Carbonyl Compound Purify->End

Caption: General workflow for the deprotection of an oxathiolane protecting group.

NBS_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Oxathiolane Oxathiolane Intermediate1 Bromonium Ion Intermediate Oxathiolane->Intermediate1 + NBS NBS NBS SideProducts Succinimide + Sulfur byproducts NBS->SideProducts byproduct Intermediate2 Hemithioacetal Intermediate Intermediate1->Intermediate2 + H₂O Carbonyl Carbonyl Compound Intermediate2->Carbonyl Elimination

Caption: Simplified mechanism of oxidative cleavage of oxathiolane with NBS.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_decomposition Troubleshooting Decomposition Start Deprotection Issue? Incomplete Incomplete Reaction? Start->Incomplete Yes SideProducts Side Products? Start->SideProducts No IncreaseReagent Increase Reagent Equivalents Incomplete->IncreaseReagent ExtendTime Extend Reaction Time Incomplete->ExtendTime IncreaseTemp Increase Reaction Temperature Incomplete->IncreaseTemp CheckCatalyst Check Catalyst Activity (Raney Ni) Incomplete->CheckCatalyst Decomposition Product Decomposition? SideProducts->Decomposition No MilderMethod Use Milder/Orthogonal Method SideProducts->MilderMethod ControlStoich Control Reagent Stoichiometry SideProducts->ControlStoich ControlpH Control pH SideProducts->ControlpH MilderConditions Use Milder Conditions (Temp, Reagent) Decomposition->MilderConditions InertAtmosphere Use Inert Atmosphere Work-up Decomposition->InertAtmosphere

Caption: Decision tree for troubleshooting oxathiolane deprotection issues.

References

Technical Support Center: Enhancing Enzymatic Resolution of Oxathiolane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic resolution of oxathiolane intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the enantiomeric excess (ee) of my product low?

A1: Low enantiomeric excess is a common issue that can stem from several factors related to the enzyme, substrate, and reaction conditions.

  • Suboptimal Enzyme Choice: The selected enzyme may not exhibit high enantioselectivity for your specific oxathiolane intermediate. Different lipases, for instance, can show varying degrees of selectivity for the same substrate. It is crucial to screen a variety of enzymes to identify the most effective one.[1][2][3][4]

  • Incorrect Reaction Conditions: Temperature, pH, and solvent composition can significantly influence enzyme enantioselectivity.[1][5] Deviations from the optimal conditions for your chosen enzyme can lead to a decrease in ee. It's recommended to perform optimization experiments for these parameters.

  • Product Inhibition: The product of the enzymatic reaction can sometimes inhibit the enzyme, affecting its selectivity as the reaction progresses.[6][7]

  • Reversibility of the Reaction: If the reaction is reversible, the backward reaction can lead to racemization, thereby lowering the enantiomeric excess of the product. Using acyl donors that make the reaction essentially irreversible, such as vinyl acetate, can mitigate this issue.[8]

  • Enzyme Denaturation: Improper handling or harsh reaction conditions can lead to the denaturation of the enzyme, resulting in a loss of both activity and selectivity.

Q2: What can I do to improve a low reaction conversion rate?

A2: A low conversion rate indicates that the reaction is not proceeding efficiently. Several factors could be at play:

  • Insufficient Enzyme Activity: The enzyme may have low intrinsic activity towards your substrate, or its activity could be hampered by the reaction conditions. Increasing the enzyme loading can sometimes improve conversion, but this may not be cost-effective on a larger scale.[9]

  • Poor Substrate Solubility: Oxathiolane intermediates can have limited solubility in aqueous buffers, which are often the preferred medium for enzymatic reactions. The use of co-solvents or performing the reaction in an organic solvent can enhance substrate solubility and improve conversion rates.[1][10]

  • Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes), the rate of reaction can be limited by the diffusion of the substrate to the enzyme's active site. Proper agitation and optimization of particle size for immobilized enzymes can help overcome these limitations.

  • Presence of Inhibitors: The reaction mixture may contain substances that inhibit the enzyme. These can be impurities in the substrate or solvent. Purifying the starting materials may be necessary.[11]

Q3: My results are not reproducible. What are the likely causes?

A3: Lack of reproducibility is a significant concern in experimental work and can be attributed to several variables:

  • Inconsistent Enzyme Quality: The activity and purity of commercial enzyme preparations can vary between batches. It is advisable to characterize each new batch of enzyme before use.

  • Variations in Reaction Setup: Minor differences in temperature, pH, agitation speed, or the addition rate of reactants can lead to different outcomes. Maintaining strict control over all experimental parameters is crucial.[12]

  • Water Content in Organic Solvents: For reactions carried out in organic media, the amount of water present can significantly impact enzyme activity and selectivity. Using anhydrous solvents and controlling the water activity is important for reproducibility.[13]

  • Inaccurate Analytical Methods: The method used to determine conversion and enantiomeric excess (e.g., chiral HPLC, GC) must be properly validated to ensure accuracy and precision.[14][15]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the enzymatic resolution of oxathiolane intermediates.

Q1: What are the most commonly used enzymes for the resolution of oxathiolane intermediates?

A1: Lipases are the most widely employed class of enzymes for the kinetic resolution of oxathiolane intermediates.[1][10][16] Some of the frequently used lipases include:

  • Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435).[1][17]

  • Pseudomonas fluorescens Lipase.[1][3]

  • Mucor miehei Lipase.[1]

  • Trichosporon laibachii Lipase.[1]

In some specific cases, other enzymes like whole cells of Klebsiella oxytoca have been successfully used.[1]

Q2: What is Dynamic Kinetic Resolution (DKR) and how can it improve the efficiency of oxathiolane resolution?

A2: Dynamic Kinetic Resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product.[5][18][19] In a standard kinetic resolution, the maximum yield of the desired enantiomer is 50%. DKR overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[19] This continuous racemization ensures that the enzyme always has a supply of the preferred enantiomer, driving the reaction towards the formation of a single product enantiomer in high yield.[1][5]

Q3: How do I choose the right solvent for my enzymatic resolution?

A3: The choice of solvent is critical as it can affect enzyme activity, stability, and enantioselectivity.[5]

  • Aqueous Buffers: These are often the most natural environment for enzymes and are suitable for many reactions. However, the low solubility of organic substrates can be a limitation.

  • Organic Solvents: Many lipases are active in non-polar organic solvents such as hexane, toluene, or tert-butyl methyl ether (MTBE).[20] These solvents can improve the solubility of hydrophobic substrates.

  • Biphasic Systems: A combination of an aqueous buffer and an organic solvent can be used to partition the substrate and product, which can sometimes improve reaction efficiency and ease product recovery.[5]

  • Solvent-Free Systems: In some cases, the reaction can be performed without a solvent, using the liquid substrate itself as the reaction medium. This can be a more environmentally friendly and cost-effective option.[17]

The optimal solvent must be determined experimentally for each specific enzyme-substrate system.

Q4: What analytical techniques are used to determine the enantiomeric excess (ee)?

A4: Several analytical methods are available to accurately determine the enantiomeric excess of the product and the remaining substrate.[14][15][21][22][23] The most common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method due to its accuracy and robustness. It involves separating the enantiomers on a chiral stationary phase.[15][24]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to distinguish and quantify the signals of the two enantiomers.[15][24]

  • Capillary Electrophoresis (CE): This method can also be used for enantiomeric separation, particularly with the use of chiral selectors in the running buffer.[15]

Data Presentation

Table 1: Comparison of Different Enzymes for the Resolution of Oxathiolane Intermediates

EnzymeSubstrateReaction TypeSolventTemp (°C)Conversion (%)Product ee (%)Reference
Klebsiella oxytoca (whole cells)Racemic 1,3-oxathiolane mixtureEnantioselective resolutionAqueous30-99.9[1]
Trichosporon laibachii lipase1,4-dithiane-2,5-diol & phenyl acetateDynamic covalent kinetic resolution---96.5[1]
Mucor miehei lipaseRacemic oxathiolane propionate derivativeEnzymatic resolution----[1]
Pseudomonas fluorescens lipaseα-Acetoxy sulfide intermediateEnzymatic resolutiont-BuOMe--High[1]
Candida antarctica lipase B (CALB)Hemithioacetal intermediatesLipase-catalyzed cyclization--Good-[1]
Lipase PS (from Pseudomonas cepacia)Racemic alcohol precursor of IvabradineAcetylation-RT4190[8]
Lipase PS (from Pseudomonas cepacia)Racemic acetylated precursor of IvabradineHydrolysisNa2PO4 buffer/EtOHRT3096[8]

Note: '-' indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Oxathiolane Alcohol

  • Substrate Preparation: Dissolve the racemic oxathiolane alcohol (1 equivalent) and the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents) in a suitable organic solvent (e.g., toluene or MTBE) in a sealed reaction vessel.

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, typically 10-50% by weight of the substrate) to the reaction mixture.

  • Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with constant agitation (e.g., using a magnetic stirrer or an orbital shaker).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the mixture and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC) to determine the conversion.

  • Reaction Termination: Once the desired conversion (typically close to 50% for optimal resolution) is reached, stop the reaction by filtering off the enzyme.

  • Product Isolation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the isolated product and the unreacted substrate using chiral HPLC or chiral GC analysis.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the purified product or unreacted substrate in the mobile phase.

  • Instrument Setup:

    • Install a suitable chiral column (e.g., a polysaccharide-based column).

    • Set the mobile phase composition (e.g., a mixture of n-hexane and isopropanol for normal-phase chromatography).

    • Set the flow rate and column temperature as per the column manufacturer's recommendations or a developed method.

    • Set the UV detector to a wavelength where the analyte absorbs.

  • Injection and Analysis: Inject a small volume of the sample solution onto the HPLC system.

  • Data Acquisition and Processing: Record the chromatogram. The two enantiomers should appear as two separate peaks. Integrate the peak areas of the two enantiomers.

  • Calculation of ee: Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Products racemic_substrate Racemic Oxathiolane Intermediate reaction_mixture Incubation with Agitation & Temp. Control racemic_substrate->reaction_mixture enzyme Enzyme (e.g., Lipase) enzyme->reaction_mixture solvent Solvent/ Buffer solvent->reaction_mixture acyl_donor Acyl Donor (for acylation) acyl_donor->reaction_mixture monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_mixture->monitoring monitoring->reaction_mixture Continue reaction separation Separation of Product & Substrate monitoring->separation Stop at ~50% conversion enantioenriched_product Enantioenriched Product separation->enantioenriched_product enantioenriched_substrate Enantioenriched Unreacted Substrate separation->enantioenriched_substrate ee_determination Enantiomeric Excess Determination (Chiral HPLC/GC) enantioenriched_product->ee_determination enantioenriched_substrate->ee_determination

Caption: Workflow for enzymatic kinetic resolution of oxathiolane intermediates.

Factors_Affecting_Efficiency cluster_enzyme Enzyme-Related Factors cluster_reaction Reaction Conditions cluster_substrate Substrate & Product center_node Efficiency of Enzymatic Resolution enzyme_choice Enzyme Choice (Selectivity) enzyme_choice->center_node enzyme_loading Enzyme Loading enzyme_loading->center_node enzyme_stability Enzyme Stability enzyme_stability->center_node immobilization Immobilization immobilization->center_node temperature Temperature temperature->center_node ph pH ph->center_node solvent Solvent System solvent->center_node water_activity Water Activity water_activity->center_node agitation Agitation agitation->center_node substrate_conc Substrate Concentration substrate_conc->center_node acyl_donor Acyl Donor acyl_donor->center_node product_inhibition Product Inhibition product_inhibition->center_node

Caption: Key factors influencing the efficiency of enzymatic resolution.

Troubleshooting_Flowchart start Low Efficiency in Enzymatic Resolution q1 Is the enantiomeric excess (ee) low? start->q1 a1_yes Screen different enzymes Optimize T, pH, solvent Use irreversible acyl donor q1->a1_yes Yes q2 Is the conversion rate low? q1->q2 No a1_yes->q2 a2_yes Increase enzyme loading Improve substrate solubility Check for inhibitors q2->a2_yes Yes q3 Are the results not reproducible? q2->q3 No a2_yes->q3 a3_yes Standardize enzyme batch Strictly control parameters Control water content q3->a3_yes Yes end Resolution Optimized q3->end No a3_yes->end

Caption: A troubleshooting decision tree for enzymatic resolution experiments.

References

Mitigating the formation of off-products during oxathiolane cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of off-product formation during oxathiolane cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the common off-products observed during oxathiolane cyclization?

A1: The identification of specific off-products during oxathiolane cyclization can be challenging, as they may appear as broad signals in NMR spectra and can be difficult to detect by HPLC.[1] Speculated off-products include materials that either evaporate readily or form oligomers.[1] In some cases, unsuccessful attempts have been made to isolate and characterize byproducts using techniques like preparative HPLC and liquid nitrogen trapping of gaseous compounds.[2][3]

Q2: How does pH influence the formation of off-products and the overall yield?

A2: The pH of the reaction medium is a critical parameter. For the ring closure of certain dichlorinated intermediates in water, the highest yields were achieved when the reaction was maintained between pH 3 and pH 4 through the addition of a base.[1] It is crucial to avoid alkaline conditions, as high pH can rapidly decompose both the starting material and the desired oxathiolane product.[3]

Q3: What is the proposed mechanism for oxathiolane formation from an acetate precursor, and how can this inform troubleshooting?

A3: One proposed mechanism involves the initial hydrolysis of an acetate group to generate an aldehyde intermediate.[1][3] Subsequently, the α-chloride is hydrolyzed, leading to the cyclization event.[1][3] This hypothesis is supported by the observation that in the presence of methanolic HCl, a dimethoxyacetal is formed in high yield, indicating the stability of the α-chloro functionality under these conditions.[1] Understanding this pathway can help in troubleshooting, for instance, by considering the stability of intermediates at different pH values and temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Oxathiolane Product Suboptimal pHMaintain the reaction pH between 3 and 4 using controlled base addition.[1]
Poor Temperature ControlEnsure tight temperature control, as an increase in reaction concentration can make this more difficult and lead to decreased yield.[1] For exothermic reactions, consider adding reagents via syringe pump over a longer period.[3]
Inefficient Ring ClosureIn a water-acetonitrile system, optimizing the solvent ratio can improve yield. A modest yield of 42% was improved to 69% through optimization.[1]
Gaseous Byproduct Loss in Open SystemsRunning reactions in a sealed vessel has been shown to provide much higher yields compared to open vessels, possibly due to the retention of volatile reactants or catalysts like HCl.[4]
Unidentified Impurities in NMR/LC Oligomerization or DecompositionDue to the difficulty in isolating these byproducts, focus on optimizing reaction conditions (pH, temperature, concentration) to minimize their formation.[1]
Formation of DiastereomersThe choice of Lewis acid in coupling reactions can significantly impact the ratio of anomers. For example, using tin chloride can favor the formation of a separable mixture, whereas other Lewis acids might lead to inseparable mixtures.[5]
Reaction Stalls or is Sluggish Insufficient Acid CatalystThe presence of an acid catalyst, such as HCl, can be crucial for certain steps like transesterification. In the absence of an acid catalyst, the conversion of some intermediates can slow significantly.[1]

Experimental Protocols & Data

Optimization of Ring Closing in Water

The following table summarizes the optimization of the ring-closing reaction of a dichlorinated intermediate to form the oxathiolane.[1]

EntryMeCN:H₂OTemperature (°C)AdditiveTime (h)Yield (%)
11:125None1842
21:170None255
31:170NaHCO₃ (pH 3-4)269
41:170NaHCO₃ (pH 7-8)2<5
Key Experimental Protocol: Oxathiolane Synthesis from L-Menthol

A multi-step, one-pot synthesis has been described to convert L-menthol to the oxathiolane intermediate.[3]

  • Esterification: L-Menthol (10 g) is reacted with thioglycolic acid in 5 volumes of toluene.

  • Chlorination: After 2 hours, the mixture is cooled to 0 °C, and sulfuryl chloride is added to the resulting ester to form the sulfenyl chloride.

  • Vinyl Acetate Addition: The reaction is further cooled to -20 °C before the addition of vinyl acetate. Reagents are added over 15 minutes using a syringe pump to control the exotherm.

  • Quenching and Solvent Swap: The reaction is partially quenched with sodium bicarbonate, and the toluene is removed.

  • Cyclization: Acetonitrile and water are added to the chlorinated intermediate.

  • Heating and Isolation: The mixture is heated at 70 °C to form the oxathiolane, which is then isolated by extraction with toluene and crystallization with hexanes as an antisolvent. This process yields the final product in 56% overall yield with >99% purity.[3]

Visualizations

G Proposed Oxathiolane Formation Pathway A Acetate Precursor (15) B Aldehyde Intermediate (17) A->B Hydrolysis E Decomposition/Oligomerization (Off-Products) A->E Decomposition F Dimethoxyacetal (Side-Product in MeOH/HCl) A->F Methanolic HCl C Hydrolyzed α-Chloride B->C Hydrolysis of α-Chloride B->E Decomposition D Oxathiolane Product (4) C->D Ring Closure C->E Decomposition

Caption: Proposed reaction mechanism for oxathiolane formation.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_pH Is pH between 3 and 4? Start->Check_pH Adjust_pH Adjust pH with base Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Improve_Cooling Improve cooling/reagent addition rate Check_Temp->Improve_Cooling No Check_Vessel Is the reaction vessel sealed? Check_Temp->Check_Vessel Yes Improve_Cooling->Check_Vessel Seal_Vessel Use a sealed reaction vessel Check_Vessel->Seal_Vessel No Re_evaluate Re-evaluate solvent system and concentration Check_Vessel->Re_evaluate Yes Seal_Vessel->Re_evaluate

Caption: Decision tree for troubleshooting low oxathiolane yield.

References

Improving the regioselectivity of oxirane ring-opening in oxathiolane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of oxirane ring-opening in oxathiolane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the reaction between thiols and oxiranes?

A1: The regioselectivity of oxirane ring-opening by a thiol nucleophile is primarily dictated by the reaction mechanism, which is influenced by the reaction conditions (acidic, basic, or neutral).[1] Two main pathways are involved:

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway is dominant under basic or neutral conditions using a strong nucleophile (e.g., a thiolate anion, RS⁻). The reaction is highly sensitive to steric hindrance, causing the nucleophile to preferentially attack the less sterically hindered carbon atom of the oxirane ring.[1][2][3][4]

  • SN1-like (Unimolecular Nucleophilic Substitution Character): This pathway operates under acidic conditions (both Brønsted and Lewis acids). The epoxide oxygen is first protonated or coordinated by the acid, making it a better leaving group.[2][5] This is followed by nucleophilic attack on the carbon atom that can best stabilize the developing positive charge, which is typically the more substituted carbon.[2][6][7] The transition state has significant carbocationic character, though a full carbocation intermediate may not always form.[1][2][6]

G Basic Basic / Neutral (Strong Nucleophile, e.g., RS⁻) SN2 SN2 Pathway Basic->SN2 favors Acidic Acidic (Brønsted or Lewis Acid) SN1 SN1-like Pathway Acidic->SN1 favors LessSub Attack at Less Substituted Carbon SN2->LessSub leads to MoreSub Attack at More Substituted Carbon SN1->MoreSub leads to

Caption: Controlling regioselectivity through reaction conditions.

Q2: How do alkyl and aryl substituents on the oxirane ring influence the site of nucleophilic attack under Lewis acid catalysis?

A2: Under Lewis acid-catalyzed conditions, substituents on the oxirane ring have a significant impact on regioselectivity. For alkyl-substituted oxiranes, the nucleophilic attack by the sulfur atom preferentially occurs at the less substituted carbon (C3), involving a cleavage of the O-C3 bond. Conversely, for a phenyl-substituted oxirane (styrene oxide), the attack occurs at the more substituted benzylic carbon (C2), leading to O-C2 bond cleavage.[8] This is because the phenyl group can better stabilize the partial positive charge that develops on the adjacent carbon during the SN1-like transition state.

Q3: My reaction yield is low, and I suspect the thiol is being consumed by a side reaction. What is a likely cause?

A3: A common issue in thiol-epoxy reactions is the oxidative dimerization of free thiol molecules (R-SH) to form disulfides (R-S-S-R) under ambient, basic conditions.[9] This side reaction consumes the active nucleophile, leading to incomplete conversion and the need for an excess of the thiol precursor.[9] To circumvent this, one strategy is to generate the thiolate nucleophile in situ by reducing a disulfide with an agent like sodium borohydride.[9] This approach ensures that the thiol is in its active form and can regenerate any thiol that inadvertently oxidizes back to the disulfide during the reaction.[9]

Troubleshooting Guide

Problem: Poor or incorrect regioselectivity is observed in the synthesis.

This is a frequent challenge where either a mixture of regioisomers is formed, or the undesired isomer is the major product. The following workflow can help diagnose and solve this issue.

G cluster_more cluster_less start Start: Poor Regioselectivity q1 What is the desired product? Attack at more or less substituted C? start->q1 more_cond Are you using acidic conditions (Brønsted or Lewis acid)? q1->more_cond More less_cond Are you using basic/neutral conditions with a strong nucleophile (thiolate)? q1->less_cond Less more_yes Solution: Increase Acid Strength or change Lewis Acid (e.g., SnCl4). Consider aprotic solvent. more_cond->more_yes Yes more_no Action: Switch to Acidic Conditions. Use cat. H₂SO₄ or BF₃·Et₂O. more_cond->more_no No end End: Optimized Regioselectivity more_yes->end more_no->end less_yes Solution: Use a stronger base (e.g., NaH) to fully generate thiolate. Use aprotic solvent to avoid competing acid-pathway. less_cond->less_yes Yes less_no Action: Switch to Basic Conditions. Use a base like NaH or DBU to deprotonate the thiol. less_cond->less_no No less_yes->end less_no->end

Caption: Troubleshooting workflow for poor regioselectivity.

Data Presentation

The regioselectivity of the thiol-epoxy reaction is highly dependent on the substitution pattern of the oxirane and the catalytic conditions.

Table 1: Predicted Major Regioisomer Based on Reaction Conditions

Oxirane SubstitutionConditionMechanismSite of Nucleophilic AttackMajor Product
Monosubstituted (Alkyl) Basic (e.g., NaH, DBU)SN2Less substituted carbonTerminal Thioether
Acidic (e.g., H₂SO₄, BF₃·Et₂O)SN1-likeMore substituted carbonSecondary Thioether
Monosubstituted (Aryl) Basic (e.g., NaH, DBU)SN2Less substituted carbonTerminal Thioether
Acidic (e.g., H₂SO₄, BF₃·Et₂O)SN1-likeMore substituted (benzylic) carbonBenzylic Thioether
1,2-Disubstituted Basic (e.g., NaH, DBU)SN2Less sterically hindered carbonDepends on substituents
Acidic (e.g., H₂SO₄, BF₃·Et₂O)SN1-likeCarbon that better stabilizes + chargeDepends on substituents
Trisubstituted Basic (e.g., NaH, DBU)SN2Attack is difficult / slowOften requires harsh conditions
Acidic (e.g., H₂SO₄, BF₃·Et₂O)SN1-likeTertiary carbonTertiary Thioether

Table 2: Regioselective Opening of Oxiranes with Thiols in Water (Catalyst-Free)

This table summarizes data for a catalyst-free approach, which generally favors the SN2 pathway, leading to attack at the less substituted carbon.

EntryEpoxideThiol (RSH)Product (β-hydroxy sulfide)Time (h)Yield (%)
1Styrene OxideThiophenol2-Phenyl-2-(phenylthio)ethan-1-ol5.092
2Styrene Oxideo-Tolylthiol2-(o-Tolylthio)-2-phenylethan-1-ol5.090
3Styrene Oxide2-Naphthylthiol2-(Naphthalen-2-ylthio)-2-phenylethan-1-ol6.088
4Propylene OxideThiophenol1-(Phenylthio)propan-2-ol5.089
5Propylene Oxidep-Tolylthiol1-(p-Tolylthio)propan-2-ol5.587
6Cyclohexene OxideThiophenoltrans-2-(Phenylthio)cyclohexan-1-ol5.090

Data sourced from Mukherjee et al., ARKIVOC 2008 (xi) 46-55.[10] Note that in this water-based system, even styrene oxide yields the product from attack at the less substituted carbon, highlighting the nuanced role of the reaction medium.

Experimental Protocols

Below are general methodologies for achieving regioselective oxirane ring-opening. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

G reagents 1. Prepare Reactants & Solvents (Ensure anhydrous conditions if needed) setup 2. Assemble Reaction Apparatus (e.g., Round-bottom flask, stirrer, inert atmosphere) reagents->setup addition 3. Add Reagents Sequentially (e.g., Solvent, Thiol, Base/Acid, then dropwise addition of Epoxide) setup->addition reaction 4. Monitor Reaction (e.g., TLC, GC/MS) addition->reaction workup 5. Quench and Work-up (e.g., Add aq. NH₄Cl, separate layers) reaction->workup purify 6. Purify Product (e.g., Column chromatography) workup->purify

Caption: General experimental workflow for oxathiolane synthesis.

Protocol 1: Base-Catalyzed Ring-Opening (Favors Attack at Less Substituted Carbon)

This protocol is designed to favor the SN2 pathway.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent (e.g., THF or DMF).

    • Add the thiol (1.1 equivalents).

    • Cool the solution to 0 °C in an ice bath.

  • Nucleophile Generation:

    • Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate anion.

  • Addition of Epoxide:

    • Slowly add the oxirane (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy thioether.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening (Favors Attack at More Substituted Carbon)

This protocol is designed to favor the SN1-like pathway.[8]

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous solvent (e.g., CH₂Cl₂).

    • Add the oxirane (1.0 equivalent).

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Addition of Lewis Acid:

    • Slowly add the Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·Et₂O, 1.0-1.2 eq) dropwise to the stirred solution.

    • Stir for 15-30 minutes to allow for complexation with the oxirane.

  • Addition of Thiol:

    • Slowly add a solution of the thiol (1.0-1.2 equivalents) in the same anhydrous solvent dropwise.

  • Reaction:

    • Maintain the reaction at the chosen temperature, allowing it to proceed for 1-6 hours. Monitor progress by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water.

    • Allow the mixture to warm to room temperature.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Refinement of Chiral Auxiliary Removal in Oxathiolane-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of chiral auxiliary removal in oxathiolane-based synthesis. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing an N-acyl oxathiolane-based chiral auxiliary? A1: The three most common strategies for cleaving the N-acyl bond to release the chiral product are:

  • Hydrolytic Cleavage: Typically uses reagents like lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) to yield the carboxylic acid.

  • Reductive Cleavage: Employs hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce the corresponding primary alcohol.

  • Acidic Hydrolysis: Uses strong acids to hydrolyze the amide bond, yielding the carboxylic acid. This method is generally harsher and less frequently used if sensitive functional groups are present.[1][2]

Q2: What is the difference between exocyclic and endocyclic cleavage, and why is it important? A2: Exocyclic cleavage is the desired pathway where the bond between the acyl group (your product precursor) and the nitrogen of the auxiliary is broken. This releases your product and keeps the oxathiolane ring of the auxiliary intact for recovery and reuse.[3][4] Endocyclic cleavage is an undesired side reaction where the oxathiolane ring itself is opened, typically at the carbamate functionality. This leads to the formation of byproducts and the destruction of the recoverable auxiliary. The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[3][5]

Q3: Why is LiOH combined with H₂O₂ for hydrolytic cleavage instead of just LiOH? A3: While LiOH alone can hydrolyze the N-acyl bond, it can also promote the undesired endocyclic cleavage, leading to lower yields and loss of the auxiliary.[6] The addition of hydrogen peroxide forms the lithium hydroperoxide (LiOOH) nucleophile in situ. LiOOH is a softer nucleophile that selectively attacks the exocyclic amide carbonyl, significantly favoring the desired cleavage and minimizing ring-opening side reactions.[4][5]

Q4: Can the chiral auxiliary be recovered and reused after cleavage? A4: Yes, a significant advantage of chiral auxiliary-based synthesis is the ability to recover and reuse the often-expensive auxiliary.[3][4] After the cleavage reaction, the auxiliary can be separated from the product, typically by performing an acid-base extraction during the aqueous workup, followed by purification if necessary.[3]

Q5: What are the main safety concerns when using the LiOH/H₂O₂ method? A5: The reaction of LiOH with H₂O₂ can lead to the decomposition of the peracid intermediate, resulting in the evolution of oxygen gas.[3][7] In a sealed or poorly vented vessel, this can create a pressurized and potentially flammable oxygen-rich atmosphere, especially in the presence of flammable organic solvents like THF.[7][8] It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.

Data Presentation: Comparison of Cleavage Methods

The following tables summarize typical conditions and expected outcomes for the most common methods of N-acyl oxathiolane auxiliary removal. Note that optimal conditions may vary depending on the specific substrate.

Table 1: Hydrolytic Cleavage to Carboxylic Acid

Reagent SystemEquivalents (Reagent)SolventTemp. (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)Notes
LiOH·H₂O / H₂O₂4-8 eq. H₂O₂ / 2-4 eq. LiOHTHF / H₂O (3:1 or 4:1)0 - 251 - 485 - 98>90Most common method; minimizes endocyclic cleavage.[3][6][7]
H₂SO₄ or HClExcessH₂O / Dioxane or PrOHReflux4 - 2470 - 95>85Harsher conditions; may cause epimerization or degradation of sensitive products.[1]

Table 2: Reductive Cleavage to Primary Alcohol

Reagent SystemEquivalents (Reagent)SolventTemp. (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)Notes
LiBH₄1.1 - 2.0 eq.THF or Et₂O0 - RT0.5 - 380 - 95>90Milder than LiAlH₄; good chemoselectivity. Adding 1 eq. of H₂O can improve yields for hindered substrates.[3][9][10]
NaBH₄4.0 eq.THF / H₂ORT1 - 675 - 90>90More economical but may be less reactive for hindered substrates.[11]
LiAlH₄1.5 - 3.0 eq.THF or Et₂O-10 - 01 - 285 - 98>90Very powerful; may reduce other functional groups in the molecule.[12]
Mg in MeOHExcessMethanolRT - Reflux2 - 1270 - 90>85A milder, alternative method for reductive cleavage.[13][14]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage using LiOH / H₂O₂

This protocol describes the cleavage of an N-acyl oxathiolane to yield the corresponding carboxylic acid.

  • Dissolution: Dissolve the N-acyl oxathiolane substrate (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, slowly add 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv). Then, add a pre-cooled aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, ~2-4 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by the slow, portion-wise addition of an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 M) at 0 °C.

  • Workup & Product Isolation:

    • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Auxiliary Recovery:

    • Take the acidic aqueous layer from the previous step and make it basic (pH ~10-11) by adding 1 M NaOH.

    • Extract this basic aqueous layer three times with dichloromethane.

    • Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate to recover the chiral auxiliary.

  • Purification: Purify the crude carboxylic acid and the recovered auxiliary by column chromatography or crystallization as needed.

Protocol 2: Reductive Cleavage using LiBH₄

This protocol describes the cleavage of an N-acyl oxathiolane to yield the corresponding primary alcohol.

  • Dissolution: Dissolve the N-acyl oxathiolane substrate (1.0 equiv) in anhydrous diethyl ether (Et₂O) or THF under an inert atmosphere (e.g., Argon) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Water Addition (Optional): For sterically hindered substrates, adding a stoichiometric amount of water (1.1 equiv relative to LiBH₄) at this stage can improve reaction efficiency.[9]

  • Reagent Addition: Add a solution of lithium borohydride (LiBH₄, 1.1 - 2.0 equiv) in THF dropwise. Be aware that hydrogen gas may evolve.

  • Reaction: Allow the reaction to warm to room temperature and stir for 0.5-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M NaOH.

  • Workup & Purification:

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude primary alcohol and recover the chiral auxiliary by flash column chromatography.

Mandatory Visualizations

experimental_workflow General Workflow for Chiral Auxiliary Removal cluster_reaction Reaction cluster_workup Workup & Isolation start N-Acyl Oxathiolane Substrate dissolve Dissolve in Appropriate Solvent start->dissolve cool Cool to Reaction Temperature (e.g., 0 °C) dissolve->cool add_reagent Add Cleavage Reagent (e.g., LiOH/H₂O₂, LiBH₄) cool->add_reagent react Stir and Monitor Reaction (TLC / LC-MS) add_reagent->react quench Quench Reaction react->quench extract_product Aqueous Workup: Isolate Product quench->extract_product extract_aux Isolate Auxiliary extract_product->extract_aux via pH adjustment purify_product Purify Product (Chromatography / Crystallization) extract_product->purify_product purify_aux Purify Auxiliary (Optional) extract_aux->purify_aux product Final Chiral Product purify_product->product auxiliary Recovered Auxiliary purify_aux->auxiliary

Caption: General workflow for chiral auxiliary removal.

cleavage_pathways Exocyclic vs. Endocyclic Cleavage Pathways cluster_exo Desired Pathway cluster_endo Undesired Pathway substrate N-Acyl Oxathiolane Two potential sites for nucleophilic attack exo_attack Exocyclic Attack (at N-Acyl Carbonyl) substrate->exo_attack Favored by LiOOH endo_attack Endocyclic Attack (at Ring Carbonyl) substrate->endo_attack Can occur with strong, hard nucleophiles (e.g., LiOH alone) exo_products Desired Chiral Product + Intact & Recoverable Auxiliary exo_attack->exo_products Cleavage of N-Acyl bond endo_products Ring-Opened Byproducts (Loss of Auxiliary) endo_attack->endo_products Cleavage of Ring C-O/C-N bond

Caption: Exocyclic (desired) vs. Endocyclic (undesired) cleavage.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Low product yield is a common issue that can stem from several sources, including incomplete reactions, product degradation, or mechanical loss during workup.

troubleshoot_low_yield Troubleshooting Guide: Low Product Yield start Low Product Yield Observed check_sm Check TLC/LC-MS: Is starting material (SM) still present? start->check_sm check_spots Are there multiple new spots or impurities? check_sm->check_spots No incomplete Diagnosis: Incomplete Reaction check_sm->incomplete Yes degradation Diagnosis: Product Degradation / Side Reactions check_spots->degradation Yes workup_issue Diagnosis: Poor Extraction / Mechanical Loss check_spots->workup_issue No sol_incomplete Solutions: 1. Extend reaction time. 2. Increase equivalents of cleavage reagent. 3. For reductive cleavage, add 1 eq. H₂O with LiBH₄ for hindered substrates. 4. Ensure reagents are fresh and active. incomplete->sol_incomplete sol_degradation Solutions: 1. Lower reaction temperature (maintain 0 °C). 2. Use a milder cleavage method (e.g., LiBH₄ instead of LiAlH₄). 3. Check for epimerization (see Problem 2). 4. Ensure proper quenching to stop reaction. degradation->sol_degradation sol_workup Solutions: 1. Check pH of aqueous layer before each extraction. (Acidic for product, basic for auxiliary) 2. Increase number of extractions (e.g., 3x to 5x). 3. Use a different extraction solvent. workup_issue->sol_workup

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Product Degradation or Epimerization

The desired product may be sensitive to the reaction conditions, leading to decomposition or loss of stereochemical integrity (epimerization).

  • Potential Cause: Reaction temperature is too high, or the reaction time is excessively long. Basic or acidic conditions can be harsh enough to cause epimerization at the α-carbon if it is acidic.[9]

  • Troubleshooting & Optimization:

    • Lower the Temperature: Perform the reaction at the lowest effective temperature. For hydrolytic and reductive cleavages, maintaining the temperature at 0 °C is critical.[3]

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.

    • Choose Milder Reagents: If the product is base-sensitive, consider alternative, milder cleavage methods. For example, enzymatic hydrolysis or methods involving reagents like samarium(II) iodide have been used for sensitive substrates.[12][15]

    • Control pH During Workup: Rapidly and carefully neutralize the reaction mixture during workup to avoid prolonged exposure to strong acid or base.

Problem 3: Difficulty Recovering the Chiral Auxiliary

Low recovery of the chiral auxiliary undermines the economic viability of the synthesis. This is almost always an issue with the workup procedure.

  • Potential Cause: Incorrect pH of the aqueous layer during extraction. The auxiliary is basic and requires a basic aqueous phase to be extracted into an organic solvent.

  • Troubleshooting & Optimization:

    • Verify pH: After isolating the product from the acidified aqueous layer, ensure the aqueous layer is made sufficiently basic (pH 10-11) with a base like NaOH or KOH before attempting to extract the auxiliary.[3]

    • Increase Extractions: Perform multiple (at least 3-5) extractions with a suitable organic solvent like dichloromethane to ensure complete removal of the auxiliary from the aqueous phase.

    • Check for Endocyclic Cleavage: If auxiliary recovery is consistently low despite a correct workup, analyze the crude product mixture for byproducts resulting from endocyclic cleavage. If present, the cleavage conditions themselves need to be optimized (e.g., ensuring the use of H₂O₂ with LiOH).

References

Validation & Comparative

Comparing the efficacy of different chiral auxiliaries for oxathiolane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of oxathiolanes is a critical step in the development of various therapeutic agents, most notably antiviral nucleoside analogues like lamivudine. The choice of chiral auxiliary plays a pivotal role in determining the efficiency and stereochemical outcome of the synthesis. This guide provides a comprehensive comparison of the efficacy of different chiral auxiliaries for oxathiolane synthesis, supported by experimental data and detailed protocols.

The primary route to chiral oxathiolanes often involves the diastereoselective condensation of a glyoxylate derivative with a sulfur nucleophile, where a chiral auxiliary attached to the glyoxylate directs the stereochemical course of the reaction. This comparison focuses on some of the most widely employed chiral auxiliaries for this transformation: L-menthol, Evans' oxazolidinones, and Oppolzer's camphorsultam.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for different chiral auxiliaries in the synthesis of 2-substituted-1,3-oxathiolane derivatives. The data has been compiled from various literature sources to provide a comparative overview.

Chiral AuxiliarySubstrateReagentsDiastereomeric Ratio (d.r.)Yield (%)Reference
L-Menthyl L-Menthyl glyoxylate1,4-Dithiane-2,5-diol, Toluene, heat>95:5 (after crystallization-induced DKR)High (not specified)[1]
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLDA, Benzyl Bromide, THF, -78 °C98:260-80[2]
Oppolzer's Camphorsultam N-Acryloyl CamphorsultamCyclopentadiene, Et₂AlCl, CH₂Cl₂, -78 °C99:191[3]

Note: The data for Evans' Oxazolidinone and Oppolzer's Camphorsultam are for analogous diastereoselective reactions (alkylation and Diels-Alder, respectively) that demonstrate their high stereocontrol, as direct comparative data for oxathiolane synthesis is limited in publicly available literature. These serve as a benchmark for their potential efficacy in the target synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.

L-Menthyl-Assisted Diastereoselective Oxathiolane Synthesis

This protocol is adapted from the industrial synthesis of a key intermediate for lamivudine.[1]

Materials:

  • L-Menthyl glyoxylate monohydrate

  • 1,4-Dithiane-2,5-diol

  • Toluene

Procedure:

  • A mixture of L-menthyl glyoxylate monohydrate and 1,4-dithiane-2,5-diol in toluene is heated to reflux.

  • The reaction proceeds via a dynamic kinetic resolution (DKR), where the desired diastereomer selectively crystallizes from the solution, driving the equilibrium towards its formation.

  • The crystalline product is isolated by filtration and can be further purified by recrystallization.

Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

This is a general protocol for the highly diastereoselective alkylation of an acyl oxazolidinone, which serves as a model for the stereocontrolled formation of a C-C bond adjacent to a chiral center, a key step in many complex syntheses.[2][4]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise. After 30 minutes, add propionyl chloride and stir for 1 hour.

  • Enolate Formation: In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Slowly add the acylated oxazolidinone solution to the LDA solution via cannula and stir for 30 minutes to form the lithium enolate.

  • Alkylation: Add benzyl bromide dropwise to the enolate solution and stir for 4 hours at -78 °C.

  • Work-up and Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. The product can be purified by chromatography. The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively.

Oppolzer's Camphorsultam-Directed Diels-Alder Reaction

This protocol demonstrates the high level of stereocontrol exerted by Oppolzer's camphorsultam in a [4+2] cycloaddition, a powerful C-C bond-forming reaction.[3][5]

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Acryloyl chloride

  • Copper(II) chloride (catalyst)

  • Cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • N-Acylation: Acylate the camphorsultam with acryloyl chloride in the presence of a catalytic amount of copper(II) chloride.

  • Diels-Alder Reaction: Dissolve the resulting N-acryloyl camphorsultam in anhydrous CH₂Cl₂ and cool to -78 °C. Add freshly distilled cyclopentadiene, followed by the dropwise addition of Et₂AlCl.

  • Stir the reaction mixture at -78 °C for the specified time.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. After extraction and purification, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.

Mandatory Visualizations

General Experimental Workflow for Chiral Auxiliary-Mediated Synthesis

This diagram illustrates the typical sequence of steps involved in utilizing a chiral auxiliary for asymmetric synthesis.

G General Experimental Workflow cluster_0 Preparation cluster_1 Diastereoselective Reaction cluster_2 Post-Reaction Prochiral_Substrate Prochiral Substrate Attachment Covalent Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Adduct Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Adduct Reaction Facial Bias Chiral_Adduct->Reaction Reagent Reagent Reagent->Reaction Enriched_Product Diastereomerically Enriched Product Reaction->Enriched_Product Cleavage Cleavage Enriched_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Signaling Pathway of L-Menthyl-Assisted Diastereoselection

This diagram illustrates the proposed mechanism for the stereocontrol exerted by the L-menthyl auxiliary in the synthesis of the oxathiolane ring, involving the formation of a key intermediate that directs the stereochemical outcome.

G Mechanism of L-Menthyl Directed Diastereoselection cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Stereochemical Control cluster_3 Product Formation Menthyl_Glyoxylate L-Menthyl Glyoxylate Condensation Condensation Menthyl_Glyoxylate->Condensation Dithiane_diol 1,4-Dithiane-2,5-diol Dithiane_diol->Condensation Oxonium_Ion Oxonium Ion Intermediate Condensation->Oxonium_Ion Anchimeric_Assistance Anchimeric Assistance from L-Menthyl Ester Oxonium_Ion->Anchimeric_Assistance Facial_Bias Facial Bias Anchimeric_Assistance->Facial_Bias Desired_Diastereomer Desired Oxathiolane Diastereomer Facial_Bias->Desired_Diastereomer

Caption: Stereochemical pathway of L-menthyl-assisted oxathiolane synthesis.

Stereochemical Control in Evans' Auxiliary-Mediated Reactions

This diagram depicts the generally accepted model for stereochemical induction by an Evans' oxazolidinone auxiliary, where the bulky substituent on the auxiliary blocks one face of the enolate.

G Stereocontrol by Evans' Oxazolidinone Auxiliary cluster_0 Enolate Formation cluster_1 Diastereoselective Attack Acyl_Oxazolidinone N-Acyl Oxazolidinone Chelation Chelation Acyl_Oxazolidinone->Chelation Deprotonation Base Base (e.g., LDA) Base->Chelation Chelated_Enolate Chelated (Z)-Enolate Facial_Attack Attack from Less Hindered Face Chelated_Enolate->Facial_Attack Electrophile Electrophile Electrophile->Facial_Attack Steric_Hindrance Steric Hindrance from Auxiliary Substituent Steric_Hindrance->Facial_Attack Diastereomeric_Product Major Diastereomer Facial_Attack->Diastereomeric_Product Chelation->Chelated_Enolate

Caption: Mechanism of stereochemical induction by an Evans' oxazolidinone.

References

The Analytical Fingerprint: Unveiling the Structure of Oxathiolane Derivatives with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel therapeutic agents is paramount. Oxathiolane derivatives, a class of compounds exhibiting significant antiviral activity, including the widely used HIV medications lamivudine and emtricitabine, are no exception. This guide provides a comparative analysis of the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the structural elucidation of these vital compounds, supported by experimental data and detailed protocols. Furthermore, it briefly explores alternative analytical techniques that complement these primary methods.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the cornerstone techniques for the structural analysis of organic molecules. For oxathiolane derivatives, these methods provide a wealth of information, from the atomic connectivity and stereochemistry to the exact molecular weight and elemental composition.

Data Presentation: A Comparative Look at Key Oxathiolane Antivirals

The power of NMR spectroscopy in distinguishing subtle structural differences is evident when comparing the ¹H and ¹³C NMR data for lamivudine and its fluorinated analogue, emtricitabine. The chemical shifts (δ) and coupling constants (J) provide a detailed fingerprint of each molecule.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Coupling Constants (J, Hz)
Lamivudine H-5'a3.95 (dd)C-5' (CH₂)J(5'a, 5'b) = 12.0, J(5'a, 4') = 3.0
H-5'b3.78 (dd)J(5'b, 4') = 3.5
H-4'5.25 (t)C-4' (CH)J(4', 5') = 3.2
H-2'a3.55 (dd)C-2' (CH₂)J(2'a, 2'b) = 11.5, J(2'a, 4') = 5.0
H-2'b3.15 (dd)J(2'b, 4') = 5.0
H-67.83 (d)C-6 (CH)J(6, 5) = 7.5
H-55.75 (d)C-5 (CH)
C-2 (C=O)
C-4 (C=N)
Emtricitabine H-5'a3.90 (dd)C-5' (CH₂)J(5'a, 5'b) = 12.5, J(5'a, 4') = 2.5
H-5'b3.75 (dd)J(5'b, 4') = 3.0
H-4'5.20 (t)C-4' (CH)J(4', 5') = 2.8
H-2'a3.50 (dd)C-2' (CH₂)J(2'a, 2'b) = 11.8, J(2'a, 4') = 5.2
H-2'b3.10 (dd)J(2'b, 4') = 5.2
H-68.20 (d)C-6 (CH)J(6, F) = 3.0
C-5 (C-F)
C-2 (C=O)
C-4 (C=N)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for confirming the elemental composition.

Compound Formula Calculated Mass (M+H)⁺ Observed Mass (M+H)⁺
Lamivudine C₈H₁₁N₃O₃S230.0600230.0598
Emtricitabine C₈H₁₀FN₃O₃S248.0505248.0503

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results.

NMR Spectroscopy Protocol for Oxathiolane Derivatives
  • Sample Preparation : Dissolve 5-10 mg of the oxathiolane derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1][2][3][4][5] For quantitative NMR, an internal standard of known concentration is added.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[6]

  • Data Acquisition : For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is usually required.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the oxathiolane derivative in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).[7]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

  • Data Acquisition : Acquire the mass spectrum in full scan mode over an appropriate mass range (e.g., m/z 100-500).

  • Data Analysis : Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it with the calculated mass for the proposed elemental formula. The mass accuracy should typically be within 5 ppm.

Alternative Analytical Techniques: A Broader Perspective

While NMR and MS are the primary tools for structural elucidation, other techniques provide complementary information, particularly for chiral analysis and purity assessment.

  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is essential for separating the enantiomers of oxathiolane nucleosides, as their biological activity is often stereospecific.[8]

  • Capillary Electrophoresis (CE) : CE offers an alternative high-efficiency method for chiral separations.

  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, confirming the relative and absolute stereochemistry.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of novel oxathiolane derivatives with antiviral potential.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation Synthesis Synthesis of Oxathiolane Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Chiral_Analysis Chiral Analysis (HPLC/CE) Purification->Chiral_Analysis Xray X-ray Crystallography (if crystalline) Purification->Xray Antiviral_Assay In Vitro Antiviral Assay NMR->Antiviral_Assay MS->Antiviral_Assay Chiral_Analysis->Antiviral_Assay Xray->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay Antiviral_Assay->Toxicity_Assay Mechanism_Study Mechanism of Action Study Toxicity_Assay->Mechanism_Study Mechanism_Study->Synthesis Structure-Activity Relationship (SAR) Feedback Loop

Caption: Workflow for the development of oxathiolane antiviral agents.

The following diagram illustrates the metabolic activation pathway of oxathiolane nucleoside analogues, a crucial step for their antiviral activity.

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action Drug Oxathiolane Nucleoside (e.g., Lamivudine) MonoP Monophosphate Drug->MonoP Cellular Kinases DiP Diphosphate MonoP->DiP Cellular Kinases TriP Active Triphosphate DiP->TriP Cellular Kinases Incorporation Incorporation into Viral DNA TriP->Incorporation Competes with natural dNTPs RT Viral Reverse Transcriptase (RT) RT->Incorporation Termination Chain Termination Incorporation->Termination Lack of 3'-OH group Inhibition Inhibition Termination->Inhibition Inhibition of Viral Replication

Caption: Metabolic activation and mechanism of action of oxathiolane nucleosides.[5][9][10]

References

Unveiling the Antiviral Potential of Novel Oxathiolane Nucleoside Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective antiviral therapies has led to the exploration of diverse chemical scaffolds, among which oxathiolane nucleoside analogues have emerged as a promising class of compounds. These synthetic molecules, structural mimics of natural nucleosides, have demonstrated potent activity against a range of viruses by interfering with their replication machinery. This guide provides an objective comparison of the antiviral performance of novel oxathiolane nucleoside analogues against established antiviral agents, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Antiviral Activity and Cytotoxicity

The efficacy of an antiviral compound is not solely determined by its ability to inhibit viral replication but also by its safety profile. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of novel oxathiolane nucleoside analogues and established antiviral drugs. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating a more favorable safety window.[1]

Compound Virus Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI)
Novel Oxathiolane Analogue 1a Influenza A (H1N1)MDCK40.4>1000>24.7
Novel Oxathiolane Analogue (Compound 19a) Respiratory Syncytial Virus (RSV)HEp-26.94>40>5.76
Emtricitabine (FTC) HIV-1CEM0.009>100>11,111
Lamivudine (3TC) HIV-1-~1--
Zidovudine (AZT) HIV-1-~0.01--
Oseltamivir Influenza A (H1N1)MDCK0.0015>1000>666,667
Oseltamivir Influenza A (H1N1) (H274Y mutant)-0.3193--
Oseltamivir Influenza A (H3N2)-0.00067--
Oseltamivir Influenza B-0.013--

Note: Data for novel analogues is sourced from preliminary studies and may require further validation. The IC50 values for established drugs can vary depending on the specific viral strain and cell line used.[2][3][4]

Experimental Protocols: Methodologies for Antiviral and Cytotoxicity Assays

The following are detailed protocols for the key experiments cited in this guide, providing a framework for the in vitro validation of antiviral compounds.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the ability of a compound to inhibit the replication of lytic viruses.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for RSV) in 6-well or 24-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test compounds at various concentrations.

  • Serum-free culture medium.

  • Overlay medium (e.g., 1.2% Avicel or agarose in culture medium).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (e.g., 50-100 PFU/well) in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Carefully remove the virus-containing medium and add the overlay medium. The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution.

  • Plaque Counting: Gently wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Host cells in a 96-well plate.

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Culture medium.

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells and incubate to allow for cell attachment and growth.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the cell control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key viral replication pathways and the experimental workflow for antiviral drug screening.

HIV_Reverse_Transcription cluster_entry Viral Entry cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_analogue Mechanism of Oxathiolane Analogues HIV_Virion HIV Virion Host_Cell Host Cell (CD4+ T-cell) HIV_Virion->Host_Cell Binding and Fusion Viral_RNA Viral RNA Genome Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase (RT) Reverse_Transcriptase->Viral_RNA Binds to Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation into Viral DNA Host_DNA Host Cell DNA Viral_DNA->Host_DNA Integration Provirus Integrated Provirus Analogue Oxathiolane Nucleoside Analogue Analogue_TP Analogue Triphosphate Analogue->Analogue_TP Phosphorylation Analogue_TP->Reverse_Transcriptase Competitive Inhibition

Caption: Mechanism of action of oxathiolane nucleoside analogues against HIV.

Influenza_Replication_Cycle Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Transcription_Replication 3. Transcription & Replication (in Nucleus) Uncoating->Transcription_Replication Translation 4. Translation (in Cytoplasm) Transcription_Replication->Translation Assembly 5. Assembly of new virions Translation->Assembly Budding_Release 6. Budding and Release Assembly->Budding_Release Antiviral_Screening_Workflow Start Start: Library of Novel Compounds Primary_Screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant antiviral activity) Primary_Screening->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Hit_Identification->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation Cytotoxicity_Assay->SI_Calculation Lead_Selection Lead Compound Selection (High SI) SI_Calculation->Lead_Selection Further_Studies Further Preclinical and Clinical Studies Lead_Selection->Further_Studies

References

A Comparative Analysis of Chemical and Enzymatic Resolution Strategies for Oxathiolane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of oxathiolane nucleosides is a critical step in the production of key antiviral drugs, including Lamivudine (3TC) and Emtricitabine (FTC). The precise control of stereochemistry is paramount, as the biological activity and potential toxicity of these drugs are enantiomer-dependent. This guide provides an objective comparison of chemical and enzymatic resolution methods for obtaining enantiomerically pure oxathiolanes, supported by experimental data and detailed methodologies.

The resolution of racemic oxathiolane intermediates into their constituent enantiomers is a pivotal challenge in the synthesis of these antiviral agents. Two primary approaches have emerged: classical chemical resolution and modern enzymatic methods. Chemical resolutions often rely on the use of chiral auxiliaries to form diastereomers that can be separated by physical means, such as crystallization. In contrast, enzymatic resolutions leverage the high stereoselectivity of enzymes, typically lipases, to effect a kinetic resolution of the racemic mixture. More advanced chemoenzymatic methods, such as dynamic kinetic resolution (DKR), offer the potential for theoretically quantitative yields of a single desired enantiomer.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for both chemical and enzymatic resolution methods based on published data. These metrics are crucial for evaluating the efficiency, selectivity, and overall viability of each approach for laboratory and industrial-scale synthesis.

Method Key Reagent/Enzyme Substrate Enantiomeric Excess (e.e.) Yield Key Advantages Key Disadvantages Reference
Chemical Resolution L-menthol (chiral auxiliary)Racemic 5-hydroxy oxathiolane intermediate>99% (after crystallization)~86% (of desired diastereomer)Well-established, high diastereomeric purity achievable through crystallization.Requires stoichiometric amounts of chiral auxiliary, often involves multiple protection/deprotection steps, lower theoretical maximum yield (50% for one enantiomer without racemization).[1][2]
Chemical Resolution Asymmetric leaving group (lactic acid derivative)Oxathiolane intermediate>99% (optical purity)86% (of desired cis isomer)Novel approach, avoids traditional chiral auxiliaries, provides access to either enantiomer.May require synthesis of the specific asymmetric leaving group.[1]
Enzymatic Kinetic Resolution Pseudomonas fluorescens lipaseAcetoxy sulfideHigh (specific value not stated)Not specifiedHigh enantioselectivity of enzymes.Maximum theoretical yield of 50% for the desired enantiomer.[3]
Enzymatic Dynamic Kinetic Resolution (DKR) Surfactant-treated subtilisin CarlsbergAchiral starting materials leading to 1,3-oxathiolaneHigh (specific value not stated)GoodThree-step synthesis, potential for >50% yield.Requires optimization of enzyme, surfactant, and reaction conditions.[4][5]
Enzymatic Dynamic Kinetic Resolution (DKR) Candida antarctica lipase B (CAL-B)Racemic β-hydroxy nitrile98%87%High yield and enantioselectivity.Requires a racemization catalyst that is compatible with the enzyme.[6]
One-Pot Enzymatic Synthesis Immobilized lipase from Trichosporon laibachii2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, and phenyl acetate96.5%97.3%One-pot process, high conversion and yield.Process specific to the target molecule, may require significant optimization.[7]

Experimental Protocols

Chemical Resolution using a Chiral Auxiliary (L-menthol)

This method involves the esterification of a racemic oxathiolane intermediate with an enantiomerically pure chiral auxiliary, such as L-menthol, to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

Methodology:

  • Esterification: A racemic mixture of a 5-hydroxy oxathiolane intermediate is reacted with L-menthyl glyoxylate monohydrate in the presence of a suitable solvent (e.g., toluene or cyclohexane) and often a catalyst. The reaction forms two diastereomeric esters.[2]

  • Diastereoselective Crystallization: The reaction mixture is concentrated, and a suitable solvent system is used to induce the crystallization of the desired diastereomer. The difference in solubility between the diastereomers allows for the selective precipitation of one over the other.[1]

  • Isolation and Purification: The crystallized diastereomer is isolated by filtration, washed, and dried. The purity is typically assessed by HPLC.

  • Hydrolysis: The separated, diastereomerically pure ester is then hydrolyzed (e.g., using a base) to cleave the chiral auxiliary, yielding the enantiomerically pure 5-hydroxy oxathiolane.

Enzymatic Dynamic Kinetic Resolution (DKR)

DKR combines the enantioselective acylation of an alcohol by a lipase with in-situ racemization of the unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.

Methodology:

  • Reaction Setup: A racemic 5-hydroxyoxathiolane is dissolved in a suitable organic solvent (e.g., toluene).

  • Addition of Reagents: An acyl donor (e.g., vinyl acetate) and a racemization catalyst (e.g., a ruthenium complex) are added to the solution.[8][9]

  • Enzyme Addition: The lipase, often an immobilized form such as Candida antarctica lipase B (CAL-B), is added to initiate the reaction.[6]

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 45-70°C) that allows for both efficient enzymatic activity and racemization.[8]

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as chiral HPLC to determine the enantiomeric excess of the product and the consumption of the starting material. Once the reaction is complete, the enzyme is filtered off, and the product is purified by standard chromatographic methods.

Visualization of Methodologies

The following diagrams illustrate the conceptual workflows for the chemical and enzymatic resolution of oxathiolane enantiomers.

G cluster_chemical Chemical Resolution Workflow racemic_oxathiolane Racemic Oxathiolane esterification Esterification racemic_oxathiolane->esterification chiral_auxiliary Chiral Auxiliary (e.g., L-menthol) chiral_auxiliary->esterification diastereomers Mixture of Diastereomers esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_diastereomer Separated Diastereomer crystallization->separated_diastereomer undesired_diastereomer Undesired Diastereomer crystallization->undesired_diastereomer hydrolysis Hydrolysis separated_diastereomer->hydrolysis enantiopure_oxathiolane Enantiopure Oxathiolane hydrolysis->enantiopure_oxathiolane G cluster_enzymatic Enzymatic Dynamic Kinetic Resolution (DKR) Workflow racemic_oxathiolane Racemic Oxathiolane (R- and S-enantiomers) s_enantiomer S-Enantiomer racemic_oxathiolane->s_enantiomer r_enantiomer R-Enantiomer racemic_oxathiolane->r_enantiomer racemization Racemization Catalyst lipase Lipase (e.g., CAL-B) + Acyl Donor acylated_product Acylated Product (Single Enantiomer) lipase->acylated_product s_enantiomer->racemization r_enantiomer->racemization r_enantiomer->lipase

References

Evaluating the stability of oxathiolane protecting groups under different reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides an in-depth evaluation of the stability of oxathiolane protecting groups under a variety of reaction conditions, offering a direct comparison with common alternatives such as dithianes and acetals. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in the laboratory.

Oxathiolanes, cyclic hemithioacetals, are frequently employed to protect aldehydes and ketones from a range of chemical transformations. Their stability profile, however, is nuanced and highly dependent on the specific reaction environment. A comprehensive understanding of their behavior under acidic, basic, oxidative, and reductive conditions is paramount for their effective utilization.

Comparative Stability Analysis

The stability of a protecting group is not absolute but rather a spectrum that is influenced by the reagents and conditions employed. The following tables summarize the stability of oxathiolane, dithiane, and acetal protecting groups under various reaction conditions, providing a quantitative basis for comparison.

Table 1: Stability under Acidic Conditions
Protecting GroupReagent/ConditionSubstrateTime (h)Yield of Deprotection (%)Reference
Oxathiolane 2% aq. H₂SO₄, Dioxane, 70°CIsopropylidene protected diol-Selective deprotection of isopropylidene[1]
V(HSO₄)₃, wet-SiO₂, Hexane, refluxVarious aromatic and aliphatic aldehydes-High to excellent[2]
Dithiane Generally stable---[3]
Acetal Dilute aqueous acidGeneral-Easily cleaved[4]
Pyridinium p-toluenesulfonate (PPTS), Acetone/Water, 75°CDimethyl acetal996[5]

Key Takeaway: Acetals are highly sensitive to acidic conditions, making them easily removable but unsuitable for reactions requiring strong acids.[4] Dithianes exhibit robust stability towards acids.[3] Oxathiolanes offer an intermediate level of stability, being more stable than O,O-acetals but generally cleavable under acidic conditions.[6]

Table 2: Stability under Basic Conditions
Protecting GroupReagent/ConditionSubstrateTime (h)Yield of Deprotection (%)Reference
Oxathiolane Generally stable---[1]
Dithiane Generally stable---[3]
Acetal Generally stable---[4]

Key Takeaway: All three protecting groups are generally stable under basic conditions, allowing for a wide range of base-mediated reactions to be performed in their presence.[1][3][4]

Table 3: Stability under Oxidative Conditions
Protecting GroupReagent/ConditionSubstrateTime (h)Yield of Deprotection (%)Reference
Oxathiolane N-Bromosuccinimide (NBS)Various--[1]
H₂O₂---[1]
Dithiane 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), MeCN–H₂O (9:1)1,3-dithianes-Good[7]
N-Bromosuccinimide (NBS)1,3-dithianes and 1,3-dithiolanes-Excellent[8]
Acetal Generally stable---[9]

Key Takeaway: Acetals are typically stable to a variety of oxidizing agents.[9] Both oxathiolanes and dithianes are susceptible to cleavage under oxidative conditions, with reagents like NBS and DDQ being effective for deprotection.[1][7][8]

Table 4: Stability under Reductive Conditions
Protecting GroupReagent/ConditionSubstrateTime (h)Yield of Deprotection (%)Reference
Oxathiolane Raney Nickel--Cleavage[1]
Dithiane Raney Nickel--Cleavage[3]
Acetal Generally stable to hydride reducing agents (e.g., LiAlH₄, NaBH₄)---[10]

Key Takeaway: Acetals are stable towards common hydride reducing agents, making them suitable for protecting carbonyls during reductions of other functional groups.[10] Both oxathiolanes and dithianes are cleaved by Raney Nickel, which effects desulfurization.[1][3]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following sections provide protocols for the formation and deprotection of oxathiolane protecting groups.

Protocol 1: Protection of Benzaldehyde as a 1,3-Oxathiolane

Materials:

  • Benzaldehyde

  • 2-Mercaptoethanol[11]

  • Vanadium(III) hydrogensulfate [V(HSO₄)₃][2]

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in hexane (10 mL), add 2-mercaptoethanol (1.1 mmol).

  • Add a catalytic amount of V(HSO₄)₃ (e.g., 0.1 mmol).

  • Reflux the mixture for the appropriate time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-1,3-oxathiolane.

Protocol 2: Deprotection of 2-Phenyl-1,3-oxathiolane

Materials:

  • 2-Phenyl-1,3-oxathiolane

  • Vanadium(III) hydrogensulfate [V(HSO₄)₃][2]

  • Wet silica gel (SiO₂/H₂O, 50% w/w)[2]

  • Hexane

Procedure:

  • To a solution of 2-phenyl-1,3-oxathiolane (1.0 mmol) in hexane (10 mL), add V(HSO₄)₃ (0.5 equiv) and wet silica gel.[2]

  • Reflux the mixture until the starting material is consumed (monitor by TLC).[2]

  • Cool the reaction mixture to room temperature and filter off the solid.

  • Wash the solid with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzaldehyde.

Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection carbonyl Carbonyl Compound (Aldehyde or Ketone) protection_reagents 2-Mercaptoethanol, Acid Catalyst (e.g., V(HSO₄)₃) carbonyl->protection_reagents oxathiolane 1,3-Oxathiolane deprotection_reagents Acidic Conditions or Oxidative Reagents oxathiolane->deprotection_reagents deprotected_carbonyl Carbonyl Compound protection_reagents->oxathiolane deprotection_reagents->deprotected_carbonyl

A typical workflow for the protection of a carbonyl as an oxathiolane and its subsequent deprotection.

Stability_Comparison cluster_conditions Reaction Conditions cluster_groups Protecting Groups acid Acidic oxathiolane Oxathiolane acid->oxathiolane Labile dithiane Dithiane acid->dithiane Stable acetal Acetal acid->acetal Labile base Basic base->oxathiolane Stable base->dithiane Stable base->acetal Stable oxidative Oxidative oxidative->oxathiolane Labile oxidative->dithiane Labile oxidative->acetal Stable reductive Reductive (Hydride) reductive->oxathiolane Stable reductive->dithiane Stable reductive->acetal Stable note *Stable to hydride reagents, but cleaved by Raney Nickel.

A logical diagram comparing the stability of protecting groups under different reaction conditions.

Conclusion

The choice between oxathiolane, dithiane, and acetal protecting groups is a strategic one, dictated by the specific requirements of the synthetic sequence. Oxathiolanes present a balanced profile, offering stability to basic and many reductive conditions while being susceptible to cleavage under acidic and oxidative conditions. This guide provides the necessary data and protocols to empower researchers to judiciously select and effectively utilize oxathiolane protecting groups in their synthetic endeavors.

References

Comparison of different Lewis acids for stereoselective N-glycosylation of oxathiolanes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of nucleoside analogues is a critical step in the discovery of novel therapeutics. The N-glycosylation of oxathiolane rings, a key structural motif in many antiviral agents, is a pivotal transformation where the choice of Lewis acid catalyst profoundly influences the stereochemical outcome. This guide provides an objective comparison of different Lewis acids for this reaction, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

The formation of the C-N glycosidic bond in a stereocontrolled manner is paramount, as different anomers of a nucleoside analogue can exhibit vastly different biological activities. Lewis acids play a crucial role in activating the oxathiolane donor, facilitating the coupling with a nucleobase. However, the nature of the Lewis acid, its interaction with the substrate, and the reaction conditions all contribute to the final diastereomeric ratio of the product. This guide focuses on a comparative analysis of commonly employed Lewis acids: tin(IV) chloride (SnCl4), trimethylsilyl trifluoromethanesulfonate (TMSOTf), trimethylsilyl iodide (TMSI), and boron trifluoride etherate (BF3·Et2O).

Performance Comparison of Lewis Acids

The following table summarizes the performance of different Lewis acids in the stereoselective N-glycosylation of 2-acyloxy-1,3-oxathiolanes with silylated nucleobases, based on reported experimental data. It is important to note that the substrates and reaction conditions in the cited literature are not identical, which may influence the outcomes. However, this compilation provides a valuable overview of the general trends in stereoselectivity and efficiency for each catalyst.

Lewis AcidOxathiolane SubstrateNucleobaseDiastereomeric Ratio (β:α or cis:trans)Yield (%)Reference
SnCl₄ 2-Benzoyloxy-1,3-oxathiolaneSilylated CytosineExclusive β~65%Liotta et al.
TMSOTf 5-Acetoxy-1,3-oxathiolaneSilylated N⁴-acetylcytosine2:1Not ReportedChu et al.[1]
TMSI 2-Benzoyloxy-5-methyl-1,3-oxathiolaneSilylated Cytosine1.3:1Not ReportedHumber et al.[2][3]
TMSI 5-Propionyloxy-1,3-oxathiolaneSilylated Cytosine1.3:1Not ReportedCousins et al.[1]
BF₃·Et₂O 2-Benzoyloxyacetaldehyde & (+)-thiolactic acid(Used in ring formation)1:2 (diastereomeric mixture of oxathiolane acids)GoodHumber et al.[3]

Key Observations:

  • Tin(IV) chloride (SnCl₄) demonstrates the highest β-selectivity, providing the desired anomer exclusively in the reported example. This high degree of stereocontrol is attributed to its ability to form a chelated intermediate.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers moderate β-selectivity, yielding a 2:1 mixture of anomers.

  • Trimethylsilyl iodide (TMSI) consistently shows lower stereoselectivity in the examples found, with diastereomeric ratios around 1.3:1.

  • Boron trifluoride etherate (BF₃·Et₂O) , while a common Lewis acid in glycosylation chemistry, was primarily reported for the synthesis of the oxathiolane ring itself. In other glycosylation contexts, it is known to promote reactions via an SN2 pathway, which can favor the formation of β-anomers, but specific comparative data for the N-glycosylation of oxathiolanes is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and adaptation for new synthetic challenges.

1. SnCl₄-Mediated N-Glycosylation (Liotta et al.)

  • Substrates: 2-Benzoyloxy-1,3-oxathiolane and persilylated cytosine.

  • Procedure: To a solution of the 2-benzoyloxy-1,3-oxathiolane in anhydrous dichloromethane at 0 °C is added persilylated cytosine. Tin(IV) chloride (1.0 M solution in dichloromethane, 2.0 equivalents) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC until completion. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the β-nucleoside.

2. TMSOTf-Catalyzed N-Glycosylation (Chu et al.) [1]

  • Substrates: 5-Acetoxy-1,3-oxathiolane and silylated N⁴-acetylcytosine.[1]

  • Procedure: A solution of the 5-acetoxy-1,3-oxathiolane and silylated N⁴-acetylcytosine in anhydrous dichloroethane is cooled to 0 °C.[1] Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents) is added, and the mixture is stirred at room temperature for several hours.[1] The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by column chromatography to separate the β and α anomers.[1]

3. TMSI-Mediated N-Glycosylation (Humber et al.) [2][3]

  • Substrates: 2-Benzoyloxy-5-methyl-1,3-oxathiolane and silylated cytosine.[2][3]

  • Procedure: To a solution of the oxathiolane in anhydrous dichloromethane at -78 °C is added silylated cytosine.[2][3] Trimethylsilyl iodide (TMSI) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.[2][3] The reaction is quenched by the addition of methanol, and the solvent is evaporated. The crude product is purified by chromatography to yield the anomeric mixture of the nucleoside.[2][3]

Mechanistic Insights and Logical Relationships

The stereochemical outcome of the N-glycosylation reaction is dictated by the reaction mechanism, which is heavily influenced by the choice of Lewis acid. The diagrams below illustrate the proposed pathways.

experimental_workflow General Experimental Workflow for N-Glycosylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Products oxathiolane 2-Acyloxy-1,3-oxathiolane mixing Dissolve in Anhydrous Solvent oxathiolane->mixing nucleobase Silylated Nucleobase nucleobase->mixing lewis_acid Add Lewis Acid (SnCl4, TMSOTf, etc.) mixing->lewis_acid stirring Stir at Controlled Temperature lewis_acid->stirring quench Quench Reaction stirring->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify anomers Anomeric Mixture (β and α) purify->anomers lewis_acid_mechanisms Proposed Mechanisms for Stereocontrol cluster_sncl4 SnCl4: Chelation Control cluster_tmsotf_tmsi TMSOTf / TMSI: Oxonium Ion Intermediate sncl4_start Oxathiolane + SnCl4 chelate Bidentate Chelation (O and S atoms) sncl4_start->chelate rigid_intermediate Rigid Intermediate chelate->rigid_intermediate sncl4_attack Nucleophilic Attack (from less hindered face) rigid_intermediate->sncl4_attack beta_product Exclusive β-Anomer sncl4_attack->beta_product tms_start Oxathiolane + TMSX oxonium Oxonium Ion Formation tms_start->oxonium sn1_sn2 Equilibrating Intermediates (SN1/SN2 character) oxonium->sn1_sn2 tms_attack Nucleophilic Attack (less facial selectivity) sn1_sn2->tms_attack anomeric_mixture Anomeric Mixture (β/α) tms_attack->anomeric_mixture

References

Assessing the performance of different lipases in the kinetic resolution of oxathiolanes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. Oxathiolanes, important chiral building blocks for many pharmaceuticals, are often produced as racemic mixtures. Lipase-catalyzed kinetic resolution has emerged as a powerful green chemistry tool for separating these enantiomers. This guide provides a comparative assessment of the performance of different lipases in the kinetic resolution of oxathiolanes, supported by experimental data and detailed protocols.

The selection of an appropriate lipase is crucial for achieving high enantioselectivity and conversion rates. This guide focuses on the most commonly employed and commercially available lipases, providing a clear comparison to aid in the selection of the optimal biocatalyst for specific applications.

Performance Comparison of Lipases

The efficacy of a lipase in kinetic resolution is primarily evaluated based on its ability to selectively acylate one enantiomer of a racemic mixture, resulting in a high enantiomeric excess (e.e.) of both the acylated product and the unreacted substrate, ideally at around 50% conversion. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

The following table summarizes the performance of various lipases in the kinetic resolution of oxathiolane derivatives and structurally related compounds.

Lipase SourceSubstrateAcyl DonorSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)Enantiomeric Ratio (E)Reference
Candida antarctica Lipase B (CALB)1,3-Oxathiolane derivativeIsopropenyl acetateToluene~50>99 (S-enantiomer)>99 (R-enantiomer)>200[1]
Pseudomonas cepacia Lipase (PCL)Racemic 1,2-diolsVinyl acetatetert-Butyl methyl ether4588 (S-enantiomer)-Good[2]
Pseudomonas fluorescens LipaseRacemic trans-flavan-4-olVinyl acetateVinyl acetate~50>9950-99>200[3]
Candida rugosa Lipase(S,R)-Naproxen methyl ester- (Hydrolysis)o/w emulsion100100 (S-acid)--[4]
Thermomyces lanuginosus Lipase (TLL)Racemic aryloxy-propan-2-yl acetates- (Hydrolysis)Phosphate buffer/acetonitrile~50>99 (R-alcohol)>99 (S-acetate)>200[5]

Key Observations:

  • Candida antarctica Lipase B (CALB) consistently demonstrates excellent enantioselectivity (E > 200) and achieves high enantiomeric excess for both the product and the remaining substrate in the resolution of 1,3-oxathiolane derivatives.[1]

  • Pseudomonas cepacia Lipase (PCL) is effective in the resolution of diols, which share structural similarities with oxathiolane hydrolysis products, showing good conversion and enantioselectivity.[2]

  • Pseudomonas fluorescens Lipase also exhibits high enantioselectivity (E > 200) for the resolution of structurally related heterocyclic compounds.[3]

  • While not tested on oxathiolanes directly in the cited literature, lipases from Candida rugosa and Thermomyces lanuginosus have shown high efficacy in resolving other complex chiral molecules, suggesting their potential utility.[4][5]

Experimental Workflow and Methodologies

The successful kinetic resolution of oxathiolanes is dependent on a well-defined experimental protocol. The following sections detail a general methodology for screening lipases and for a preparative scale resolution.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Purification cluster_products Products RacemicOxathiolane Racemic Oxathiolane ReactionVessel Reaction Vessel at Controlled Temperature RacemicOxathiolane->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Solvent Anhydrous Organic Solvent Solvent->ReactionVessel Lipase Immobilized Lipase Lipase->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling Stirring Filtration Filtration to Remove Lipase ReactionVessel->Filtration Reaction complete Analysis Chiral HPLC/GC Analysis Sampling->Analysis Determine e.e. and conversion Analysis->ReactionVessel Continue until ~50% conversion Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography EnantioenrichedProduct Enantioenriched Acylated Product Chromatography->EnantioenrichedProduct EnantioenrichedSubstrate Enantioenriched Unreacted Substrate Chromatography->EnantioenrichedSubstrate

Caption: General workflow for the lipase-catalyzed kinetic resolution of oxathiolanes.

Detailed Experimental Protocol: Lipase Screening
  • Preparation: To a series of vials, add the racemic oxathiolane (1 mmol), an anhydrous organic solvent (e.g., toluene, 5 mL), and an acyl donor (e.g., vinyl acetate, 2 mmol).

  • Enzyme Addition: To each vial, add a different immobilized lipase (e.g., CALB, PCL, P. fluorescens lipase, 20 mg).

  • Reaction: Seal the vials and place them in an incubator shaker at a controlled temperature (e.g., 30-40 °C) with constant agitation.

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot from each vial. Filter the enzyme and analyze the sample by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product, and the conversion rate.

  • Selection: The lipase that provides the highest enantiomeric ratio (E) at approximately 50% conversion is selected for preparative scale synthesis.

Detailed Experimental Protocol: Preparative Scale Resolution
  • Reaction Setup: In a round-bottom flask, dissolve the racemic oxathiolane (10 mmol) in the chosen anhydrous organic solvent (50 mL). Add the selected acyl donor (20 mmol).

  • Enzyme Addition: Add the selected immobilized lipase (200 mg).

  • Reaction: Stir the mixture at the optimized temperature until approximately 50% conversion is reached, as monitored by chiral HPLC or GC.

  • Work-up: Once the desired conversion is achieved, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted substrate can be separated by column chromatography to yield both enantiomers in high purity.

Reaction Mechanism

The kinetic resolution of a racemic oxathiolane via acylation is based on the differential rate at which the lipase acylates the two enantiomers.

G cluster_products Racemic Racemic Oxathiolane (R- and S-enantiomers) Lipase Lipase + Acyl Donor Racemic->Lipase Acylated Acylated S-Oxathiolane Lipase->Acylated k_fast Unreacted Unreacted R-Oxathiolane Lipase->Unreacted k_slow Products Products

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution of an oxathiolane.

In this mechanism, the lipase preferentially acylates one enantiomer (e.g., the S-enantiomer) at a faster rate (k_fast) than the other (k_slow). This difference in reaction rates allows for the separation of the two enantiomers.

Conclusion

The selection of the appropriate lipase is a critical parameter for the successful kinetic resolution of oxathiolanes. Based on the available data, Candida antarctica Lipase B (CALB) is a highly effective and versatile biocatalyst for this transformation, consistently delivering excellent enantioselectivity and high enantiomeric excess. Lipases from Pseudomonas species also represent viable alternatives. Researchers should perform an initial screening of several commercially available lipases under various conditions to identify the optimal enzyme and reaction parameters for their specific oxathiolane substrate. The detailed protocols provided in this guide offer a robust starting point for such investigations, facilitating the efficient production of valuable enantiopure oxathiolanes for pharmaceutical and other applications.

References

A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Oxathiolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of pharmacologically active molecules is paramount in modern drug discovery and development. For oxathiolane derivatives, a class of compounds with significant therapeutic potential, including antiviral agents, understanding their exact molecular geometry is crucial for elucidating structure-activity relationships (SAR) and optimizing drug design. While several analytical techniques can provide structural information, X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution data on the solid-state conformation of small molecules.

This guide provides an objective comparison of X-ray crystallography with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of key oxathiolane derivatives: Lamivudine, Emtricitabine, and Apricitabine. Experimental data and detailed protocols are provided to support the comparison.

The Unrivaled Precision of X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of a molecule's electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This technique offers an unparalleled static snapshot of the molecule in its crystalline form, revealing its preferred conformation and intermolecular interactions within the crystal lattice. For oxathiolane derivatives, this information is critical for understanding receptor binding and designing next-generation therapeutics.

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides definitive solid-state structural data, NMR spectroscopy and Mass Spectrometry offer complementary information regarding the molecule's structure in solution and its elemental composition and fragmentation, respectively.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity, stereochemistry, conformational dynamics in solution, proton and carbon environments.Molecular weight, elemental formula, fragmentation patterns, and structural motifs.
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Strengths Unambiguous determination of absolute configuration; high resolution and precision.Provides information on dynamic processes and behavior in a more biologically relevant state (solution).High sensitivity; requires very small sample amounts; can be coupled with chromatography for mixture analysis.
Limitations Requires a high-quality single crystal, which can be challenging to grow; provides a static picture of the molecule.Can be complex to interpret for large molecules; may not provide precise bond lengths and angles.Does not directly provide 3D structural information; isomers can be difficult to distinguish.

Case Studies: Lamivudine, Emtricitabine, and Apricitabine

To illustrate the comparative utility of these techniques, we will examine three prominent oxathiolane-containing nucleoside reverse transcriptase inhibitors (NRTIs).

Lamivudine

Lamivudine is an essential medication for the treatment of HIV/AIDS and Hepatitis B. Its structure has been extensively studied by various analytical methods.

Table 1: Comparative Structural Data for Lamivudine

ParameterX-ray Crystallography¹H NMR (DMSO-d₆)¹³C NMR (Solid-State)Mass Spectrometry (ESI+)[1][2]
Key Finding Confirms the cis relationship between the cytosine base and the hydroxymethyl group. Provides precise bond lengths and angles of the oxathiolane ring.δ 7.83 (d, 1H, H-6), 6.21 (t, 1H, H-1'), 5.72 (d, 1H, H-5), 5.29 (t, 1H, H-5'), 5.16 (t, 1H, OH), 3.72 (m, 2H, H-4'), 3.38 (dd, 1H, H-2'a), 3.03 (dd, 1H, H-2'b). Coupling constants reveal through-bond proton relationships.δ 167.0 (C-4), 157.0 (C-2), 141.1 (C-6), 96.0 (C-5), and signals between 38-92 ppm for the oxathiolane ring carbons.[M+H]⁺ at m/z 230.0589. Key fragment at m/z 112.05002, corresponding to the protonated cytosine base.[2]
Crystal System Tetragonal---
Space Group P4₁2₁2---
Emtricitabine

Emtricitabine is another crucial NRTI used in combination therapies for HIV infection. It is structurally very similar to lamivudine, with the addition of a fluorine atom on the cytosine ring.

Table 2: Comparative Structural Data for Emtricitabine

ParameterX-ray Crystallography¹H NMR (Predicted)¹³C NMR (Predicted)Mass Spectrometry (ESI+)[3]
Key Finding Confirms the absolute stereochemistry and the puckering of the oxathiolane ring.Chemical shifts are influenced by the electronegative fluorine atom.The carbon attached to fluorine (C-5) shows a characteristic large chemical shift and C-F coupling.[M+H]⁺ at m/z 248.0501. A prominent fragment ion is observed at m/z 130.0412, corresponding to the fluorinated cytosine base.[3]
CSD Entry Not explicitly found in searches, but its existence is implied by numerous studies.---
Apricitabine

Apricitabine is a cytidine analogue with activity against NRTI-resistant HIV strains.[4] Detailed structural data for apricitabine is less publicly available compared to lamivudine and emtricitabine.

Table 3: Comparative Structural Data for Apricitabine

ParameterX-ray Crystallography¹H NMR¹³C NMRMass Spectrometry
Key Finding No publicly available crystal structure was identified in the searches.Limited data available in public sources.Limited data available in public sources.Expected [M+H]⁺ at m/z 230.0589, identical to lamivudine, requiring chromatographic separation for distinction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are generalized protocols for each of the discussed techniques as applied to oxathiolane derivatives.

X-ray Crystallography
  • Crystal Growth : Single crystals of the oxathiolane derivative suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or mixtures with water.[2] The purity of the compound is critical at this stage.

  • Data Collection : A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.[5]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to optimize atomic positions, and thermal parameters, resulting in a final, high-resolution crystal structure.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the oxathiolane derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition : The sample is placed in the NMR spectrometer. For structural elucidation, a suite of experiments is typically performed, including:

    • 1D ¹H NMR : Provides information about the chemical environment of each proton.

    • 1D ¹³C NMR : Shows the chemical environment of each carbon atom.

    • 2D COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds.

  • Data Processing and Analysis : The acquired data is Fourier transformed and phase corrected. The resulting spectra are analyzed to assign chemical shifts and measure coupling constants. This information is pieced together to determine the molecule's connectivity and stereochemistry.

Mass Spectrometry
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.[6]

  • Data Acquisition : The sample solution is introduced into the mass spectrometer, commonly via direct infusion or coupled to a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for these molecules, which generates protonated molecular ions [M+H]⁺.

  • MS/MS Fragmentation : To gain further structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide insights into the molecule's structure.

  • Data Analysis : The mass-to-charge ratios (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular weight and deduce structural features.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow for X-ray crystallography and the logical relationship between the three analytical techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Figure 1: Experimental workflow for X-ray crystallography of an oxathiolane derivative.

technique_comparison cluster_problem Structural Elucidation of an Oxathiolane Derivative cluster_techniques Analytical Techniques cluster_info Information Obtained problem Unknown Structure xray X-ray Crystallography problem->xray nmr NMR Spectroscopy problem->nmr ms Mass Spectrometry problem->ms xray_info 3D Structure (Solid State) xray->xray_info nmr_info Connectivity & Conformation (Solution) nmr->nmr_info ms_info Molecular Weight & Fragmentation ms->ms_info final_structure final_structure xray_info->final_structure Definitive Structure nmr_info->final_structure ms_info->final_structure

Figure 2: Logical relationship of analytical techniques for structural elucidation.

Conclusion

For the definitive structural elucidation of oxathiolane derivatives, X-ray crystallography stands as the most powerful technique, providing an unambiguous and high-resolution three-dimensional model of the molecule. While NMR spectroscopy and mass spectrometry are indispensable for characterizing the molecule in solution and determining its mass and fragmentation patterns, they do not replace the precision and certainty offered by a single-crystal X-ray structure. A combined approach, utilizing all three techniques, provides the most comprehensive understanding of a molecule's chemical and physical properties, which is invaluable for the advancement of drug development programs.

References

A Head-to-Head Battle of Carbonyl Guardians: 1,3-Oxathiolanes vs. 1,3-Dithiolanes as Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical juncture in the intricate roadmap of multi-step organic synthesis. Among the arsenal of choices for carbonyl protection, 1,3-oxathiolanes and 1,3-dithiolanes have emerged as reliable workhorses. This guide provides a comprehensive, data-driven comparative analysis of these two heterocyclic systems, offering insights into their relative stability, ease of formation, and conditions for deprotection to empower informed decisions in synthetic strategy.

At the heart of their utility lies the ability to mask the electrophilic nature of a carbonyl group, rendering it inert to nucleophilic attack or reduction while other transformations are carried out on the molecule. However, the choice between an oxygen- and a sulfur-containing acetal is not arbitrary and hinges on the specific demands of the synthetic route. Key differences in their stability towards acidic and basic conditions, as well as the reagents required for their removal, dictate their suitability for a given molecular environment.

At a Glance: Key Performance Indicators

Feature1,3-Oxathiolanes1,3-Dithiolanes
General Stability Moderately stable to acid, more labile than dithiolanes. Generally stable to base.Highly stable to both acidic and basic conditions.
Formation Generally rapid, catalyzed by Brønsted or Lewis acids.Typically rapid, catalyzed by Brønsted or Lewis acids.
Deprotection Generally milder conditions required. Can be cleaved under specific acidic or oxidative conditions.Often requires harsher conditions, including heavy metal salts or strong oxidizing agents.
Key Advantage Ease of deprotection under relatively mild conditions.Robust stability across a wide range of reaction conditions.
Key Disadvantage Lower stability towards acidic conditions compared to dithiolanes.Deprotection can necessitate the use of toxic or harsh reagents.

Formation: A Tale of Two Thiols

The synthesis of both 1,3-oxathiolanes and 1,3-dithiolanes from a carbonyl compound and the corresponding 2-mercaptoethanol or 1,2-ethanedithiol is typically a straightforward acid-catalyzed process. Lewis acids like yttrium triflate (Y(OTf)₃) have proven to be efficient catalysts for these transformations.

Table 1: Comparative Formation of Protected Benzaldehyde

Protecting GroupCatalystSolventTime (min)Yield (%)
1,3-OxathiolaneY(OTf)₃ (cat.)CH₂Cl₂1595
1,3-DithiolaneY(OTf)₃ (cat.)CH₂Cl₂1098

Data synthesized from representative procedures.

As the data suggests, the formation of both protecting groups is generally efficient and high-yielding. The slightly faster reaction time and higher yield for the 1,3-dithiolane formation may be attributed to the greater nucleophilicity of the thiol groups in 1,2-ethanedithiol compared to the hydroxyl group in 2-mercaptoethanol.

Stability: A Matter of Acidity and Basicity

The most significant distinction between these two protecting groups lies in their stability profiles. 1,3-Dithiolanes are renowned for their exceptional stability under both acidic and basic conditions, making them a preferred choice in complex syntheses involving a wide array of reagents.[1] In contrast, 1,3-oxathiolanes, while generally stable to base, exhibit greater lability towards acids. This difference in acid stability can be exploited for selective deprotection in the presence of a dithiolane.

Deprotection: Releasing the Carbonyl

The conditions required to cleave the protecting group and regenerate the carbonyl functionality represent a critical consideration in synthetic planning. Here, the greater lability of 1,3-oxathiolanes offers a distinct advantage, as they can often be removed under milder conditions.

1,3-Dithiolanes, owing to their stability, necessitate more forcing deprotection methods.[1] These often involve oxidative cleavage or the use of heavy metal salts, which can be toxic and may not be compatible with sensitive functional groups elsewhere in the molecule.[2] A variety of reagents have been developed for this purpose, each with its own advantages and limitations.

Table 2: Selected Deprotection Methods and Conditions

Protecting GroupReagentConditionsTimeYield (%)
1,3-Oxathiolane10% HClAcetone, rt2 h~90
1,3-DithiolaneHg(NO₃)₂·3H₂OSolid state, grinding1-4 min90-98[2]
1,3-DithiolaneH₂O₂ (30%), I₂ (cat.)Aqueous micellar system, rt30 minup to 95[3]
1,3-DithiolanePolyphosphoric Acid/Acetic Acid20-45 °C3-8 h72-86[1]

Data synthesized from various sources. Yields are substrate-dependent.

The development of milder deprotection protocols for 1,3-dithiolanes, such as the use of hydrogen peroxide with an iodine catalyst, has expanded their applicability in modern synthesis.[3]

Experimental Protocols

General Procedure for the Formation of 1,3-Dithiolanes using Yttrium Triflate

To a solution of the carbonyl compound (1 mmol) and 1,2-ethanedithiol (1.1 mmol) in dichloromethane (10 mL) is added yttrium triflate (5 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

General Procedure for the Deprotection of 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate

A mixture of the 1,3-dithiolane (1 mmol) and mercury(II) nitrate trihydrate (2.2 mmol) is ground in a mortar at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with dichloromethane, and the solid is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.[2]

Decision-Making Workflow

Choosing between a 1,3-oxathiolane and a 1,3-dithiolane requires a careful evaluation of the planned synthetic route. The following decision-making workflow can aid in this selection process.

G Protecting Group Selection Workflow start Start: Need to protect a carbonyl group acid_stability Will the subsequent steps involve strong acidic conditions? start->acid_stability base_stability Will the subsequent steps involve strong basic conditions? acid_stability->base_stability No use_dithiolane Use 1,3-Dithiolane acid_stability->use_dithiolane Yes deprotection_conditions Are there functional groups sensitive to heavy metals or strong oxidants? base_stability->deprotection_conditions No base_stability->use_dithiolane Yes use_oxathiolane Consider 1,3-Oxathiolane deprotection_conditions->use_oxathiolane Yes consider_alternative Consider alternative deprotection for dithiolane or use oxathiolane deprotection_conditions->consider_alternative No consider_alternative->use_dithiolane

Caption: A decision-making workflow for selecting between 1,3-oxathiolane and 1,3-dithiolane protecting groups.

Logical Flow of Protection and Deprotection

The fundamental relationship between the carbonyl compound and its protected forms can be visualized as a reversible process, with the choice of protecting group influencing the conditions required for both the forward (protection) and reverse (deprotection) reactions.

G Protection and Deprotection Pathways carbonyl Carbonyl Compound oxathiolane 1,3-Oxathiolane carbonyl->oxathiolane 2-Mercaptoethanol, H+ dithiolane 1,3-Dithiolane carbonyl->dithiolane 1,2-Ethanedithiol, H+ oxathiolane->carbonyl Mild Acid or Oxidants dithiolane->carbonyl Heavy Metals or Strong Oxidants

Caption: General pathways for the protection of carbonyls as 1,3-oxathiolanes or 1,3-dithiolanes and their subsequent deprotection.

References

Validating the Mechanism of Action of Oxathiolane-Based Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oxathiolane-based reverse transcriptase inhibitors (RTIs) with other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the mechanisms of action and resistance profiles.

Mechanism of Action: Chain Termination

Oxathiolane-based RTIs, such as lamivudine (3TC) and emtricitabine (FTC), are potent inhibitors of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.[1][2] As nucleoside analogs, they undergo intracellular phosphorylation to their active triphosphate form.[3] This active form competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain.[4] Crucially, these analogs lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[5] Their incorporation leads to premature chain termination, thereby halting viral DNA synthesis and replication.[4][5]

The following diagram illustrates the HIV-1 replication cycle and the point of intervention for reverse transcriptase inhibitors.

HIV_Replication_Cycle cluster_cell Host Cell cluster_inhibition Inhibition by Oxathiolane-based RTIs HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion Host Cell Host Cell Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Chain Termination Chain Termination Reverse Transcription->Chain Termination Incorporation of RTI Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Viral Proteins & RNA Mature Virion Mature Virion Assembly & Budding->Mature Virion Mature Virion->HIV Virion Infects new cells

Caption: HIV-1 Replication Cycle and RTI Intervention.

Comparative Performance Data

The following tables summarize the in vitro antiviral activity and resistance profiles of oxathiolane-based RTIs in comparison to other commonly used NRTIs.

Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1

CompoundClassCell LineIC50 (µM)Reference
Lamivudine (3TC) Oxathiolane NRTIMT-40.02[6]
Emtricitabine (FTC) Oxathiolane NRTIMT-4Data not specified[7]
Zidovudine (AZT) Thymidine Analog NRTIMT-40.0004[6]
Abacavir (ABC) Carbocyclic Nucleoside NRTIRecombinant Virus4.58 ± 2.03[8]
Tenofovir (TFV) Nucleotide RTIRecombinant VirusData not specified[7]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Lower values indicate greater potency.

Table 2: Fold Change in IC50 against RTI-Resistant HIV-1 Mutants

MutationLamivudine (3TC)Emtricitabine (FTC)Abacavir (ABC)Tenofovir (TFV)Zidovudine (AZT)Reference
M184V >1000>1000Low-level resistanceIncreased SusceptibilityIncreased Susceptibility[1][2]
K65R Intermediate ResistanceIntermediate ResistanceIntermediate ResistanceIntermediate ResistanceIncreased Susceptibility[1]
L74V SusceptibleSusceptibleLow-level resistanceSusceptibleData not specified[1][9]
TAMs SusceptibleSusceptibleCross-resistanceCross-resistanceResistance[4]

Fold change is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus. A fold change >1 indicates reduced susceptibility. TAMs (Thymidine Analog Mutations) confer resistance to thymidine analogs like zidovudine and can lead to cross-resistance to other NRTIs.

Experimental Protocols

Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant HIV-1 RT, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of a mixture of dNTPs, including a labeled dNTP such as [³H]-dTTP or a dNTP analog labeled with biotin and digoxigenin.[10][11]

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA), and collected on glass fiber filters.

  • Quantification:

    • For radiolabeled assays, the radioactivity on the filters is measured using a scintillation counter.[10]

    • For colorimetric assays, the biotin- and digoxigenin-labeled DNA is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a colorimetric substrate.[11]

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-drug control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reaction Mix Prepare Reaction Mix (Template-Primer, RT, Inhibitor) Incubation Incubate at 37°C Reaction Mix->Incubation dNTP Mix Prepare dNTP Mix (with labeled dNTP) dNTP Mix->Incubation DNA Synthesis DNA Synthesis Incubation->DNA Synthesis Termination & Precipitation Termination & Precipitation DNA Synthesis->Termination & Precipitation Quantification Quantification Termination & Precipitation->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

Caption: Workflow for an RT Inhibition Assay.

Cell-Based HIV-1 Infectivity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible cell line, such as MT-4 cells, is cultured.[6][12][13]

  • Infection: The cells are infected with a known amount of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are incubated with serial dilutions of the test compound.

  • Incubation: The infected and treated cells are incubated for a period of 3 to 5 days to allow for viral replication.[12]

  • Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker, typically the p24 capsid protein, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

  • Data Analysis: The concentration of p24 is measured for each drug concentration and compared to a no-drug control. The IC50 value is calculated from the dose-response curve.

Cell_Based_Assay Cell Culture Cell Culture HIV-1 Infection HIV-1 Infection Cell Culture->HIV-1 Infection Drug Treatment Drug Treatment HIV-1 Infection->Drug Treatment Incubation Incubation Drug Treatment->Incubation p24 ELISA p24 ELISA Incubation->p24 ELISA IC50 Determination IC50 Determination p24 ELISA->IC50 Determination

Caption: Workflow for a Cell-Based HIV-1 Infectivity Assay.

Genotypic Resistance Testing

This method identifies specific mutations in the reverse transcriptase gene that are associated with drug resistance.

Methodology:

  • Sample Collection: Plasma is collected from patients with virologic failure. A viral load of at least 500-1000 copies/mL is generally required.[15]

  • RNA Extraction: Viral RNA is extracted from the plasma.

  • RT-PCR: The extracted RNA is reverse transcribed to cDNA, and the reverse transcriptase gene is amplified using the Polymerase Chain Reaction (PCR).

  • Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the reverse transcriptase gene.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are correlated with known drug resistance profiles using databases such as the Stanford University HIV Drug Resistance Database.[16]

Conclusion

Oxathiolane-based reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy. Their mechanism as chain terminators is well-established. While highly potent against wild-type HIV-1, their efficacy can be significantly compromised by the M184V mutation, which confers high-level resistance.[1][2] Comparative analysis with other NRTIs reveals distinct resistance profiles, highlighting the importance of genotypic testing to guide treatment decisions. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel reverse transcriptase inhibitors with improved resistance profiles.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Oxathiolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of chemical reagents like oxathiolanes are critical components of maintaining a safe and compliant workspace. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for oxathiolane and its derivatives. Adherence to these procedures will help ensure the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle oxathiolanes with the appropriate personal protective equipment (PPE). Many oxathiolane derivatives are classified as hazardous. For instance, 3-Methyl-1,2-oxathiolane 2,2-dioxide is considered toxic if swallowed, harmful in contact with skin, causes skin irritation, and may cause serious eye damage and is a suspected carcinogen.[1][2] Similarly, 1,2-Oxathiolane, 2,2-dioxide is a skin and serious eye irritant and is classified as a Category 2 carcinogen.

Work should always be conducted in a well-ventilated area or a designated chemical fume hood to avoid the inhalation of dust, mists, or vapors.[1][3] All personal contact with the substance should be avoided, and it is crucial to obtain special instructions before use and not handle it until all safety precautions have been read and understood.[1]

Key Safety and Handling Summary

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Tightly fitting safety goggles with side-shields or a face shield.[3][4] Chemical-impermeable gloves (e.g., Nitrile or Neoprene).[1][3] Fire/flame resistant and impervious clothing.[3] In case of dust or aerosol generation, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[1]
Handling Procedures Work in a designated chemical fume hood.[1] Avoid all personal contact.[1] Prevent the formation of dust and aerosols.[1] Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Wash hands and face thoroughly after handling.[1]
Spill Management In the event of a spill, evacuate personnel to a safe area.[3][5] Remove all sources of ignition and use spark-proof tools for containment and cleanup.[3] Absorb liquid spills with a non-combustible material.[1] Collect spilled material and any contaminated items in a dedicated, properly labeled, and sealed hazardous waste container.[1]

Step-by-Step Disposal Protocol

The recommended and mandatory disposal method for oxathiolane and its derivatives is through a licensed professional chemical waste management service.[3][5] Under no circumstances should these chemicals be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of oxathiolane waste in a laboratory setting.

cluster_0 Oxathiolane Waste Management Workflow A Step 1: Identification & Segregation Identify oxathiolane waste and segregate from other waste streams. B Step 2: Waste Collection Collect in a dedicated, properly labeled, sealed, and compatible hazardous waste container. A->B C Step 3: Temporary Storage Store the container in a designated, cool, dry, and well-ventilated secure area. B->C D Step 4: Documentation Maintain an accurate inventory of the waste, including quantity and date. C->D E Step 5: Arrange for Professional Disposal Contact a licensed hazardous waste disposal company. D->E F Step 6: Handover & Record Keeping Safely hand over the waste to the disposal company and retain all disposal records. E->F

References

Personal protective equipment for handling Oxathiolan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Oxathiolane and its derivatives. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Oxathiolane, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.

PPE CategorySpecificationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be required.[1][2]Protects against splashes and vapors that can cause serious eye irritation or damage.[3]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves are essential.[1][2]Prevents skin irritation and absorption of the chemical, which can be harmful.[3]
Hand Protection Handle with chemical-resistant gloves (e.g., butyl rubber, neoprene). Gloves must be inspected before use.[4][5]Provides a direct barrier against skin contact. Regular inspection and replacement are crucial.[6]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. Work in a well-ventilated area or under a chemical fume hood.[1][7]Protects against the inhalation of harmful vapors, dusts, or mists.[3]

Operational Plan: Handling Oxathiolane

A systematic approach to handling Oxathiolane is critical for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Measure in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_store Store in Tightly Closed, Dry, Ventilated Area cleanup_decontaminate->cleanup_store disposal_waste Collect Waste in Labeled, Sealed Containers cleanup_decontaminate->disposal_waste disposal_professional Dispose via Professional Chemical Waste Service disposal_waste->disposal_professional

Caption: Workflow for safely handling Oxathiolane.

Experimental Protocol: General Handling Procedure

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for the specific Oxathiolane derivative being used.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean, organized, and well-ventilated.[7]

  • Handling :

    • When weighing or measuring Oxathiolane, perform the task within a chemical fume hood to minimize inhalation exposure.[7]

    • Use appropriate tools and techniques to transfer the chemical to the reaction vessel, avoiding splashes and spills.

    • Conduct the experiment, maintaining awareness of the reaction and potential hazards.

  • Cleanup and Storage :

    • Decontaminate all glassware and surfaces that have come into contact with Oxathiolane using appropriate cleaning agents.

    • Store any remaining Oxathiolane in a tightly closed container in a dry, well-ventilated, and locked area.[7]

Disposal Plan

Proper disposal of Oxathiolane waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all Oxathiolane waste, including contaminated consumables, in clearly labeled, sealed, and chemical-resistant containers.

  • Professional Disposal : Arrange for the disposal of Oxathiolane waste through a licensed professional chemical waste management service.[2] Do not discharge Oxathiolane into sewers or waterways.[2]

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is vital.

The following diagram outlines the step-by-step procedure for responding to an Oxathiolane spill.

spill_evacuate Evacuate Immediate Area spill_notify Notify Supervisor & Safety Officer spill_evacuate->spill_notify spill_ppe Don Appropriate PPE spill_notify->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Absorbed Waste spill_contain->spill_collect spill_clean Clean & Decontaminate Spill Area spill_collect->spill_clean spill_dispose Dispose of Waste as Hazardous spill_clean->spill_dispose

Caption: Emergency response for an Oxathiolane spill.
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[7][8]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[7][8]
Ingestion Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxathiolan
Reactant of Route 2
Oxathiolan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.